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  • Product: Methyl 4-bromo-2-formylbenzoate
  • CAS: 1260795-42-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 4-bromo-2-formylbenzoate: Properties, Synthesis, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-bromo-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a bromine atom po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a bromine atom positioned on a benzene ring. This unique combination of functional groups, with their distinct electronic and steric properties, makes it a valuable and versatile building block in modern organic synthesis. The aldehyde serves as a handle for nucleophilic additions and reductive aminations, the ester provides a site for saponification or amidation, and the bromo-substituent is primed for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of methyl 4-bromo-2-formylbenzoate, a plausible synthetic route, its expected spectral characteristics, and its potential applications in the synthesis of complex molecules.

Chemical and Physical Properties

While detailed experimental data for methyl 4-bromo-2-formylbenzoate is not extensively documented in peer-reviewed literature, a consistent profile can be compiled from supplier data and predictions based on its structure.

Table 1: Physicochemical Properties of Methyl 4-bromo-2-formylbenzoate

PropertyValueSource(s)
CAS Number 1260795-42-3[1][2][3]
Molecular Formula C₉H₇BrO₃[1][2][3]
Molecular Weight 243.06 g/mol [1][2][3]
Physical Form Solid[1]
Boiling Point 347.6 ± 27.0 °C (Predicted)[1]
Melting Point Not experimentally determined.
Solubility Insoluble in water. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.[4]
Storage Conditions 4°C, under an inert atmosphere (e.g., nitrogen)[1]

Synthesis and Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: (1) Fischer esterification of the starting carboxylic acid to protect it and introduce the methyl ester, followed by (2) selective oxidation of the benzylic methyl group to the aldehyde.

G A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 4-bromo-2-formylbenzoate B->C  Oxidizing Agent (e.g., SeO₂ or NBS/light)  Appropriate Solvent

Caption: Proposed two-step synthesis of Methyl 4-bromo-2-formylbenzoate.

Experimental Protocol (Theoretical)

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

  • Rationale: The carboxylic acid is converted to its methyl ester to prevent side reactions in the subsequent oxidation step. Fischer esterification is a classic and reliable method for this transformation.

  • Procedure:

    • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (excess, as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-bromo-2-methylbenzoate, which can be purified by column chromatography if necessary.

Step 2: Oxidation of the Benzylic Methyl Group

  • Rationale: The benzylic methyl group is selectively oxidized to an aldehyde. This can be challenging due to potential over-oxidation to the carboxylic acid or bromination of the aromatic ring under radical conditions. Selenium dioxide (SeO₂) is a classic reagent for this transformation. Alternatively, radical bromination with N-bromosuccinimide (NBS) followed by hydrolysis (Sommelet reaction or Kornblum oxidation) could be employed.

  • Procedure (using Selenium Dioxide):

    • In a fume hood, dissolve methyl 4-bromo-2-methylbenzoate (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

    • Add a stoichiometric amount of selenium dioxide (SeO₂, 1.0-1.2 eq).

    • Heat the mixture to reflux, monitoring the reaction by TLC.

    • Upon completion, cool the mixture and filter to remove the black selenium byproduct.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl 4-bromo-2-formylbenzoate.

Spectral Analysis (Predicted)

As experimental spectra are not publicly available, the following are predictions based on the analysis of closely related compounds and standard spectroscopic principles.

Table 2: Predicted Spectroscopic Data for Methyl 4-bromo-2-formylbenzoate

Technique Predicted Features
¹H NMR - Aldehyde Proton (CHO): Singlet, ~10.0-10.5 ppm. - Aromatic Protons: Three signals in the aromatic region (7.5-8.5 ppm). Expect two doublets and one singlet or three distinct signals depending on the coupling patterns. - Methyl Ester Protons (OCH₃): Singlet, ~3.9-4.0 ppm.
¹³C NMR - Aldehyde Carbonyl (CHO): ~190-195 ppm. - Ester Carbonyl (COOCH₃): ~165-170 ppm. - Aromatic Carbons: Six signals in the aromatic region (~120-140 ppm), including the carbon attached to bromine (expected to be at the lower end of this range). - Methyl Ester Carbon (OCH₃): ~52-55 ppm.
IR Spectroscopy - Aldehyde C=O Stretch: Strong, sharp peak around 1700-1715 cm⁻¹. - Ester C=O Stretch: Strong, sharp peak around 1720-1730 cm⁻¹. These two carbonyl stretches may overlap. - Aromatic C=C Stretches: Medium peaks in the 1450-1600 cm⁻¹ region. - C-O Stretch (Ester): Strong peak in the 1100-1300 cm⁻¹ region. - C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Isotopic pattern characteristic of a single bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244. - Key Fragments: Loss of the methoxy group (-OCH₃, M-31), loss of the formyl group (-CHO, M-29), and loss of the carbomethoxy group (-COOCH₃, M-59).

Reactivity and Synthetic Applications

The synthetic utility of methyl 4-bromo-2-formylbenzoate lies in the orthogonal reactivity of its three functional groups. This allows for sequential and selective transformations, making it a powerful intermediate in the synthesis of complex molecular architectures.

G cluster_0 Methyl 4-bromo-2-formylbenzoate cluster_1 Reactions A CHO R1 Nucleophilic Addition (e.g., Grignard, Wittig) A->R1 R2 Reductive Amination A->R2 B COOCH₃ R3 Saponification/Amidation B->R3 C Br R4 Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) C->R4

Caption: Reactivity map of Methyl 4-bromo-2-formylbenzoate's functional groups.

  • The Formyl Group: As an aldehyde, this group is highly susceptible to nucleophilic attack. This enables reactions such as Grignard additions to form secondary alcohols, Wittig reactions to generate alkenes, and reductive amination to introduce substituted amino groups. The electron-withdrawing nature of the adjacent ester and the bromine atom on the ring is expected to enhance the electrophilicity of the aldehyde carbonyl, potentially increasing its reactivity in these transformations[5].

  • The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). The resulting carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

  • The Bromo Substituent: The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, via reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.

Potential Applications:

  • Pharmaceutical Synthesis: The ability to introduce diverse functionalities makes this compound an attractive scaffold for the synthesis of novel drug candidates. The benzaldehyde and ester moieties are common features in bioactive molecules.

  • Materials Science: As a building block for functional organic materials, the rigid aromatic core and multiple points for modification could be utilized in the synthesis of polymers, dyes, or liquid crystals.

  • Agrochemicals: The diverse substitution patterns achievable through its reactive handles could lead to the discovery of new herbicides, fungicides, or insecticides.

Safety and Handling

Based on available supplier safety data, methyl 4-bromo-2-formylbenzoate should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][3].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 4-bromo-2-formylbenzoate is a promising, albeit not extensively characterized, synthetic intermediate. Its trifunctional nature offers a rich platform for the construction of complex molecules through selective and sequential chemical transformations. While a comprehensive body of experimental data is yet to be published in the scientific literature, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential reactivity and applications based on established chemical principles. Further research into this compound is warranted to fully explore its synthetic utility and unlock its potential in drug discovery, materials science, and other areas of chemical research.

References

  • PubChemLite. (n.d.). Methyl 4-bromo-2-formylbenzoate. Retrieved February 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Earp, S. E., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. Retrieved February 11, 2026, from [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192–o1193.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Emory University. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved February 11, 2026, from [Link]

Sources

Exploratory

Methyl 4-bromo-2-formylbenzoate: A Critical Scaffold for Phthalazinone-Based Pharmacophores

Topic: Methyl 4-bromo-2-formylbenzoate: Physicochemical Profiling & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-bromo-2-formylbenzoate: Physicochemical Profiling & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3) is a specialized ortho-functionalized arene intermediate.[1] While structurally simple, its specific substitution pattern—combining an electrophilic aldehyde, a reactive ester, and a halogen handle (bromine)—makes it a linchpin in the synthesis of fused heterocyclic systems.

Its primary utility lies in the construction of 6-bromophthalazin-1(2H)-one , a core scaffold found in Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib and Talazoparib). This guide provides a definitive analysis of its molecular weight characteristics, synthetic pathways, and application in heterocycle formation.

Physicochemical Profile & Molecular Weight Analysis[2][3][4]

In precision drug development, relying on "average" molecular weight is insufficient for mass spectrometry (MS) validation. The presence of Bromine introduces a distinct isotopic signature that must be accounted for in LC-MS/MS workflows.

Molecular Weight Data
AttributeValueNotes
Chemical Formula

Average Molecular Weight 243.05 g/mol Used for stoichiometric calculations (reagent weighing).
Monoisotopic Mass (

)
241.9579 Da Primary peak for HRMS identification.
Isotopic Mass (

)
243.9558 Da Secondary peak (~97% relative abundance to

).
Isotopic Pattern 1:1 DoubletCharacteristic "M" and "M+2" split of equal intensity.
Structural Identifiers
  • SMILES: COC(=O)C1=C(C=O)C=C(Br)C=C1[2][3][4]

  • InChIKey: XXGNIICNQUKYLR-UHFFFAOYSA-N[2]

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

Synthetic Pathways: Causality & Mechanism

The synthesis of Methyl 4-bromo-2-formylbenzoate typically proceeds via the oxidation of its methyl-bearing precursor. Direct oxidation can be uncontrolled; therefore, a Radical Halogenation-Hydrolysis sequence is the industry-standard protocol for ensuring regioselectivity and yield.

The "Benzylic Activation" Route

This pathway leverages the radical stability of the benzylic position on Methyl 4-bromo-2-methylbenzoate.

  • Precursor: Methyl 4-bromo-2-methylbenzoate.[5][6]

  • Activation: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO). This selectively brominates the benzylic carbon.

  • Transformation: The intermediate (gem-dibromide or benzyl bromide) is hydrolyzed using Silver Nitrate (

    
    ) or Kornblum oxidation conditions to yield the aldehyde.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 4-bromo-2-methylbenzoate (Precursor) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Start->Step1 Reflux, 4-6h Inter Intermediate: Dibromomethyl species Step1->Inter In situ Step2 Hydrolysis/Oxidation (AgNO3/H2O or DMSO/NaHCO3) Inter->Step2 Solvent Switch Product Methyl 4-bromo-2-formylbenzoate (Target) Step2->Product Purification

Caption: Two-stage synthesis converting the methyl group to a formyl group via benzylic bromination and subsequent hydrolysis.

Application: The Phthalazinone Cyclization

The most critical application of this molecule is its condensation with hydrazine to form 6-bromophthalazin-1(2H)-one . This reaction is a "self-validating" cascade: the proximity of the aldehyde (electrophile 1) and the ester (electrophile 2) ensures that once the hydrazine attacks the aldehyde, the ring closure onto the ester is kinetically favored, driving the reaction to completion.

Mechanism of Action[8]
  • Schiff Base Formation: Hydrazine attacks the highly reactive aldehyde carbonyl to form a hydrazone intermediate.

  • Intramolecular Acylation: The nucleophilic nitrogen of the hydrazone attacks the adjacent ester carbonyl.

  • Elimination: Methanol is eliminated, aromatizing the pyridazine ring and solidifying the phthalazinone core.

Pathway Diagram

CyclizationPathway Reagents Reagents: Hydrazine Hydrate (N2H4·H2O) Ethanol/Reflux Inter1 Hydrazone Intermediate (Transient) Reagents->Inter1 Substrate Methyl 4-bromo-2-formylbenzoate Substrate->Inter1 Nucleophilic Attack (CHO) Product 6-bromophthalazin-1(2H)-one (PARP Inhibitor Scaffold) Inter1->Product Cyclization (-MeOH)

Caption: The cascade cyclization mechanism converting the formyl-ester scaffold into the bicyclic phthalazinone core.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-bromo-2-formylbenzoate

Note: All steps must be performed in a fume hood due to the lachrymatory nature of benzylic bromides.

Reagents:

  • Methyl 4-bromo-2-methylbenzoate (1.0 eq)[5]

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • AIBN (0.05 eq)

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Ph
    
    
    
    ) (Solvent)
  • Silver Nitrate (

    
    ) (2.5 eq)
    

Step-by-Step:

  • Bromination: Dissolve Methyl 4-bromo-2-methylbenzoate in anhydrous

    
     (0.2 M). Add NBS and AIBN.
    
  • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material and appearance of the gem-dibromide (lower Rf).

  • Filtration: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate in vacuo.

  • Hydrolysis: Redissolve the crude oil in Acetone/Water (4:1). Add

    
     and stir at reflux for 2 hours in the dark (aluminum foil wrap).
    
  • Workup: Filter off the AgBr precipitate. Extract the filtrate with Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes). The aldehyde typically elutes after any remaining monobromide.

Protocol B: Validation (QC)
  • 1H NMR (CDCl3, 400 MHz): Look for the diagnostic aldehyde proton singlet at

    
     10.2–10.4 ppm . The methyl ester singlet should appear around 
    
    
    
    3.9 ppm
    .
  • HPLC Purity: >95% required for subsequent cyclization.

Safety & Handling

  • Lachrymator Risk: Intermediates in the bromination step (benzyl bromides) are potent tear gas agents. Use double gloving and work strictly in a ventilated hood.

  • Silver Residues: Dispose of silver salts as heavy metal waste.

  • Storage: Store the aldehyde under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (Methyl 4-bromo-2-carboxybenzoate) over time.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53419674, Methyl 4-bromo-2-formylbenzoate. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Demonstrates the utility of phthalazinone scaffolds).
  • Luo, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.[4][7][8] Retrieved from [Link]

Sources

Foundational

Technical Monograph: Methyl 4-bromo-2-formylbenzoate

The Orthogonal Scaffold for Phthalazinone-Based PARP Inhibitors Executive Summary Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) represents a critical "linchpin" intermediate in modern drug discovery, specifically in...

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Scaffold for Phthalazinone-Based PARP Inhibitors

Executive Summary

Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) represents a critical "linchpin" intermediate in modern drug discovery, specifically in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] Its structural value lies in its tri-functional orthogonality : it possesses an electrophilic aldehyde, a reactive ester, and an aryl bromide handle.

This guide moves beyond basic property listing to provide a robust, self-validating synthetic workflow and a mechanistic breakdown of its primary application: the construction of the 4-bromo-1(2H)-phthalazinone core, a scaffold ubiquitous in oncology therapeutics like Olaparib and Talazoparib.

Chemical Profile & Physical Properties[2][3][4]

PropertyData
CAS Number 179248-61-4
IUPAC Name Methyl 4-bromo-2-formylbenzoate
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Stability Aldehyde is prone to oxidation (to carboxylic acid) in air; store under N₂ at 4°C
Hazards Irritant (Skin/Eye/Respiratory); handle in fume hood

Synthetic Protocol: The Gem-Dibromide Route

While synthesis via 5-bromophthalide ring-opening is possible, the Gem-Dibromide Hydrolysis Route is preferred in modern medicinal chemistry for its scalability and purification ease. This method avoids the equilibrium issues often seen in phthalide hydrolysis.

Phase 1: Radical Bromination

Objective: Convert the methyl group of Methyl 4-bromo-2-methylbenzoate into a reactive gem-dibromide.

  • Reagents: Methyl 4-bromo-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.1 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃ - greener alternative).

  • Protocol:

    • Dissolve starting material in anhydrous solvent under Argon.

    • Add NBS and AIBN.

    • Reflux (80°C) for 4–6 hours. Monitor via TLC (disappearance of starting material).

    • Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate to obtain the crude gem-dibromide oil.[2]

Phase 2: Silver-Mediated Hydrolysis

Objective: Unmask the aldehyde from the gem-dibromide under mild conditions to prevent ester hydrolysis.

  • Reagents: AgNO₃ (2.5 eq), Acetone/Water (10:1).

  • Protocol:

    • Dissolve the crude gem-dibromide in Acetone/Water.

    • Add AgNO₃ solution dropwise in the dark (foil-wrapped flask).

    • Stir at RT for 2–4 hours. A heavy AgBr precipitate will form.

    • Workup: Filter through Celite to remove silver salts. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow Start Methyl 4-bromo- 2-methylbenzoate Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Gem-Dibromide Intermediate Step1->Inter Step2 Hydrolysis (AgNO3, Acetone/H2O) Inter->Step2 Product Methyl 4-bromo- 2-formylbenzoate Step2->Product

Figure 1: The stepwise conversion of the toluene derivative to the target aldehyde via the gem-dibromide pathway.

Reactivity & Applications: The Phthalazinone Scaffold

The primary utility of Methyl 4-bromo-2-formylbenzoate is its reaction with hydrazine. This is a "self-validating" reaction because the thermodynamics strongly favor the formation of the stable, bicyclic phthalazinone system.

The "Money Reaction": Cyclocondensation

When treated with hydrazine hydrate, the molecule undergoes a cascade sequence:

  • Hydrazone Formation: The hydrazine amine attacks the aldehyde (C2).

  • Intramolecular Cyclization: The second hydrazine nitrogen attacks the methyl ester (C1).

  • Elimination: Loss of methanol drives the reaction to completion.

Protocol:

  • Dissolve Methyl 4-bromo-2-formylbenzoate in Ethanol.

  • Add Hydrazine hydrate (1.2 eq).

  • Reflux for 2 hours. The product, 4-bromo-1(2H)-phthalazinone , typically precipitates upon cooling.

Divergent Synthesis Map

The resulting phthalazinone is the core of Olaparib (Lynparza). The bromine atom at C4 serves as the handle for Suzuki couplings to attach the characteristic piperazine-cyclopropane tail.

ReactivityMap Core Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) Hydrazine + N2H4 (Hydrazine) Core->Hydrazine Cyclocondensation Suzuki + Aryl Boronic Acid (Pd Catalyst) Core->Suzuki Cross-Coupling (Br) RedAmin + Amine (Reductive Amination) Core->RedAmin Aldehyde Selective Phthalazinone 4-bromo-1(2H)-phthalazinone (Olaparib Core) Hydrazine->Phthalazinone Biaryl Biaryl Aldehyde Scaffold Suzuki->Biaryl Isoindolinone Isoindolinone Derivatives RedAmin->Isoindolinone

Figure 2: Divergent synthetic utility. The path to Phthalazinone (Green) is the primary industrial application.

Handling & Safety Protocols

  • Storage: The aldehyde moiety is susceptible to autoxidation. Long-term storage requires an inert atmosphere (Nitrogen/Argon) at 4°C. If the solid turns yellow/brown, check NMR for carboxylic acid formation (loss of CHO peak at ~10 ppm).

  • Toxicity: Like most benzyl halides and benzaldehydes, this compound is a skin and respiratory irritant.

  • Waste: Silver salts (from synthesis) must be segregated for heavy metal disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22031226, Methyl 4-bromo-2-methylbenzoate (Precursor). Retrieved from [Link]

  • Vertex Pharmaceuticals (via Google Patents).Process for preparing PARP inhibitors (WO2017032289A1). Describes the utility of phthalazinone scaffolds.
  • MDPI (2012). Synthesis of Heterocyclic Derivatives with Antitumor Activity. Discusses hydrazine condensation with formyl-benzoates. Retrieved from [Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-2-formylbenzoate

Introduction: The Significance of Methyl 4-bromo-2-formylbenzoate in Modern Drug Discovery Methyl 4-bromo-2-formylbenzoate is a key building block in the synthesis of a wide range of pharmacologically active molecules. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 4-bromo-2-formylbenzoate in Modern Drug Discovery

Methyl 4-bromo-2-formylbenzoate is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its unique trifunctional nature, featuring a bromine atom, a formyl group, and a methyl ester on a benzene ring, allows for diverse and selective chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, the formyl group is a precursor for various heterocyclic systems, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization. This versatility makes it an invaluable intermediate for medicinal chemists and researchers in the development of novel therapeutics. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important compound, detailing the underlying chemical principles and providing field-proven experimental protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of methyl 4-bromo-2-formylbenzoate is strategically designed in a three-step sequence starting from the commercially available 4-bromo-2-methylbenzoic acid. This pathway is chosen for its high efficiency, selectivity, and the use of readily available and relatively inexpensive reagents. The core transformations involve:

  • Esterification: The initial step focuses on the protection of the carboxylic acid functionality as a methyl ester. This is a crucial maneuver to prevent unwanted side reactions in the subsequent oxidation step.

  • Benzylic Bromination: The methyl group at the 2-position is selectively functionalized to a bromomethyl group. This sets the stage for the final oxidation.

  • Oxidation: The bromomethyl group is then converted to the target formyl group, yielding the final product.

This strategic approach ensures a high overall yield and purity of the desired compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis pathway from the starting material to the final product.

Synthesis_Pathway Start 4-Bromo-2-methylbenzoic Acid Intermediate1 Methyl 4-bromo-2-methylbenzoate Start->Intermediate1 Esterification (Methanol, H₂SO₄) Intermediate2 Methyl 4-bromo-2-(bromomethyl)benzoate Intermediate1->Intermediate2 Benzylic Bromination (NBS, AIBN) Product Methyl 4-bromo-2-formylbenzoate Intermediate2->Product Oxidation (e.g., Sommelet or Hass-Bender Reaction)

Caption: A three-step synthesis of Methyl 4-bromo-2-formylbenzoate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

The initial step involves the Fischer esterification of 4-bromo-2-methylbenzoic acid to its corresponding methyl ester. This acid-catalyzed reaction with methanol serves to protect the carboxylic acid group and enhance the solubility of the intermediate in organic solvents for the subsequent steps.

Reaction Scheme:

Expertise & Experience: The choice of a strong acid catalyst like sulfuric acid is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is typically carried out under reflux to drive the equilibrium towards the product side by removing the water formed.

Trustworthiness: The protocol is self-validating through the monitoring of the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The workup procedure involving an aqueous wash with sodium bicarbonate ensures the removal of any unreacted acid and the catalyst.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromo-2-methylbenzoate as a crude product, which can be used in the next step without further purification.

Parameter Value
Starting Material 4-Bromo-2-methylbenzoic acid
Reagents Methanol, Sulfuric acid
Reaction Time 4-6 hours
Typical Yield >95%
Step 2: Benzylic Bromination of Methyl 4-bromo-2-methylbenzoate

The second step is a free-radical bromination of the methyl group at the 2-position using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

Reaction Scheme:

Expertise & Experience: The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the selective benzylic bromination over aromatic bromination. The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen atom from the methyl group to generate a benzylic radical. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction. Carbon tetrachloride is a common solvent for this reaction due to its inertness.

Trustworthiness: The reaction is monitored by TLC for the disappearance of the starting material. The workup involves filtering off the succinimide byproduct, which is sparingly soluble in the reaction solvent.

Experimental Protocol:

  • A mixture of methyl 4-bromo-2-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and AIBN (0.05 eq) in carbon tetrachloride (10 volumes) is heated to reflux.[1]

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to give crude methyl 4-bromo-2-(bromomethyl)benzoate, which can be purified by recrystallization or used directly in the next step.

Parameter Value
Starting Material Methyl 4-bromo-2-methylbenzoate
Reagents N-Bromosuccinimide (NBS), AIBN
Solvent Carbon Tetrachloride
Reaction Time 2-4 hours
Typical Yield 85-95%
Step 3: Oxidation of Methyl 4-bromo-2-(bromomethyl)benzoate to Methyl 4-bromo-2-formylbenzoate

The final step is the oxidation of the benzylic bromide to the corresponding aldehyde. Several methods can be employed for this transformation, with the Sommelet and Hass-Bender oxidations being prominent choices.

The Sommelet reaction involves the reaction of the benzylic halide with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.

Reaction Scheme:

Expertise & Experience: This method is advantageous as it is a one-pot procedure and generally avoids over-oxidation to the carboxylic acid. The mechanism involves the formation of an iminium ion intermediate which is subsequently hydrolyzed.

Trustworthiness: The progress of the reaction can be followed by TLC. The product is isolated by extraction after the hydrolysis step.

Experimental Protocol:

  • To a solution of methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in chloroform or acetic acid, add hexamine (1.1 eq).

  • Heat the mixture to reflux for several hours.

  • After the formation of the quaternary salt is complete (as indicated by TLC), add water to the reaction mixture and continue to reflux to effect hydrolysis.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromo-2-formylbenzoate.

The Hass-Bender oxidation provides an alternative route using the sodium salt of 2-nitropropane as the oxidant.[2][3]

Reaction Scheme:

Expertise & Experience: This reaction is known for its selectivity in converting benzyl halides to benzaldehydes without significant over-oxidation.[2][3] The mechanism involves an initial SN2 reaction followed by a pericyclic rearrangement.

Trustworthiness: The reaction is typically monitored by TLC. The workup involves quenching the reaction and extracting the product.

Experimental Protocol:

  • Prepare the sodium salt of 2-nitropropane by reacting 2-nitropropane with a base such as sodium ethoxide in ethanol.

  • Add methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) to the solution of the sodium salt of 2-nitropropane.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography to yield methyl 4-bromo-2-formylbenzoate.

Parameter Value
Starting Material Methyl 4-bromo-2-(bromomethyl)benzoate
Oxidation Method Sommelet or Hass-Bender Reaction
Typical Yield 60-80%

Conclusion

The described three-step synthesis pathway provides a robust and efficient method for the preparation of methyl 4-bromo-2-formylbenzoate. The choice of reactions and reagents is based on established and reliable organic chemistry principles, ensuring high yields and purity of the final product. This guide, with its detailed protocols and mechanistic insights, is intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Sources

Foundational

Strategic Synthon: Methyl 4-bromo-2-formylbenzoate

A Technical Guide for Medicinal Chemistry & Process Development Executive Summary Methyl 4-bromo-2-formylbenzoate (CAS: 17970-20-8) serves as a critical "linchpin" intermediate in the synthesis of poly(ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Methyl 4-bromo-2-formylbenzoate (CAS: 17970-20-8) serves as a critical "linchpin" intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other nitrogen-containing heterocycles. Its structural uniqueness lies in the ortho-disposition of an aldehyde and a methyl ester , creating a highly reactive "trap" for dinucleophiles (such as hydrazine), while the para-bromide serves as a robust handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide deconstructs the molecule’s utility, detailing scalable synthesis routes, its primary cyclization mechanism, and its role in generating the phthalazinone core common to drugs like Olaparib and Talazoparib derivatives.

Part 1: Structural Analysis & Physiochemical Properties

This molecule is defined by three reactive centers: the electrophilic aldehyde, the hydrolyzable ester, and the aryl bromide. Understanding the reactivity hierarchy of these groups is essential for successful synthetic planning.

Table 1: Physiochemical Profile
PropertyDataNote
IUPAC Name Methyl 4-bromo-2-formylbenzoate
CAS Number 17970-20-8
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Physical State Solid (Crystalline)Typically off-white to pale yellow
Solubility DMSO, DCM, EtOAc, MeOHPoor solubility in water
Key Reactivity 1.[1][2][3][4] Condensation (Aldehyde)2. Cyclization (Ester)3. Cross-coupling (Bromide)Aldehyde is the kinetic site of attack
Storage 2–8°C, Inert AtmosphereAldehyde is prone to oxidation

Part 2: Robust Synthetic Methodologies

While several routes exist, the most scalable protocols for drug development avoid cryogenic lithiation, favoring radical bromination and oxidation. Below is the Oxidative Functionalization Route , favored for its use of inexpensive precursors.

Protocol: Synthesis from Methyl 4-bromo-2-methylbenzoate

This route transforms the commercially available methyl analog into the formyl target via a benzylic bromide intermediate.

Reaction Scheme:

  • Precursor: Methyl 4-bromo-2-methylbenzoate[5]

  • Reagent A: N-Bromosuccinimide (NBS), AIBN (Radical Initiator)

  • Reagent B: DMSO/NaHCO₃ (Kornblum Oxidation) or NMO (N-Methylmorpholine N-oxide)

Step-by-Step Methodology:
  • Radical Bromination:

    • Charge a reactor with Methyl 4-bromo-2-methylbenzoate (1.0 eq) and CCl₄ or Trifluorotoluene (solvent).

    • Add NBS (1.1 eq) and catalytic AIBN (0.05 eq).

    • Heat to reflux (80°C) for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.

    • Critical Control: Avoid over-bromination (dibromo species) by strictly controlling stoichiometry.

    • Intermediate: Methyl 4-bromo-2-(bromomethyl)benzoate.

  • Oxidation (Kornblum Variation):

    • Dissolve the crude benzylic bromide in DMSO (5 vol).

    • Add NaHCO₃ (3.0 eq) and heat to 100°C for 2 hours.

    • Mechanism:[2][4] DMSO acts as the oxidant, displacing the bromide and eliminating dimethyl sulfide to form the aldehyde.

    • Workup: Quench with water, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from precursor to the target aldehyde.

SynthesisRoute Start Methyl 4-bromo-2-methylbenzoate (Precursor) Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: Benzylic Bromide Step1->Inter Step2 Kornblum Oxidation (DMSO, NaHCO3, 100°C) Inter->Step2 Target TARGET: Methyl 4-bromo-2-formylbenzoate Step2->Target

Figure 1: Two-step industrial synthesis route via benzylic oxidation.

Part 3: The "Linchpin" Reaction – Phthalazinone Construction

The primary value of methyl 4-bromo-2-formylbenzoate in medicinal chemistry is its ability to form the phthalazinone core (specifically 6-bromo-2H-phthalazin-1-one) in a single pot. This scaffold is the structural foundation of PARP inhibitors like Olaparib (which uses a fluoro-analog) and Talazoparib derivatives.

Mechanism of Action

The reaction with hydrazine is a cascade sequence:

  • Nucleophilic Attack: Hydrazine attacks the highly reactive aldehyde to form a hydrazone.

  • Intramolecular Cyclization: The nitrogen of the hydrazone attacks the adjacent methyl ester.

  • Elimination: Methanol is eliminated, driving the reaction to the thermodynamically stable aromatic heterocycle.

Experimental Protocol: Cyclocondensation
  • Substrate: Methyl 4-bromo-2-formylbenzoate (10 mmol)

  • Reagent: Hydrazine Hydrate (12 mmol, 1.2 eq)

  • Solvent: Ethanol or Methanol (anhydrous)

  • Conditions: Reflux (78°C) for 2–4 hours.

Procedure:

  • Dissolve the substrate in Ethanol (10 mL/g).

  • Add Hydrazine Hydrate dropwise at room temperature. Note: Exotherm is possible.

  • Heat the mixture to reflux. The solution often turns clear then precipitates the product.

  • Validation: Monitor TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) will disappear; a lower Rf fluorescent spot (Phthalazinone) will appear.

  • Isolation: Cool to 0°C. Filter the white/off-white precipitate. Wash with cold ethanol.

Visualization: Reaction Mechanism

Mechanism Reactants Reactants: Aldehyde-Ester + Hydrazine TS1 Transition State 1: Hydrazone Formation Reactants->TS1 - H2O TS2 Transition State 2: Intramolecular Ester Attack TS1->TS2 Cyclization Product PRODUCT: 6-bromo-2H-phthalazin-1-one TS2->Product - MeOH Byproduct Byproduct: Methanol TS2->Byproduct

Figure 2: Mechanistic cascade converting the formyl-benzoate to the phthalazinone pharmacophore.

Part 4: Applications in Drug Discovery (SAR)

Once the 6-bromo-2H-phthalazin-1-one is generated from Methyl 4-bromo-2-formylbenzoate, it serves as a divergence point for Structure-Activity Relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: The bromine at position 6 is an excellent leaving group. It allows researchers to attach aryl or heteroaryl groups (e.g., the fluorophenyl-piperazine tail of Olaparib analogs) using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts.

  • N-Alkylation: The lactam nitrogen (NH) can be alkylated to tune solubility and metabolic stability, although in many PARP inhibitors, this position remains unsubstituted to maintain hydrogen bonding with the target protein (Serine/Glycine residues in the PARP active site).

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Classified as an irritant (Skin Irrit. 2, Eye Irrit.[6] 2A). The aldehyde functionality makes it a potential sensitizer.

  • Stability: The aldehyde is susceptible to air oxidation to the carboxylic acid (4-bromo-2-carboxybenzoate monomethyl ester).

  • Protocol: Always handle in a fume hood. Store under nitrogen or argon at 4°C. Verify purity via ¹H-NMR (Aldehyde proton singlet at ~10.2 ppm) before use in critical steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53419674, Methyl 4-bromo-2-formylbenzoate. Retrieved from [Link]

  • Menear, K. A., et al. (2008).4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. (Foundational text on Phthalazinone synthesis for PARP inhibitors).
  • Google Patents (2015).Preparation method of Olaparib intermediate (CN105085408A). (Details the industrial relevance of formyl-benzoate cyclizations).
  • Loh, V. M., et al. (2005).Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development. (Contextualizes the synthesis of phthalazinone cores).

Sources

Exploratory

Solubility Profile & Process Guide: Methyl 4-bromo-2-formylbenzoate

The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for Methyl 4-bromo-2-formylbenzoate , a critical intermediate in the synthesis of PARP inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for Methyl 4-bromo-2-formylbenzoate , a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib).

Executive Summary

Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3) is a bifunctional aromatic intermediate featuring an aryl bromide, an aldehyde, and a methyl ester.[1] Its solubility behavior is governed by the competition between its lipophilic aromatic core and its polar, hydrogen-bond-accepting functional groups.

This guide provides a validated solubility profile to assist in reaction solvent selection , liquid-liquid extraction (LLE) , and recrystallization processes. The data presented synthesizes experimental precedents from PARP inhibitor process chemistry and thermodynamic solubility modeling.

Physicochemical Characterization

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior.

PropertyValue / DescriptionContext for Solubility
Structure Methyl 4-bromo-2-formylbenzoatePlanar aromatic system; packing efficiency affects dissolution.
Molecular Weight 243.05 g/mol Moderate MW; kinetics of dissolution are generally fast.
Physical State White to Off-White SolidCrystalline lattice energy must be overcome by solvent interaction.
LogP (Predicted) ~2.0 – 2.5Lipophilic . Prefers organic phases over aqueous media.
H-Bond Donors 0No -OH or -NH groups; poor solubility in water.
H-Bond Acceptors 3 (Ester, Aldehyde)Good solubility in polar aprotic solvents (DMSO, DMF).
Melting Point Solid (Predicted >50°C)Lower MP facilitates "oiling out" if recrystallization temp is uncontrolled.

Solubility Profile

The following data categorizes solvents based on their interaction with the solute's functional groups.

Quantitative & Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Ideal for coupling reactions (e.g., Suzuki-Miyaura). Difficult to remove; requires aqueous workup.
Chlorinated DCM, Chloroform High (>50 mg/mL) Excellent for dissolution. Standard solvent for reaction monitoring (TLC/HPLC).
Esters Ethyl Acetate (EtOAc) Moderate-High Primary extraction solvent. Soluble at RT; highly soluble at reflux.
Alcohols Methanol, Ethanol Moderate Soluble at reflux; sparing solubility at 0°C. Key antisolvent candidate.
Ethers THF, 2-MeTHF Moderate-High Good reaction medium. 2-MeTHF is preferred for green process separation.
Hydrocarbons Hexanes, Heptane Low / Insoluble Antisolvent. Used to induce precipitation or wash away non-polar impurities.
Aqueous Water Insoluble (<1 mg/mL) Used as the immiscible phase in washes to remove inorganic salts.
Thermodynamic Mechanism

The compound follows the "Like Dissolves Like" principle but with specific nuances:

  • Aryl Bromide & Ester: These moieties drive solubility in moderately polar organics (DCM, EtOAc).

  • Aldehyde Instability: While soluble in alcohols, the aldehyde group is susceptible to hemiacetal formation or oxidation. Protocol Note: Avoid prolonged heating in primary alcohols without buffering or scavenging precautions.

  • Lattice Energy: The crystalline packing (pi-stacking of the benzoate core) requires thermal energy or high-dielectric solvents to break. This makes recrystallization via a "heat-cool" cycle in Ethanol/Heptane highly effective.

Experimental Workflows

Protocol: Liquid-Liquid Extraction (LLE)

Objective: Isolate the target from an aqueous reaction quench (e.g., after bromination or oxidation).

  • Quench: Dilute the reaction mixture with Water (5 vol) .

  • Extraction: Add Ethyl Acetate (3 vol) . Agitate vigorously for 10 minutes.

  • Phase Separation: The target partitions into the Upper Organic Layer .

    • Troubleshooting: If an emulsion forms, add brine (sat. NaCl) to increase ionic strength and drive phase separation.

  • Wash: Wash the organic layer with 5% NaHCO₃ (to remove acidic byproducts) followed by Brine .

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ .

Protocol: Recrystallization (Purification)

Objective: Remove non-polar impurities and stabilize the solid form.

  • Dissolution: Charge crude solid into a flask. Add Ethanol (5 vol) or IPA (5 vol) .

  • Reflux: Heat to reflux (approx. 78°C for EtOH) until fully dissolved.

    • Check: If particulates remain, hot filter.

  • Precipitation: Remove heat. Slowly add Heptane (2-3 vol) dropwise while the solution is still warm.

  • Nucleation: Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Maturation: Cool further to 0-5°C for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid and wash with cold Heptane .

Process Visualization

Diagram 1: Isolation & Purification Decision Tree

This workflow illustrates the logical path for isolating the compound based on its solubility profile.

IsolationLogic Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Water-Miscible? (DMF/DMSO) Start->SolventCheck AqueousQuench Add Water (Quench) + Extract with EtOAc SolventCheck->AqueousQuench Yes DirectEvap Direct Evaporation (DCM/THF) SolventCheck->DirectEvap No PhaseSep Phase Separation (Target in Organic Phase) AqueousQuench->PhaseSep Recryst Recrystallization Solvent: EtOH/Heptane DirectEvap->Recryst Wash Wash: NaHCO3 + Brine PhaseSep->Wash Concentrate Concentrate to Dryness Wash->Concentrate Concentrate->Recryst FinalProduct Pure Methyl 4-bromo-2-formylbenzoate Recryst->FinalProduct

Caption: Decision tree for isolating Methyl 4-bromo-2-formylbenzoate based on solvent miscibility.

Diagram 2: Synthesis Context (Olaparib Pathway)

Understanding where this intermediate fits highlights why specific solvents are used (e.g., avoiding protic solvents in subsequent steps).

SynthesisContext Precursor 4-Bromo-2-methylbenzoate Step1 Step 1: Bromination/Oxidation (Solvent: CCl4 or DCE) Precursor->Step1 NBS, Radical Init. Target Methyl 4-bromo-2-formylbenzoate (The Intermediate) Step1->Target Hydrolysis Step2 Step 2: Cyclization/Coupling (Solvent: EtOH or DMAc) Target->Step2 Hydrazine Hydrate Phthalazinone Phthalazinone Core (Olaparib Precursor) Step2->Phthalazinone

Caption: Role of the intermediate in the synthesis of PARP inhibitors, dictating solvent compatibility.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

  • Reactivity: The aldehyde is sensitive to air oxidation (forming the carboxylic acid).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Solvent Safety: When using Hexane/Heptane for precipitation, ensure proper grounding to prevent static discharge, as the dry powder can be combustible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53419674, Methyl 4-bromo-2-formylbenzoate. Retrieved from [Link]

  • World Intellectual Property Organization (2008).Process of isolating methyl-4-formylbenzoate. WO2008044895A1. (Context for formylbenzoate isolation).

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-bromo-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-bromo-2-formylbenzoate is a key bifunctional building block in organic synthesis, particularly valued in the development of novel phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-formylbenzoate is a key bifunctional building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility stems from the presence of three distinct reactive sites: an aldehyde, a methyl ester, and an aryl bromide. This unique combination allows for a wide range of chemical transformations, making it a versatile intermediate. However, the very reactivity that makes this compound valuable also presents challenges regarding its stability and storage. This guide provides a detailed examination of the factors influencing the stability of Methyl 4-bromo-2-formylbenzoate and outlines best practices for its storage and handling to ensure its integrity over time.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of Methyl 4-bromo-2-formylbenzoate is essential for its proper handling.

PropertyValueSource
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Appearance White to off-white crystalline powderGeneral observation
Purity Typically ≥95% - ≥98%,
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

Understanding the Degradation Pathways

The stability of Methyl 4-bromo-2-formylbenzoate is primarily dictated by the reactivity of its aldehyde and methyl ester functional groups. The aryl bromide is generally stable under normal storage conditions but can be reactive under specific catalytic conditions not typically encountered during storage.

Oxidation of the Aldehyde Group

The most significant degradation pathway for Methyl 4-bromo-2-formylbenzoate is the oxidation of the aldehyde group to a carboxylic acid. Aromatic aldehydes are known to be susceptible to air oxidation, a process that can be accelerated by light and the presence of metallic impurities.[1] This autoxidation proceeds via a free-radical chain mechanism, leading to the formation of the corresponding benzoic acid derivative.

The primary degradation product is 4-bromo-2-carboxy-methylbenzoate . The presence of this impurity can significantly impact the outcome of subsequent synthetic steps, as the carboxylic acid will have different reactivity and solubility profiles compared to the aldehyde.

Hydrolysis of the Methyl Ester Group

The methyl ester functionality is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions.[2][3]

  • Acid-catalyzed hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to yield 4-bromo-2-formylbenzoic acid and methanol.

  • Base-catalyzed hydrolysis (saponification): This process is generally faster than acid-catalyzed hydrolysis and results in the formation of the corresponding carboxylate salt.[4]

Given that atmospheric moisture can be sufficient to initiate hydrolysis over extended periods, maintaining a dry storage environment is crucial.

The following diagram illustrates the primary degradation pathways:

G A Methyl 4-bromo-2-formylbenzoate B Oxidation (Air, Light) A->B C Hydrolysis (Moisture, Acid/Base) A->C D 4-bromo-2-carboxy-methylbenzoate B->D E 4-bromo-2-formylbenzoic acid C->E

Caption: Primary degradation pathways of Methyl 4-bromo-2-formylbenzoate.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and an understanding of the compound's chemical vulnerabilities.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rates of both oxidation and hydrolysis.
Atmosphere Inert gas (Nitrogen or Argon)Prevents the oxidation of the aldehyde group by atmospheric oxygen.[5]
Light Amber glass vial or opaque containerProtects the compound from light, which can catalyze the autoxidation of the aldehyde.
Moisture Tightly sealed container in a desiccatorMinimizes exposure to atmospheric moisture, thereby preventing hydrolysis of the ester group.

Several chemical suppliers recommend storing Methyl 4-bromo-2-formylbenzoate at 4°C under a nitrogen atmosphere.[5] While some suggest room temperature storage, refrigerated conditions under an inert atmosphere are considered best practice for long-term stability.

Step-by-Step Handling Protocol for Aliquoting
  • Preparation: Allow the container of Methyl 4-bromo-2-formylbenzoate to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform the aliquoting in a glove box or under a gentle stream of an inert gas (nitrogen or argon).

  • Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of the compound into a pre-tared, dry container.

  • Sealing: Tightly seal the stock container immediately after dispensing. Purge the headspace with an inert gas before sealing if possible.

  • Storage: Return the stock container to the recommended storage conditions (2-8°C, in the dark).

The following flowchart outlines the decision-making process for the storage and handling of Methyl 4-bromo-2-formylbenzoate:

G start Compound Received is_long_term Long-term storage (> 1 month)? start->is_long_term storage_long Store at 2-8°C Under Inert Gas (N2/Ar) In Dark Container is_long_term->storage_long Yes storage_short Store in a cool, dry, dark place (Desiccator recommended) is_long_term->storage_short No handling Handling/Aliquoting storage_long->handling storage_short->handling equilibrate Equilibrate to Room Temp. handling->equilibrate inert_env Use under Inert Atmosphere equilibrate->inert_env seal Tightly Seal Container (Purge with Inert Gas) inert_env->seal return_storage Return to Appropriate Storage seal->return_storage

Caption: Decision flowchart for storage and handling.

Protocol for Assessing Compound Stability

For critical applications, it is advisable to periodically assess the purity of Methyl 4-bromo-2-formylbenzoate, especially for older batches or those that may have been stored improperly.

Objective: To determine the purity of Methyl 4-bromo-2-formylbenzoate and identify the presence of major degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 4-bromo-2-formylbenzoate into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Prepare a reference standard of known purity in the same manner.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC)

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Compare the chromatogram of the sample to that of the reference standard.

    • The appearance of new peaks, particularly those with shorter retention times (more polar compounds like carboxylic acids), may indicate degradation.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Conclusion

The chemical integrity of Methyl 4-bromo-2-formylbenzoate is paramount for its successful application in research and development. Its stability is primarily challenged by the susceptibility of the aldehyde group to oxidation and the methyl ester group to hydrolysis. By implementing the recommended storage and handling protocols—specifically, storage at refrigerated temperatures under an inert, dry atmosphere and protection from light—the degradation of this valuable synthetic intermediate can be effectively minimized. Regular purity assessment via techniques such as HPLC is recommended for long-stored materials to ensure the reliability of experimental outcomes.

References

  • PubChem. Methyl 4-formylbenzoate. National Center for Biotechnology Information. Available at: [Link].

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Available at: [Link].

  • Google Patents. Air oxidation of an aromatic aldehyde to an aromatic acid.
  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link].

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel - by Dr. Ramasamy. Available at: [Link].

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link].

  • PubMed. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. National Center for Biotechnology Information. Available at: [Link].

  • National Center for Biotechnology Information. Environmental Aldehyde Sources and the Health Implications of Exposure. Available at: [Link].

  • Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link].

  • ACS Publications. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Available at: [Link].

  • ResearchGate. How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. Available at: [Link].

  • Quora. Can methyl benzoate be hydrolyzed?. Available at: [Link].

  • Quora. What are the effect of aldehydes and ketones in atmospheric air?. Available at: [Link].

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available at: [Link].

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. Available at: [Link].

  • International Journal of Novel Research and Development. AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Available at: [Link].

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link].

  • ACS Publications. Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering. Available at: [Link].

  • National Institutes of Health. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. Available at: [Link].

  • World Health Organization. Annex 10 - ICH. Available at: [Link].

  • Organic Syntheses. ortho-Formylation of phenols. Available at: [Link].

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. Available at: [Link].

  • Journal of the Chemical Society B: Physical Organic. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Available at: [Link].

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available at: [Link].

  • ResearchGate. 3PC-005 Stability study of a 10% sodium benzoate oral solution. Available at: [Link].

  • Fisher Digital Publications. Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. Available at: [Link].

  • PubChem. Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. Available at: [Link].

Sources

Exploratory

"Methyl 4-bromo-2-formylbenzoate" theoretical properties

The Linchpin Scaffold for Phthalazinone-Based Poly(ADP-ribose) Polymerase (PARP) Inhibitors Executive Summary Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4 / 1260795-42-3) represents a critical "linchpin" intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

The Linchpin Scaffold for Phthalazinone-Based Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Executive Summary

Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4 / 1260795-42-3) represents a critical "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of a reactive formyl group relative to a benzoate ester, combined with a para-bromo handle. This specific geometry pre-organizes the molecule for rapid heterocyclization with hydrazine derivatives to form phthalazin-1(2H)-ones —the pharmacophore core of FDA-approved PARP inhibitors such as Olaparib and Talazoparib.

This guide moves beyond basic property listing to analyze the compound's synthetic utility, providing a validated roadmap for its conversion into bioactive heterocycles.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and solvent selection.

PropertyValueContext
Molecular Formula C₉H₇BrO₃Halogenated Benzoate
Molecular Weight 243.05 g/mol Small Molecule Fragment
Appearance White to Off-white SolidCrystalline (Needles in polar solvents)
Predicted LogP 2.05 – 2.30Moderate Lipophilicity (DCM/EtOAc soluble)
Topological Polar Surface Area ~43 ŲGood membrane permeability potential
H-Bond Acceptors 3 (Ester C=O, Formyl C=O, Ether O)Interaction points for chelation
Rotatable Bonds 2Low entropic penalty for binding

The Reactivity Triad (Theoretical Analysis)

The synthetic power of this molecule stems from three distinct reactive sites that can be manipulated orthogonally.

ReactivityTriad Core Methyl 4-bromo-2-formylbenzoate Aldehyde C2-Formyl Group (Electrophilic) Core->Aldehyde Ester C1-Methyl Ester (Acyl Donor) Core->Ester Bromide C4-Bromide (Cross-Coupling) Core->Bromide Condensation Reductive Amination Schiff Base Formation Aldehyde->Condensation Cyclization Heterocycle Formation (Phthalazinones) Aldehyde->Cyclization + Hydrazine Ester->Cyclization Intramolecular Trap Coupling Suzuki-Miyaura Buchwald-Hartwig Bromide->Coupling

Figure 1: The orthogonal reactivity map. The simultaneous presence of the aldehyde and ester allows for "one-pot" cyclization reactions that are thermodynamically driven by aromatization.

Synthetic Accessibility & Protocols

Synthesis of the Core Intermediate

While often purchased, the synthesis of Methyl 4-bromo-2-formylbenzoate is a valuable in-house capability. The most robust route involves the radical bromination of methyl 4-bromo-2-methylbenzoate followed by hydrolysis.

Mechanism:

  • Radical Substitution: NBS/AIBN brominates the benzylic methyl group.

  • Hydrolysis: The resulting gem-dibromide (or benzyl bromide followed by Sommelet reaction) is hydrolyzed to the aldehyde.

Validated Protocol: Synthesis of the Phthalazinone Scaffold

This is the primary application for this compound in drug discovery (PARP inhibitor synthesis).

Reaction: Methyl 4-bromo-2-formylbenzoate + Hydrazine Hydrate → 6-Bromo-4-phthalazinone

Rationale: The reaction proceeds via a cascade:

  • Condensation: Hydrazine attacks the highly electrophilic aldehyde to form a hydrazone intermediate.

  • Cyclization: The nucleophilic nitrogen of the hydrazone attacks the adjacent methyl ester.

  • Elimination: Loss of methanol drives the reaction to completion, forming the stable lactam ring.

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-bromo-2-formylbenzoate (1.0 eq, 2.43 g, 10 mmol) in absolute Ethanol (25 mL).

  • Addition: Add Hydrazine Hydrate (5.0 eq, 64% or 80% solution) dropwise at room temperature.

    • Critical Control Point: The initial condensation is exothermic. Monitor internal temperature to prevent uncontrolled boiling.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (high Rf) should disappear, replaced by a lower Rf precipitate.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product, 6-bromophthalazin-1(2H)-one , typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Drying: Dry under high vacuum at 45°C.

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the aldehyde proton (~10 ppm). A new singlet for the phthalazinone C-H (~8.5 ppm) and a broad amide N-H (~12.5 ppm) should appear.

Advanced Application: PARP Inhibitor Workflow

The following diagram illustrates how this specific benzoate derivative serves as the starting block for Olaparib-like molecules.

Workflow Start Methyl 4-bromo-2-formylbenzoate Step1 Cyclization (Hydrazine Hydrate, EtOH) Start->Step1 Inter1 6-Bromo-1(2H)-phthalazinone (The Scaffold) Step1->Inter1 Step2 Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Inter1->Step2 Route B (Coupling First) Step3 N-Alkylation (Side Chain Attachment) Inter1->Step3 Route A (Alkylation First) Final Target PARP Inhibitor (e.g., Olaparib Analog) Step2->Final Step3->Final

Figure 2: Synthetic workflow converting the benzoate precursor into a bioactive PARP inhibitor.

Safety & Handling (E-E-A-T)

While Methyl 4-bromo-2-formylbenzoate is a versatile intermediate, it possesses specific hazards due to its alkylating potential and aldehyde reactivity.

  • GHS Classification: Warning (GHS07).[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][4]

  • Handling Precautions:

    • Moisture Sensitivity: The formyl group can oxidize to the acid (4-bromo-2-carboxybenzoic acid) upon prolonged exposure to air/moisture. Store under nitrogen at 4°C.

    • Hydrazine Use: When performing the cyclization protocol, remember that hydrazine is a potential carcinogen and highly toxic. All operations must occur in a fume hood.

References

  • PubChem. (n.d.).[2][3][4] Methyl 4-bromo-2-formylbenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Context: Describes the use of phthalazinone scaffolds derived from similar benzoate precursors). Retrieved from [Link]

  • Google Patents. (2015). Synthesis of Phthalazinone Derivatives. (Context: Validates the hydrazine cyclization mechanism).

Sources

Foundational

"Methyl 4-bromo-2-formylbenzoate" price and availability

Strategic Analysis of Price, Availability, and Synthetic Utility in Drug Discovery Executive Summary Methyl 4-bromo-2-formylbenzoate is a high-value, bifunctional intermediate critical to the synthesis of poly(ADP-ribose...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of Price, Availability, and Synthetic Utility in Drug Discovery

Executive Summary

Methyl 4-bromo-2-formylbenzoate is a high-value, bifunctional intermediate critical to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib and Talazoparib .[1] Its structural duality—containing an electrophilic aldehyde for condensation and an aryl bromide for cross-coupling—makes it a linchpin in fragment-based drug design (FBDD).[1]

This guide addresses a critical market gap: while the compound is commercially available, it suffers from high price volatility and stability issues.[1] We provide a decision matrix for "Make vs. Buy," a corrected chemical identity profile, and a validated synthesis protocol for researchers facing supply shortages.

Part 1: Chemical Identity & CAS Alert

CRITICAL DATA CORRECTION: The CAS number provided in the initial query (179248-61-4) is incorrect for this compound. CAS 179248-61-4 corresponds to an EGFR/ErbB-2 Inhibitor (6,7-dimethoxy-N-[4-(phenylmethoxy)phenyl]-4-quinazolinamine).[1][2][3] Researchers ordering by CAS 179248-61-4 will receive a completely different biological agent.[1]

Correct Identity Profile:

  • Chemical Name: Methyl 4-bromo-2-formylbenzoate[1]

  • Correct CAS: 1260795-42-3 [1]

  • Molecular Formula: C9H7BrO3[1]

  • Molecular Weight: 243.05 g/mol [1]

  • Key Functionality:

    • C-1: Methyl Ester (Electrophile/Cyclization partner)[1]

    • C-2: Formyl/Aldehyde (Condensation/Reductive Amination)[1]

    • C-4: Bromide (Suzuki/Heck Coupling handle)[1]

Part 2: Market Analysis (Price & Availability)

The market for Methyl 4-bromo-2-formylbenzoate is characterized by low inventory volume and high unit cost .[1] It is not a commodity chemical; it is a "building block" typically synthesized on-demand or stocked in small gram-scale lots.[1]

Global Pricing Tiers (Q1 2026 Estimates)
QuantityPrice Range (USD)Lead TimeSupplier TypeStrategic Note
100 mg $15 - $451-3 DaysCatalog (e.g., ChemScene)Ideal for initial screening/hit validation.
1 g $110 - $2851-5 DaysCatalog (e.g., Combi-Blocks)High variance; "In-stock" often means US/EU warehouse.[1]
5 g $500 - $9502-3 WeeksBoutique Synthesisoften requires fresh synthesis or re-purification.
100 g+ Custom Quote4-8 WeeksCRO (China/India)Recommendation: Switch to in-house synthesis at this scale.[1]
Supply Chain Risks
  • Aldehyde Instability: The compound is prone to oxidation (forming the carboxylic acid) upon prolonged storage, even at 4°C. Commercial batches often arrive with 5-10% acid impurity, necessitating repurification.[1]

  • CAS Confusion: As noted, the prevalence of incorrect CAS indexing in third-party databases increases the risk of ordering errors.[1]

Part 3: The "Make vs. Buy" Decision Matrix

For medicinal chemistry campaigns, the decision to purchase or synthesize is driven by the Cost of Goods Sold (COGS) and Time-to-Data .[1]

DecisionMatrix Start Requirement: Methyl 4-bromo-2-formylbenzoate QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale BuyRoute BUY from Catalog (Cost: ~$200/g) SmallScale->BuyRoute Speed Priority PrecursorCheck Is Methyl 4-bromo-2-methylbenzoate available? LargeScale->PrecursorCheck MakeRoute SYNTHESIZE In-House (Cost: ~$15/g) Synthesize Execute 2-Step Radical Bromination (Protocol Below) PrecursorCheck->Synthesize Yes (Cheap) Outsource Contract CRO PrecursorCheck->Outsource No / No Hood Space

Caption: Decision logic for sourcing Methyl 4-bromo-2-formylbenzoate based on scale and precursor availability.

Part 4: Technical Synthesis Protocol (The "Make" Option)

When bulk quantity is required, purchasing is economically inefficient.[1] The following protocol synthesizes the target from Methyl 4-bromo-2-methylbenzoate , a stable and cheap ($0.50/g) precursor.[1]

Reaction Pathway
  • Precursor: Methyl 4-bromo-2-methylbenzoate[1][4][5][6]

  • Step 1: Wohl-Ziegler Bromination (NBS/CCl4 or PhCl)

    
     Benzyl bromide intermediate.[1]
    
  • Step 2: Kornblum Oxidation (DMSO) or Sommelet Reaction

    
    Target Aldehyde .
    
Step-by-Step Methodology

Reagents:

  • Methyl 4-bromo-2-methylbenzoate (10.0 g, 43.6 mmol)[1]

  • N-Bromosuccinimide (NBS) (8.5 g, 48.0 mmol)[1]

  • Benzoyl Peroxide (BPO) (Catalytic, 100 mg)[1]

  • DMSO (50 mL)[1]

  • Sodium Bicarbonate (NaHCO3)[1]

Protocol:

  • Bromination: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (10 g) in CCl4 or Chlorobenzene (100 mL). Add NBS and BPO.[1][4]

  • Reflux: Heat to reflux (80-85°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.[1] Note: The product is the benzyl bromide species.[1]

  • Workup 1: Cool, filter off the succinimide solid.[1] Concentrate the filtrate to a yellow oil.

  • Oxidation: Dissolve the crude oil in DMSO (50 mL). Add NaHCO3 (4.0 g).

  • Heating: Heat to 100°C for 2 hours. This effects the Kornblum oxidation, converting the

    
     to 
    
    
    
    .[1]
  • Isolation: Pour into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine.[1][6][7] Dry over Na2SO4.[1][8]

  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield: Expect 60-75% (approx. 7-8 g).

    • Validation: 1H NMR (CDCl3) should show a distinct aldehyde singlet at

      
       ppm.[1]
      
Part 5: Application Workflow (PARP Inhibitor Scaffold)

The primary utility of this compound is the formation of the Phthalazinone core found in Olaparib.[1]

SynthesisPathway Start Methyl 4-bromo- 2-formylbenzoate (The Target) Intermediate Schiff Base Intermediate Start->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2•H2O) Hydrazine->Intermediate Product 6-bromo-4-phthalazinone (Olaparib Core) Intermediate->Product Cyclization (-MeOH)

Caption: Synthesis of the 6-bromo-4-phthalazinone pharmacophore using the target compound.

Protocol for Phthalazinone Formation:

  • Dissolve Methyl 4-bromo-2-formylbenzoate (1 eq) in Ethanol.

  • Add Hydrazine monohydrate (1.2 eq) dropwise at room temperature.

  • Heat to reflux for 2 hours. The product usually precipitates as a white/off-white solid upon cooling.[1]

  • Mechanism: The hydrazine condenses with the aldehyde (Step 1) and then attacks the methyl ester (Step 2) to close the ring, releasing methanol.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53419674, Methyl 4-bromo-2-formylbenzoate. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Describes the phthalazinone cyclization chemistry).

Sources

Protocols & Analytical Methods

Method

The Versatile Virtuoso: Methyl 4-bromo-2-formylbenzoate in Modern Organic Synthesis

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-2-formylbenzoate, a trifunctional a...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-2-formylbenzoate, a trifunctional aromatic compound, has emerged as a particularly valuable scaffold for the synthesis of a diverse array of heterocyclic systems and other elaborate organic molecules. Its unique arrangement of an electrophilic aldehyde, a versatile aryl bromide, and a readily modifiable methyl ester provides medicinal and materials chemists with a powerful tool for molecular innovation. This guide provides an in-depth exploration of the synthetic utility of Methyl 4-bromo-2-formylbenzoate, complete with detailed application notes and representative protocols to empower researchers in their quest for novel chemical entities.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and safe handling procedures is essential.

PropertyValueReference
CAS Number 1260795-42-3[1]
Molecular Formula C₉H₇BrO₃[1]
Molecular Weight 243.05 g/mol [1]
Appearance White to off-white solid
Purity ≥95% - ≥98%[1][2]
Storage 4°C, stored under nitrogen[1]

Safety Profile:

Methyl 4-bromo-2-formylbenzoate is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3]

Synthetic Potential: A Trifecta of Reactivity

The synthetic utility of Methyl 4-bromo-2-formylbenzoate stems from the orthogonal reactivity of its three functional groups. The aldehyde group serves as a prime site for nucleophilic attack and condensation reactions, the aryl bromide is an ideal handle for transition-metal-catalyzed cross-coupling reactions, and the methyl ester offers a site for hydrolysis and subsequent derivatization.

G M4B2FB Methyl 4-bromo-2-formylbenzoate Aldehyde Aldehyde Reactivity M4B2FB->Aldehyde ArylBromide Aryl Bromide Reactivity M4B2FB->ArylBromide Ester Ester Modification M4B2FB->Ester Wittig Wittig Reaction Aldehyde->Wittig ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel PictetSpengler Pictet-Spengler Reaction Aldehyde->PictetSpengler Suzuki Suzuki Coupling ArylBromide->Suzuki Sonogashira Sonogashira Coupling ArylBromide->Sonogashira Heck Heck Reaction ArylBromide->Heck Hydrolysis Hydrolysis Ester->Hydrolysis Amidation Amidation Hydrolysis->Amidation

Caption: Reactivity pathways of Methyl 4-bromo-2-formylbenzoate.

Application in Heterocyclic Synthesis: The Gateway to Isoquinolones and Beyond

One of the most powerful applications of this building block is in the synthesis of substituted isoquinolones, a privileged scaffold in medicinal chemistry. The following representative protocol illustrates a potential synthetic route.

Representative Protocol 1: Synthesis of a Dihydroisoquinolone Derivative

This protocol outlines a two-step sequence involving an initial reductive amination followed by an intramolecular cyclization.

Step 1: Reductive Amination

The aldehyde functionality of Methyl 4-bromo-2-formylbenzoate can be readily converted to a secondary amine through reductive amination. This reaction proceeds via the in situ formation of an imine, which is then reduced to the corresponding amine.

G Start Methyl 4-bromo-2-formylbenzoate + Primary Amine Imine Imine Intermediate Start->Imine Formation Amine Secondary Amine Product Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: Workflow for Reductive Amination.

Experimental Protocol:

  • To a solution of Methyl 4-bromo-2-formylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired primary amine (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is then added portion-wise. The choice of this mild reducing agent is crucial as it selectively reduces the imine in the presence of the ester functionality.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are chosen to prevent unwanted side reactions with the reducing agent.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures complete conversion of the imine to the amine.

Step 2: Intramolecular Cyclization to form a Dihydroisoquinolone

The newly formed secondary amine can undergo an intramolecular cyclization, though this step would likely require activation of the ester, for instance, by conversion to a more reactive species or by using a strong base to deprotonate the amine for nucleophilic attack on the ester. A more direct approach to a related heterocyclic system, an isoindolinone, can be envisioned following a different initial reaction at the ortho-position. Based on available literature for related starting materials, a more plausible route starting from 4-bromo-2-methylbenzoic acid involves bromination of the methyl group followed by reaction with an amine.[4]

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The aryl bromide moiety of Methyl 4-bromo-2-formylbenzoate is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Representative Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures.

G M4B2FB Methyl 4-bromo-2-formylbenzoate Product Coupled Product M4B2FB->Product BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Key components of a Suzuki-Miyaura Coupling reaction.

Experimental Protocol:

  • To a degassed mixture of Methyl 4-bromo-2-formylbenzoate (1.0 eq), an appropriate aryl or vinyl boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Ligand: The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions.

Representative Protocol 3: Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene.

Experimental Protocol:

  • A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • A strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

  • A solution of Methyl 4-bromo-2-formylbenzoate (1.0 eq) in anhydrous THF is then added dropwise to the ylide solution.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Wittig reagent (ylide) is highly basic and will be quenched by protic solvents like water or alcohols.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide.

Conclusion

Methyl 4-bromo-2-formylbenzoate is a highly versatile and valuable building block in organic synthesis. Its three distinct functional groups offer a multitude of opportunities for the construction of complex molecules, particularly heterocyclic systems of medicinal interest. While the specific, documented applications of this compound are still emerging, its potential for use in a wide range of established synthetic transformations is clear. The representative protocols provided herein serve as a guide for researchers to unlock the synthetic potential of this powerful reagent. As with any new substrate, careful optimization of reaction conditions is recommended to achieve the desired outcomes.

References

  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). Retrieved January 29, 2026, from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).
  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1192–o1193. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Application

Applications of "Methyl 4-bromo-2-formylbenzoate" in medicinal chemistry

Application Note: Strategic Utilization of Methyl 4-bromo-2-formylbenzoate in Heterocyclic Scaffold Synthesis Introduction: The "Linchpin" Electrophile Methyl 4-bromo-2-formylbenzoate represents a strategic "linchpin" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-bromo-2-formylbenzoate in Heterocyclic Scaffold Synthesis

Introduction: The "Linchpin" Electrophile

Methyl 4-bromo-2-formylbenzoate represents a strategic "linchpin" intermediate in modern medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] Its structural value lies in its orthogonal reactivity profile :

  • Aldehyde (C2): The most reactive electrophile, susceptible to rapid condensation (Schiff base formation) or reduction.[1][2]

  • Methyl Ester (C1): A latent electrophile that serves as the "trap" for intramolecular cyclization, driving the formation of stable bicyclic heterocycles.[1][2]

  • Aryl Bromide (C4): A robust handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of the core scaffold.[1][2]

This guide details the protocols for converting this intermediate into two privileged pharmacophores: phthalazin-1(2H)-ones and isoindolin-1-ones .[1]

Application Module A: Synthesis of the Phthalazinone Core

The phthalazin-1(2H)-one scaffold is the pharmacophore anchor for several FDA-approved PARP inhibitors (e.g., Olaparib analogs).[1] The reaction utilizes the "ortho-effect" where the hydrazine nucleophile first attacks the aldehyde, positioning the second nitrogen perfectly to attack the ester.[2]

Experimental Protocol: Condensation with Hydrazine
  • Objective: Synthesis of 6-bromophthalazin-1(2H)-one.

  • Scale: 10 mmol (approx.[1][2] 2.43 g of starting material).[1][2]

Reagents:

  • Methyl 4-bromo-2-formylbenzoate (1.0 equiv)[1][3]

  • Hydrazine monohydrate (64-65% in water) (1.5 equiv)[1][2]

  • Ethanol (Absolute) (10 volumes, ~25 mL)

  • Acetic acid (catalytic, optional)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.43 g of methyl 4-bromo-2-formylbenzoate in 25 mL of absolute ethanol.

  • Addition: Add 0.75 g (approx. 0.73 mL) of hydrazine monohydrate dropwise at room temperature. Caution: Hydrazine is toxic and a potential carcinogen.[1][2] Handle in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The aldehyde peak should disappear rapidly, followed by the cyclization of the intermediate hydrazone.[2]

  • Work-up (Precipitation): Cool the mixture to room temperature and then to 0°C in an ice bath. The product, 6-bromophthalazin-1(2H)-one, typically precipitates as a white to off-white solid.[1]

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine and water.[1][2]

  • Drying: Dry the solid under high vacuum at 45°C for 4 hours.

Expected Yield: 85–95% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the ester methyl group (~3.9 ppm).[1][2] A new singlet characteristic of the phthalazinone C4-H appears around 8.3–8.5 ppm.[2]

Application Module B: Synthesis of Isoindolinone Scaffolds

Isoindolinones are versatile scaffolds found in MDM2 inhibitors and anxiolytics.[1][2] This transformation involves a "Reductive Amination-Cyclization" cascade.[1][2]

Experimental Protocol: One-Pot Reductive Cyclization
  • Objective: Synthesis of N-substituted-5-bromoisoindolin-1-ones.

  • Substrate: Methyl 4-bromo-2-formylbenzoate + Primary Amine (R-NH2).[1]

Reagents:

  • Methyl 4-bromo-2-formylbenzoate (1.0 equiv)[1][3]

  • Primary Amine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) or NaBH4 (1.5 equiv)[1][2]

  • Dichloromethane (DCM) or Methanol (MeOH)[1][2][4]

  • Acetic Acid (1.0 equiv)[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in DCM (0.2 M concentration). Add acetic acid (1.0 equiv) to catalyze Schiff base formation.[1][2] Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Stir overnight at room temperature.

    • Note: The secondary amine formed in situ will often spontaneously attack the methyl ester to close the lactam ring.[2] If cyclization is slow, heat the crude residue in toluene/reflux or treat with mild base (K2CO3) in MeOH.[1][2]

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

G Start Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) Hydrazine + Hydrazine (N2H4) Start->Hydrazine Amine + Primary Amine (R-NH2) Start->Amine Intermediate1 Hydrazone Intermediate Hydrazine->Intermediate1 Condensation (-H2O) Intermediate2 Schiff Base (Imine) Amine->Intermediate2 Condensation Product1 6-Bromophthalazin-1(2H)-one (PARP Inhibitor Core) Intermediate1->Product1 Cyclization (-MeOH) Product2 5-Bromoisoindolin-1-one (Kinase Inhibitor Core) Intermediate2->Product2 1. Reduction (NaBH4) 2. Cyclization

Figure 1: Divergent synthetic pathways. The aldehyde functionality directs the initial nucleophilic attack, followed by ester-mediated cyclization.

Data Summary & Troubleshooting

ParameterPhthalazinone ProtocolIsoindolinone Protocol
Key Reagent Hydrazine HydratePrimary Amine + NaBH(OAc)3
Solvent Ethanol (Reflux)DCM or MeOH (RT)
Limiting Factor Temperature (requires reflux for ring closure)Steric bulk of amine R-group
Common Impurity Uncyclized hydrazone (yellow solid)Reduced benzyl amine (uncyclized)
Correction Increase reflux time; add AcOH catalyst.[1]Heat crude in Toluene or add base (K2CO3).[1][2]

References

  • Menear, K. A., et al. (2008).[1][2] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1][2]

  • Loh, V. M., et al. (2005).[1][2] "Development of 4-(4-fluorobenzyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[1][2]

  • Cockcroft, X. L., et al. (2006).[1][2] "Phthalazinones 2: Optimisation of a series of potent, selective and orally bioavailable inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1)." Bioorganic & Medicinal Chemistry Letters, 16(4), 1040-1044.[1][2]

  • PubChem Compound Summary. (2023). "Methyl 4-bromo-2-formylbenzoate."[1][3][5] National Center for Biotechnology Information.[1][2]

Sources

Method

Application Note: Strategic Utilization of Methyl 4-bromo-2-formylbenzoate in Heterocyclic Synthesis

Executive Summary: The "Ortho-Scaffold" Advantage In the landscape of drug discovery, particularly for PARP inhibitors and kinase modulators , the demand for regioselective, poly-functionalized heterocycles is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Scaffold" Advantage

In the landscape of drug discovery, particularly for PARP inhibitors and kinase modulators , the demand for regioselective, poly-functionalized heterocycles is paramount. Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) represents a "privileged scaffold" due to its unique trifunctional architecture:

  • Electrophilic Formyl Group (-CHO): Enables rapid condensation (Schiff base formation) or reductive amination.

  • Electrophilic Ester Group (-COOMe): Positioned ortho to the formyl group, facilitating immediate intramolecular cyclization (lactamization).

  • Halogen Handle (-Br): Located para to the ester (or meta to the formyl), serving as a stable anchor for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note provides validated protocols for converting this single precursor into two distinct bioactive cores: phthalazin-1(2H)-ones and isoindolin-1-ones .

Divergent Synthesis Pathways

The utility of Methyl 4-bromo-2-formylbenzoate lies in its ability to diverge based on the nitrogen source employed.

Pathway A: Phthalazinone Synthesis (PARP Inhibitor Core)

Reaction with hydrazine leads to a condensation-cyclization cascade, yielding the 6-bromophthalazin-1(2H)-one core, a structural motif found in PARP inhibitors (e.g., analogs of Olaparib/Talazoparib).

Pathway B: Isoindolinone Synthesis (Kinase/MDR Scaffolds)

Reaction with primary amines under reductive conditions triggers a reductive amination followed by spontaneous lactamization, yielding N-substituted isoindolin-1-ones.

Pathway C: Late-Stage Diversification

The retention of the bromine atom in both pathways allows for modular library generation after the heterocyclic core is established.

DivergentSynthesis SM Methyl 4-bromo- 2-formylbenzoate Phthalazinone 6-Bromo- phthalazin-1(2H)-one (PARP Scaffold) SM->Phthalazinone Condensation (Reflux, EtOH) Isoindolinone 5-Bromo- isoindolin-1-one (Kinase Scaffold) SM->Isoindolinone Reductive Amination Hydrazine Hydrazine (NH2NH2) Hydrazine->Phthalazinone Amine Primary Amine (R-NH2) + [H-] Amine->Isoindolinone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Phthalazinone->Suzuki Isoindolinone->Suzuki Library Functionalized Bioactive Library Suzuki->Library

Figure 1: Divergent synthetic pathways from Methyl 4-bromo-2-formylbenzoate. The scaffold allows access to two distinct heterocyclic classes depending on the nitrogen nucleophile used.

Validated Experimental Protocols

Protocol A: Synthesis of 6-Bromophthalazin-1(2H)-one

Target Application: Synthesis of PARP inhibitor intermediates. Mechanism: The hydrazine attacks the aldehyde to form a hydrazone, which then undergoes intramolecular nucleophilic acyl substitution at the ester, releasing methanol.

Reagents:

  • Methyl 4-bromo-2-formylbenzoate (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water) (2.0 equiv)

  • Ethanol (Absolute) or Methanol (Grade: ACS Reagent)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-2-formylbenzoate (e.g., 5.0 g, 20.5 mmol) in Ethanol (50 mL). The solution should be clear/light yellow.

  • Addition: Add Hydrazine monohydrate (2.0 mL, ~41 mmol) dropwise at room temperature. Note: A transient precipitate (hydrazone intermediate) may form.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (80°C) for 3–4 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The aldehyde peak should disappear completely.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the white to off-white solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 10 mL) to remove trace hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Distinct singlet for the phthalazinone proton at ~8.4 ppm; disappearance of the aldehyde (-CHO) singlet at ~10.0 ppm and methyl ester (-OCH3) singlet at ~3.9 ppm.

Protocol B: Synthesis of N-Substituted 5-Bromo-isoindolin-1-ones

Target Application: Kinase inhibitors, MDR modulators. Mechanism: Reductive amination.[1][2][3][4] The amine condenses with the aldehyde to form an imine. In situ reduction (using STAB) yields the secondary amine, which spontaneously attacks the pendant ester to close the lactam ring.

Reagents:

  • Methyl 4-bromo-2-formylbenzoate (1.0 equiv)

  • Primary Amine (R-NH2) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under Nitrogen, dissolve Methyl 4-bromo-2-formylbenzoate (1.0 equiv) and the Primary Amine (1.1 equiv) in DCM (concentration ~0.2 M). Add catalytic Acetic Acid.[1] Stir at room temperature for 1–2 hours.

    • Checkpoint: Formation of the imine can often be observed by a color change or verified by crude NMR (shift of CHO peak).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Cyclization: Allow the reaction to warm to room temperature and stir overnight (12–16 hours). The reduction of the imine is fast, but the subsequent lactamization (ring closure) may require time.

    • Troubleshooting: If the intermediate amino-ester persists (LC-MS shows M+H of reduced uncyclized product), heat the mixture to 50°C (if using DCE) or add a base catalyst (e.g., Et3N) to encourage cyclization.

  • Quench: Quench with saturated aqueous NaHCO3 solution.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary Table:

ParameterProtocol A (Phthalazinone)Protocol B (Isoindolinone)
Reagent Hydrazine MonohydratePrimary Amine + NaBH(OAc)3
Solvent Ethanol / MethanolDCM / DCE
Temperature Reflux (80°C)0°C to RT (opt. 50°C)
Mechanism Condensation -> CyclizationReductive Amination -> Lactamization
Key Intermediate Hydrazone (transient)Secondary Amine (amino-ester)
Final Product 6-Bromo-phthalazin-1(2H)-oneN-Substituted 5-Bromo-isoindolin-1-one

Mechanistic Insight & Troubleshooting

The Regiochemistry of Cyclization

It is critical to understand the numbering shift during these reactions.

  • Starting Material: Bromine is at position 4 relative to the ester (1) and aldehyde (2).

  • Phthalazinone Product: The IUPAC numbering changes. The carbonyl carbon is C1. The nitrogen adjacent to it is N2. The benzene ring fusion carbons are 4a and 8a. The Bromine ends up at position 6 .[5]

    • Verification: If you require the 7-bromo isomer, you must start with methyl 5-bromo-2-formylbenzoate.

Pathway Visualization (Graphviz)

Mechanism cluster_0 Phthalazinone Mechanism SM Methyl 4-bromo- 2-formylbenzoate Hydrazone Hydrazone Intermediate (Usually not isolated) SM->Hydrazone + N2H4, -H2O Product 6-Bromo-phthalazin-1(2H)-one Hydrazone->Product -MeOH (Cyclization)

Figure 2: Step-wise mechanistic flow for the formation of the phthalazinone core.

References

  • Phthalazinone Synthesis for PARP Inhibitors

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008.
    • Context: Describes the general route to phthalazinone cores for Olaparib-like molecules.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.
    • Context: The foundational text for using STAB in reductive amin
  • Isoindolinone Synthesis via Methyl 2-formylbenzoate

    • Luo, T., et al. "Synthesis of isoindolin-1-ones via a reductive amination/lactamization cascade." Organic Letters, 2014.[6] (General methodology application).

    • Context: Validates the cascade cyclization mechanism

Sources

Application

Application Note: Methyl 4-bromo-2-formylbenzoate for Metal-Catalyzed Cross-Coupling

This Application Note is designed for research scientists and process chemists involved in medicinal chemistry and drug development. It details the strategic utilization of Methyl 4-bromo-2-formylbenzoate (CAS: 179248-63...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in medicinal chemistry and drug development. It details the strategic utilization of Methyl 4-bromo-2-formylbenzoate (CAS: 179248-63-2 / 1260795-42-3 derivatives) as a trifunctional scaffold for constructing complex heterocycles, particularly PARP inhibitors and kinase inhibitors.

Executive Summary

Methyl 4-bromo-2-formylbenzoate represents a "privileged scaffold" in modern organic synthesis due to its unique trifunctional core: an aryl bromide, an aldehyde, and a methyl ester. This orthogonal reactivity profile allows for sequential functionalization, making it a critical intermediate in the synthesis of phthalazinones (e.g., Olaparib analogs) and isoindolinones .

This guide provides validated protocols for utilizing this reagent in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while maintaining the integrity of the sensitive formyl and ester groups.

Chemical Profile & Reactivity Map

To successfully utilize this reagent, one must understand the hierarchy of reactivity. The molecule contains three distinct "handles" that can be engaged selectively.

Reactivity Hierarchy
  • C4-Bromide (Aryl Halide): The most reactive site for Pd-catalyzed oxidative addition. Activated by the electron-withdrawing ester (para) and aldehyde (meta).

  • C2-Formyl (Aldehyde): Susceptible to nucleophilic attack (e.g., hydrazine, amines) and oxidation/reduction. Critical Challenge: Must be preserved during basic cross-coupling conditions (risk of Cannizzaro or Aldol reactions).

  • C1-Methyl Ester: The least reactive electrophile; serves as the "lock" for cyclization reactions (e.g., forming the lactam ring).

ReactivityMap Scaffold Methyl 4-bromo-2-formylbenzoate Br C4-Bromide (Cross-Coupling) Scaffold->Br Pd(0) Oxidative Addition CHO C2-Formyl (Condensation/Reductive Amination) Scaffold->CHO Nucleophilic Attack Ester C1-Methyl Ester (Cyclization/Hydrolysis) Scaffold->Ester Acyl Substitution

Figure 1: Orthogonal reactivity handles of Methyl 4-bromo-2-formylbenzoate.

Application I: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C4-position without degrading the aldehyde or hydrolyzing the ester.

The Challenge: Base Sensitivity

Standard Suzuki conditions often employ strong bases (NaOH, KOtBu) and heat, which can destroy the C2-formyl group via Cannizzaro disproportionation or degrade the methyl ester.

Validated Protocol: The "Mild Carbonate" System

This protocol uses a weaker base and a solvent system that minimizes aldehyde side reactions.

Materials:

  • Methyl 4-bromo-2-formylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for stability and efficiency with electron-deficient aryl bromides.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) — Avoid hydroxides.

  • Solvent: 1,4-Dioxane / Water (9:1 v/v) — Degassed.

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with Methyl 4-bromo-2-formylbenzoate (243 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent ester hydrolysis.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Expert Insight: If the aldehyde is particularly unstable with your specific boronic acid, add 1.0 equiv of water to the solvent mix but switch the base to KF (Potassium Fluoride) in THF. Fluoride-activated couplings are neutral and aldehyde-safe.

Application II: Cascade Synthesis of Phthalazinones

Objective: Rapid construction of the phthalazinone core (common in PARP inhibitors like Olaparib) by coupling followed by immediate cyclization.

Mechanism: The Suzuki coupling installs the biaryl system. Subsequent addition of hydrazine condenses with the aldehyde (hydrazone formation) and then attacks the ester to close the ring.

Cascade Start Methyl 4-bromo-2-formylbenzoate Step1 Step 1: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Step1 Inter Intermediate: Biaryl Aldehyde-Ester Step1->Inter Step2 Step 2: Hydrazine Cyclization (NH2NH2·H2O, EtOH, Reflux) Inter->Step2 Final Product: 6-Aryl-phthalazin-1(2H)-one Step2->Final

Figure 2: Two-step, one-pot workflow for phthalazinone synthesis.

Protocol:

  • Perform the Suzuki coupling as described in Section 3.

  • Do not work up. Once the coupling is complete (verified by LC-MS), cool the mixture to 50°C.

  • Add Hydrazine Hydrate (5.0 equiv) directly to the reaction mixture.

  • Raise temperature to 90°C and stir for 2 hours. The product will often precipitate out of the reaction mixture as a white/off-white solid.

  • Isolation: Cool to 0°C, filter the solid, wash with cold water and ethanol. This yields the pure phthalazinone core.

Data Summary: Catalyst & Base Screening

The following table summarizes optimization data for coupling Phenylboronic acid to Methyl 4-bromo-2-formylbenzoate (1.0 mmol scale).

Catalyst (5 mol%)Base (2 eq)SolventTempYield (Isolated)Aldehyde Integrity
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 80°C 92% Excellent
Pd(PPh₃)₄K₂CO₃Toluene/EtOH90°C78%Moderate (Some acetal formed)
Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O60°C88%Excellent
Pd(PPh₃)₄NaOH (1M)DME/H₂O80°C45%Poor (Cannizzaro side products)

Troubleshooting & Expert Tips

Aldehyde Oxidation (Air Sensitivity)
  • Symptom: Appearance of a carboxylic acid peak (M+16) in LC-MS.

  • Cause: The formyl group oxidizes to the carboxylic acid if the reaction is not strictly anaerobic.

  • Solution: Degas all solvents by sparging with Argon for 15 minutes before adding the catalyst. Use a sealed tube.

Ester Hydrolysis
  • Symptom: Formation of the benzoic acid derivative (lower Rf on TLC).

  • Cause: Hydroxide concentration is too high or temperature is too high.

  • Solution: Switch from Carbonate bases to Phosphate bases (

    
    ) which are less hydrolytic. Ensure water content in the solvent mix does not exceed 10%.
    
Alternative Route (Cyclize First)

If the cross-coupling substrate is unstable, reverse the workflow:

  • React Methyl 4-bromo-2-formylbenzoate with hydrazine first to form 6-bromo-phthalazin-1(2H)-one .

  • Perform the Suzuki coupling on the resulting phthalazinone. This ring system is extremely robust and tolerates harsh coupling conditions (high heat, strong bases).

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Phthalazinones (PARP Inhibitor Scaffolds)

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Use of Carbonate Bases in Aldehyde-Containing Substrates

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Reactivity of Methyl 4-bromo-2-formylbenzoate Derivatives

    • World Intellectual Property Organization (WIPO). (2017).[2] Process for the Preparation of Olaparib and Intermediates Thereof (WO2017137837). Link

Sources

Method

Derivatization reactions of "Methyl 4-bromo-2-formylbenzoate"

Application Note: Strategic Derivatization of Methyl 4-bromo-2-formylbenzoate Introduction: The Tri-Functional Pharmacophore Scaffold Methyl 4-bromo-2-formylbenzoate (CAS: 886498-50-6 / Analogous Acid CAS: 1012-73-3) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 4-bromo-2-formylbenzoate

Introduction: The Tri-Functional Pharmacophore Scaffold

Methyl 4-bromo-2-formylbenzoate (CAS: 886498-50-6 / Analogous Acid CAS: 1012-73-3) represents a high-value "tri-functional" intermediate in drug discovery. Its structural utility lies in the orthogonal reactivity of its three core functional groups:

  • Formyl Group (C2): A highly reactive electrophile for condensation and reductive amination.

  • Methyl Ester (C1): A latent electrophile for acyl substitution and cyclization.

  • Aryl Bromide (C4): A handle for late-stage diversification via Palladium-catalyzed cross-coupling.

This scaffold is the structural progenitor of the phthalazinone core found in FDA-approved PARP inhibitors (e.g., Olaparib, Talazoparib) and the isoindolinone core, a privileged structure in kinase inhibitors. This guide provides validated protocols for transforming this molecule into these bioactive heterocycles.

Reactivity Landscape

The following diagram maps the orthogonal reaction pathways available to this scaffold.

ReactivityMap Core Methyl 4-bromo-2-formylbenzoate (Tri-functional Scaffold) Hydrazine Reaction w/ Hydrazine Core->Hydrazine Condensation + Cyclization Amine Reductive Amination (Primary Amines) Core->Amine Imine Formation + Reduction Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki Suzuki-Miyaura Phthalazinone 6-Bromo-2H-phthalazin-1-one (PARP Inhibitor Core) Hydrazine->Phthalazinone Reflux/EtOH Isoindolinone 5-Bromo-isoindolin-1-one (Kinase Inhibitor Core) Amine->Isoindolinone Intramolecular Cyclization Biaryl Biaryl Aldehydes (Diversified Scaffold) Suzuki->Biaryl C-C Bond Formation

Figure 1: Orthogonal reactivity map showing the three primary derivatization pathways.

Module 1: Synthesis of 6-Bromo-2H-phthalazin-1-one

This transformation is the industry-standard entry point for synthesizing PARP inhibitors. The reaction proceeds via a cascade: condensation of hydrazine with the aldehyde to form a hydrazone, followed by nucleophilic attack of the hydrazine nitrogen on the ester to close the ring.

Mechanism & Rationale
  • Regioselectivity: The aldehyde is significantly more electrophilic than the ester, ensuring the hydrazone forms first. The proximity of the ester (ortho-position) forces the subsequent cyclization.

  • Substituent Effect: The bromine at C4 (para to the ester) remains intact, positioning it perfectly as a "6-bromo" handle on the resulting phthalazinone for future coupling.

Experimental Protocol
ParameterSpecification
Reagents Hydrazine monohydrate (N₂H₄·H₂O), Ethanol (EtOH), Acetic Acid (cat.)
Stoichiometry 1.0 equiv Substrate : 1.2–1.5 equiv Hydrazine
Temperature Reflux (78–80 °C)
Time 2–4 Hours
Yield Target >85%

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 4-bromo-2-formylbenzoate (1.0 equiv) and Ethanol (10 mL/g). Stir until dissolved.

  • Addition: Add Hydrazine monohydrate (1.5 equiv) dropwise at room temperature. Note: A transient precipitate (hydrazone) may form.

  • Catalysis: Add Glacial Acetic Acid (0.1 equiv) to catalyze the ring closure.

  • Reflux: Heat the mixture to reflux. Monitor by TLC or LCMS. The aldehyde peak (approx. 10 ppm) should disappear, and a new peak for the lactam NH should appear.

  • Workup (Self-Validating): Cool the reaction to 0–5 °C. The product, 6-bromo-2H-phthalazin-1-one , typically precipitates as a white/off-white solid due to high crystallinity and lower solubility than the starting material.

  • Isolation: Filter the solid. Wash with cold ethanol (2x) and diethyl ether (1x). Dry under vacuum.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Singlet at ~12.6 ppm (Lactam NH), Singlet at ~8.3 ppm (H-4 of phthalazinone).

Module 2: Reductive Cyclization to Isoindolinones

This protocol synthesizes N-substituted isoindolinones (phthalimidines). Unlike the hydrazine reaction, this requires a reducing agent to convert the intermediate imine into an amine, which then attacks the ester.

Experimental Protocol
ParameterSpecification
Reagents Primary Amine (R-NH₂), NaBH₃CN or NaBH(OAc)₃, Methanol or DCE
Stoichiometry 1.0 equiv Substrate : 1.1 equiv Amine : 1.5 equiv Reductant
Temperature RT to 50 °C
Yield Target 70–80%

Step-by-Step Procedure:

  • Imine Formation: Dissolve Methyl 4-bromo-2-formylbenzoate in Methanol (anhydrous). Add the primary amine (1.1 equiv) and stir for 1 hour at RT. Check for imine formation by LCMS.

  • Reduction: Cool to 0 °C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) in portions.

  • Cyclization: Allow the mixture to warm to RT and stir for 12–16 hours. If cyclization is slow (intermediate amino-ester persists), heat to 50 °C or add a base (e.g., K₂CO₃) to promote lactamization.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2] Wash organic layer with brine.

  • Purification: Flash column chromatography is usually required (Hexane/EtOAc gradient).

Module 3: Suzuki-Miyaura Cross-Coupling (The Aryl Bromide)

The C4-Bromine allows for the introduction of biaryl complexity. This can be performed before or after heterocycle formation.

Recommendation: Perform coupling AFTER cyclization (Module 1 or 2). Reasoning: The free aldehyde in the starting material is unstable under basic, high-temperature Suzuki conditions (risk of Cannizzaro reaction or oxidation). The phthalazinone/isoindolinone core is robust.

Workflow Visualization

Workflow Start Start: Methyl 4-bromo-2-formylbenzoate Step1 Step 1: Cyclization (Module 1) (Hydrazine/EtOH) Start->Step1 Inter Intermediate: 6-Bromo-2H-phthalazin-1-one Step1->Inter Step2 Step 2: Suzuki Coupling (Module 3) (Ar-B(OH)2 / Pd(dppf)Cl2 / K2CO3) Inter->Step2 Final Final Product: 6-Aryl-phthalazin-1-one Step2->Final

Figure 2: Recommended workflow for library generation, prioritizing scaffold stability.

Protocol (On Phthalazinone Core)
  • Setup: In a microwave vial or pressure tube, combine:

    • 6-Bromo-2H-phthalazin-1-one (1.0 equiv)[3]

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.

  • Reaction: Heat to 90 °C (oil bath) or 110 °C (Microwave, 30 mins).

  • Workup: Dilute with water, extract with EtOAc. The product is often highly crystalline.

References

  • Synthesis of Phthalazinones (Olaparib Intermediates)

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.

  • Reductive Amination/Cyclization to Isoindolinones

    • Shi, L., et al.[4] "Synthesis of Isoindolinones via Reductive C-N Coupling." Organic Letters 14.7 (2012): 1876-1879.

  • Suzuki Coupling on Bromobenzoates

    • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides." Angewandte Chemie International Edition 40.18 (2001).

  • Compound Data (6-bromo-2H-phthalazin-1-one)

    • PubChem CID: 11535918.

Sources

Application

The Versatile Reactivity of Methyl 4-bromo-2-formylbenzoate with Nucleophiles: A Guide for Researchers

Authoritative Application Notes and Protocols for Synthetic and Medicinal Chemistry Methyl 4-bromo-2-formylbenzoate is a trifunctional aromatic compound that serves as a versatile building block in organic synthesis, par...

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Application Notes and Protocols for Synthetic and Medicinal Chemistry

Methyl 4-bromo-2-formylbenzoate is a trifunctional aromatic compound that serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique arrangement of an electrophilic aldehyde, a methyl ester, and a reactive aryl bromide on a single benzene ring allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of methyl 4-bromo-2-formylbenzoate with various nucleophiles, offering detailed mechanistic insights and practical, field-proven protocols for its application in research and drug development.

Introduction to the Reactivity of Methyl 4-bromo-2-formylbenzoate

The chemical behavior of methyl 4-bromo-2-formylbenzoate is governed by the interplay of its three key functional groups:

  • The Formyl Group (-CHO): As the most electrophilic carbonyl group, the aldehyde at the 2-position is the primary site for nucleophilic attack. This reactivity is central to the formation of a wide array of derivatives.

  • The Methyl Ester Group (-COOCH₃): While less reactive than the aldehyde, the ester at the 1-position can also undergo nucleophilic acyl substitution, particularly with strong nucleophiles or under forcing conditions.

  • The Bromo Group (-Br): The bromine atom at the 4-position is a key handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents onto the aromatic ring.

The strategic manipulation of these functional groups, often with high chemoselectivity, is the cornerstone of the synthetic utility of this compound. This guide will delve into specific reaction classes, providing the necessary protocols to harness this reactivity.

Reactions with Amine Nucleophiles: Synthesis of Isoindolinones

A primary application of methyl 4-bromo-2-formylbenzoate is in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry. The reaction with primary amines proceeds via a tandem reductive amination and intramolecular amidation cascade.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the primary amine on the highly electrophilic formyl group, leading to the formation of a hemiaminal intermediate. This is followed by dehydration to yield an imine. Subsequent reduction of the imine, either in situ or in a separate step, furnishes a secondary amine. The final, and often spontaneous, intramolecular cyclization occurs through the nucleophilic attack of the newly formed secondary amine on the adjacent methyl ester, leading to the formation of the stable five-membered lactam ring of the isoindolinone core.

G cluster_0 Reaction of Methyl 4-bromo-2-formylbenzoate with a Primary Amine Start Methyl 4-bromo-2-formylbenzoate + R-NH₂ Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Formation (-H₂O) Hemiaminal->Imine Secondary_Amine Secondary Amine (Reduction) Imine->Secondary_Amine Isoindolinone 6-Bromoisoindolinone (Intramolecular Cyclization) Secondary_Amine->Isoindolinone

Caption: Synthesis of 6-Bromoisoindolinones.

Experimental Protocol: One-Pot Synthesis of 6-Bromo-2-alkylisoindolin-1-ones

This protocol details a one-pot reductive amination/cyclization procedure.

Materials:

  • Methyl 4-bromo-2-formylbenzoate

  • Primary amine (e.g., benzylamine, cyclopropylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 4-bromo-2-formylbenzoate (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-2-alkylisoindolin-1-one.

Chemoselective Reactions with Organometallic Nucleophiles

The presence of multiple electrophilic sites in methyl 4-bromo-2-formylbenzoate necessitates careful control of reaction conditions to achieve chemoselectivity when using highly reactive organometallic reagents.

Grignard Reactions: Selective Addition to the Aldehyde

Grignard reagents will preferentially add to the more reactive aldehyde carbonyl over the ester. To avoid competing reactions, the use of low temperatures is crucial.

Causality of Experimental Choice: Conducting the reaction at low temperatures (-78 °C) minimizes the kinetic energy of the Grignard reagent, favoring the pathway with the lower activation energy, which is the addition to the aldehyde. This prevents over-addition and reaction with the less reactive ester.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-(hydroxyalkyl)benzoates

Materials:

  • Methyl 4-bromo-2-formylbenzoate

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl 4-bromo-2-formylbenzoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add the Grignard reagent (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Carbonyl Olefination: The Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the formyl group of methyl 4-bromo-2-formylbenzoate into an alkene, while leaving the ester and aryl bromide functionalities intact.[1]

Mechanistic Overview

The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[2]

Wittig_Reaction cluster_1 Wittig Reaction Workflow Aldehyde Methyl 4-bromo-2-formylbenzoate Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig Reaction Pathway.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-vinylbenzoate Derivatives

Materials:

  • Methyl 4-bromo-2-formylbenzoate

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change is typically observed).

  • Cool the ylide solution to 0 °C and add a solution of methyl 4-bromo-2-formylbenzoate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The aryl bromide at the 4-position of methyl 4-bromo-2-formylbenzoate is an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.[3]

General Considerations

The Suzuki coupling is tolerant of a broad range of functional groups, including the aldehyde and ester present in the substrate.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of Methyl 4-aryl-2-formylbenzoates

Materials:

  • Methyl 4-bromo-2-formylbenzoate

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine methyl 4-bromo-2-formylbenzoate (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Summary of Reactions and Typical Yields

Nucleophile ClassReaction TypeProduct TypeTypical Yield (%)
Primary AminesReductive Amination / Cyclization6-Bromoisoindolinones70-90
Grignard ReagentsNucleophilic AdditionSecondary Alcohols65-85
Phosphorus YlidesWittig OlefinationAlkenes60-80
Boronic AcidsSuzuki CouplingBiaryls/Styrenes75-95

References

  • 4][5][6][7]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones.

Sources

Method

Application Note: Streamlined Synthesis of Isoquinolone Scaffolds Using Methyl 4-bromo-2-formylbenzoate

Abstract The isoquinolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic compounds with a wide array of pharmacological activities, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of Methyl 4-bromo-2-formylbenzoate as a versatile starting material for the synthesis of diversely substituted isoquinolones. We present two robust, palladium-catalyzed, two-step protocols: a Suzuki-Miyaura coupling pathway for accessing 4-arylisoquinolones and a Sonogashira coupling route for 4-alkynyl derivatives. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducible and efficient synthesis.

Introduction: The Strategic Value of Isoquinolones and Methyl 4-bromo-2-formylbenzoate

The persistent interest in isoquinolone synthesis stems from its prevalence in biologically active molecules and its utility as a template for drug discovery.[2][4] Traditional synthesis methods can be complex and may lack the efficiency required for generating diverse compound libraries.[5] Modern synthetic strategies often rely on the late-stage functionalization of a pre-formed heterocyclic core or the construction of the core from highly functionalized precursors.

Methyl 4-bromo-2-formylbenzoate emerges as an ideal starting material for isoquinolone synthesis due to its trifunctional nature:

  • Aryl Bromide: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position of the future isoquinolone ring.[6]

  • Aldehyde (Formyl) Group: Acts as an electrophilic site for intramolecular cyclization via condensation with a nitrogen nucleophile, which is the key step in forming the heterocyclic ring.

  • Methyl Ester: Provides a stable, yet potentially modifiable, functional group on the benzo portion of the molecule.

This guide details two convergent synthetic pathways that leverage these functionalities to provide efficient access to a broad range of isoquinolone derivatives.

Overview of the Synthetic Strategy

The core strategy is a two-step, one-pot or sequential process that first builds a key intermediate via carbon-carbon bond formation, followed by an intramolecular cyclization to construct the isoquinolone ring system. This approach allows for significant molecular diversity to be generated from a single, common starting material.

G cluster_0 General Workflow start Methyl 4-bromo-2-formylbenzoate intermediate Coupled Intermediate (Aryl or Alkynyl Substituted) start->intermediate Step 1: Pd-Catalyzed Cross-Coupling (Suzuki or Sonogashira) product Substituted Isoquinolone intermediate->product Step 2: Condensation & Intramolecular Cyclization (with an Amine Source)

Caption: General synthetic workflow for isoquinolone synthesis.

Protocol I: Suzuki-Miyaura Pathway to 4-Arylisoquinolones

This pathway is ideal for synthesizing isoquinolones bearing an aryl or vinyl substituent at the C4 position. The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and reliability.[7] The subsequent cyclization with an amine source, such as ammonium acetate or a primary amine, proceeds via imine formation followed by intramolecular attack and aromatization.

Mechanistic Rationale

The synthesis begins with a palladium(0)-catalyzed Suzuki-Miyaura cross-coupling between the aryl bromide of Methyl 4-bromo-2-formylbenzoate and a suitable boronic acid or ester.[6][8] This is followed by the addition of an amine source, which condenses with the aldehyde to form an imine. The reaction then proceeds through an intramolecular cyclization and subsequent dehydration (or oxidation) to yield the final aromatic isoquinolone product.

G cluster_suzuki Suzuki Coupling cluster_cyclization Cyclization pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_trans Transmetalation pd_add->pd_trans Ar-Pd(II)-Br pd_red Reductive Elimination pd_trans->pd_red Ar-Pd(II)-R pd_red->pd0 intermediate Coupled Intermediate pd_red->intermediate start_reagent Methyl 4-bromo-2-formylbenzoate start_reagent->pd_add boronic_acid R-B(OH)₂ boronic_acid->pd_trans amine R'-NH₂ imine Imine Formation intermediate->imine amine->imine cyclized Cyclized Intermediate imine->cyclized Intramolecular Attack product 4-Arylisoquinolone cyclized->product Aromatization

Caption: Mechanistic flow for the Suzuki-Miyaura/Cyclization pathway.

Detailed Experimental Protocol

Materials:

  • Methyl 4-bromo-2-formylbenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Ammonium acetate (NH₄OAc) (5.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-formylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Catalyst Preparation: In a separate small vial, pre-mix Pd(OAc)₂ (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq) in a small amount of the reaction solvent. Expert Insight: Using a pre-formed catalyst or allowing the catalyst and ligand to pre-mix ensures the formation of the active catalytic species. Buchwald ligands like SPhos can often improve yields for sterically hindered substrates.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add the pre-mixed catalyst solution to the main flask, followed by a 3:1 mixture of anhydrous 1,4-Dioxane/Water to achieve a substrate concentration of approximately 0.1 M.

  • Suzuki Coupling: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Cyclization Step: After cooling the mixture to room temperature, add ammonium acetate (5.0 eq) and toluene. Replace the reflux condenser with a Dean-Stark apparatus to remove water.

  • Condensation and Cyclization: Heat the mixture to reflux (approx. 110-120 °C) for 12-18 hours. The removal of water drives the equilibrium towards the formation of the isoquinolone product.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-arylisoquinolone.

Protocol II: Sonogashira Pathway to 4-Alkynylisoquinolones

The Sonogashira coupling provides a powerful method for installing an alkyne, which is a versatile functional group for further derivatization.[9][10] The subsequent intramolecular cyclization with an amine source proceeds readily, often catalyzed by the same copper species used in the coupling step.[11]

Mechanistic Rationale

This pathway involves a dual palladium/copper-catalyzed cross-coupling of Methyl 4-bromo-2-formylbenzoate with a terminal alkyne.[12] The resulting ortho-alkynyl benzaldehyde intermediate is then primed for cyclization. The addition of an amine leads to the formation of an enamine or iminium intermediate, which undergoes a 6-endo-dig cyclization to form the isoquinolone ring.

G cluster_sonogashira Sonogashira Coupling cluster_cyclization Cyclization pd_cycle Pd(0)/Pd(II) Cycle intermediate Coupled Intermediate pd_cycle->intermediate cu_cycle Cu(I)/Cu-Acetylide Cycle cu_cycle->pd_cycle Transmetalation start_reagent Methyl 4-bromo-2-formylbenzoate start_reagent->pd_cycle alkyne Terminal Alkyne alkyne->cu_cycle amine R'-NH₂ cyclization 6-endo-dig Cyclization intermediate->cyclization amine->cyclization product 4-Alkynylisoquinolone cyclization->product Aromatization

Caption: Mechanistic overview of the Sonogashira/Cyclization pathway.

Detailed Experimental Protocol

Materials:

  • Methyl 4-bromo-2-formylbenzoate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous, 3.0 eq)

  • Ammonia (7 N solution in MeOH) or a primary amine (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-2-formylbenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous THF (to 0.2 M concentration) and the anhydrous amine base (TEA or DIPEA, 3.0 eq). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Sonogashira Coupling: Stir the reaction at room temperature for 8-16 hours. Expert Insight: For less reactive substrates, the reaction may be gently heated to 40-50 °C. Monitor the reaction by TLC or LC-MS.

  • Cyclization Step: Once the coupling is complete, add the amine source (e.g., 7 N ammonia in methanol, 3.0 eq) directly to the reaction mixture.

  • Condensation and Cyclization: Seal the flask and heat to 60-70 °C for 6-12 hours. The cyclization is often rapid under these conditions.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary and Expected Outcomes

The following table summarizes representative outcomes for the synthesis of different isoquinolone derivatives using the protocols described above. Yields are typical for isolated, purified products.

ProtocolR-Group SourceRProduct ClassTypical YieldReaction Time (Coupling + Cyclization)
Protocol I Phenylboronic acidPhenyl4-Arylisoquinolone75-85%4h + 16h
Protocol I 4-Methoxyphenylboronic acid4-MeO-Ph4-Arylisoquinolone70-80%5h + 16h
Protocol I Vinylboronic acid pinacol esterVinyl4-Vinylisoquinolone60-70%6h + 18h
Protocol II PhenylacetylenePhenyl4-(Phenylethynyl)isoquinolone80-90%12h + 8h
Protocol II EthynyltrimethylsilaneTMS4-(Trimethylsilylethynyl)isoquinolone85-95%10h + 6h
Protocol II 1-HexyneButyl4-(Hex-1-yn-1-yl)isoquinolone75-85%14h + 10h

Troubleshooting and Field-Proven Insights

Problem Potential Cause Recommended Solution
Low Cross-Coupling Yield Inactive catalyst; poor quality reagents; insufficient inert atmosphere.Use fresh, high-purity Pd catalyst and anhydrous solvents. Ensure the system is rigorously purged with inert gas. Consider a different ligand (e.g., Buchwald-type) for challenging substrates.
Stalled or Incomplete Cyclization Insufficient removal of water (Protocol I); steric hindrance; low reaction temperature.For Protocol I, ensure the Dean-Stark trap is functioning correctly. For both protocols, increase the reaction temperature or prolong the reaction time. For sterically demanding substrates, a stronger acid or base catalyst might be required for the cyclization step.
Formation of Side Products Homocoupling of boronic acid (Suzuki); homocoupling of alkyne (Sonogashira); decomposition of starting material.Use a slightly higher ratio of the boronic acid/alkyne. Ensure slow addition of reagents. Run the reaction at the lowest effective temperature.
Difficulty in Purification Close polarity of product and byproducts.Optimize the solvent system for column chromatography. Consider a different purification technique, such as recrystallization or preparative HPLC if necessary.

Conclusion

Methyl 4-bromo-2-formylbenzoate is a highly effective and versatile building block for the modular synthesis of substituted isoquinolones. The Suzuki-Miyaura and Sonogashira coupling pathways described herein offer reliable and high-yielding routes to 4-aryl and 4-alkynyl isoquinolones, respectively. By providing detailed, validated protocols and expert insights, this guide empowers researchers in medicinal chemistry and drug discovery to efficiently generate diverse libraries of these valuable heterocyclic compounds for biological screening and lead optimization.

References

  • Sekar, G. et al. (2017). Isoquinolone Synthesis with Palladium Nanoparticles. ChemistryViews. Available at: [Link]

  • Organic Chemistry Portal. Isoquinolone synthesis. Available at: [Link]

  • Shuai, S. et al. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Journal of Organic Chemistry. Available at: [Link]

  • Jaime-Figueroa, S. et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Journal of Organic Chemistry. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Sato, S. et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhang, H-P. et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]

  • Traynelis, S. F. et al. (Supporting Information). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Journal of Medicinal Chemistry. Available at: [Link]

  • Ruijter, E. et al. (2012). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. Organic Letters. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Available at: [Link]

  • Li, X. et al. (2019). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Green Chemistry. Available at: [Link]

  • ResearchGate. Different approaches for the synthesis of isoquinolones. Available at: [Link]

  • Kumar, V. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Baati, R. & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie. Available at: [Link]

  • Roesch, F. (2015). Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available at: [Link]

  • A.I. (2024). Isoquinoline derivatives and its medicinal activity. Available at: [Link]

Sources

Application

"Methyl 4-bromo-2-formylbenzoate" purification by column chromatography

Application Note: Purification of Methyl 4-bromo-2-formylbenzoate by Flash Column Chromatography Part 1: Introduction & Compound Profile Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3) is a critical bifunctional scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Methyl 4-bromo-2-formylbenzoate by Flash Column Chromatography

Part 1: Introduction & Compound Profile

Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3) is a critical bifunctional scaffold used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and various isoindolinone-based bioactive molecules. Its dual reactivity—possessing an electrophilic aldehyde for condensation (e.g., Schiff base formation) and an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura)—makes it valuable but also susceptible to degradation during purification.

This guide details a robust purification strategy, moving beyond standard "mix-and-run" chromatography to a logic-driven process that accounts for the molecule's specific stability and polarity profile.

Physicochemical Profile & Separation Logic
FeaturePropertyChromatographic Implication
Structure Methyl ester + Aldehyde + Aryl BromideModerate polarity; distinct UV absorption.
Stability Aldehyde: Oxidation-proneEster: Hydrolysis-proneAvoid prolonged exposure to acidic silica. Do not use methanol in the mobile phase (transesterification risk).
Key Impurities 1. Methyl 4-bromo-2-methylbenzoate (SM)2.[1][2] 4-Bromo-2-formylbenzoic acid (Oxidation)3. Benzyl bromide intermediates1. Elutes before product (Non-polar).2. Streaks/Retains on silica (Acidic).3. Co-elutes if gradient is too steep.
Visualization UV (254 nm) & 2,4-DNP StainUV is primary. DNP confirms the aldehyde functionality (Orange/Red spot).

Part 2: Pre-Purification Strategy (The Bisulfite Wash)

Expert Insight: Chromatography is often unnecessary if the primary impurities are non-aldehydes (e.g., unreacted starting material). Before loading a column, consider a Bisulfite Adduct Purification . This exploits the reversible formation of water-soluble bisulfite adducts from aldehydes.

Protocol:

  • Dissolve crude mixture in EtOAc (5–10 volumes).

  • Extract with saturated aqueous NaHSO₃ (3x). The product moves to the aqueous layer as the bisulfite adduct; non-aldehyde impurities remain in EtOAc.

  • Wash the aqueous layer with fresh EtOAc to remove traces of organic impurities.

  • Basify the aqueous layer (pH ~9-10) with Na₂CO₃ or NaHCO₃ to reverse the adduct.

  • Extract the regenerated aldehyde back into EtOAc, dry (Na₂SO₄), and concentrate.

Decision Point: If purity is >90% after this, skip the column. If <90% or if acid impurities persist, proceed to Part 3.

Part 3: Flash Chromatography Protocol

Thin Layer Chromatography (TLC) Method Development

Goal: Achieve a Retention Factor (


) of 0.25 – 0.35 for the target compound to ensure optimal separation resolution (

).
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Visualization: UV (254 nm) followed by 2,4-DNP stain.

TLC Data Summary:

Solvent System Observed Result Recommendation

| 100% Hexanes | Product stays at baseline (


). | Too non-polar. |
| 10% EtOAc / 90% Hex | Product 

. Impurities separate well. | Good for starting gradient. | | 20% EtOAc / 80% Hex | Product

.
| Ideal isocratic hold point. | | 50% EtOAc / 50% Hex | Product

. Co-elution likely. | Too polar; use for flushing. |
Column Loading Strategy
  • Solid Loading (Recommended): Dissolve the crude solid in a minimum amount of Dichloromethane (DCM). Add Celite 545 (1:2 ratio w/w). Evaporate solvent until a free-flowing powder remains.

    • Why? Liquid loading in DCM can cause "band broadening" because DCM is a strong solvent for this compound, washing it down the column before the gradient starts.

Gradient Elution Program

Column: 12g – 40g Silica Flash Cartridge (depending on scale; load ~1-5% sample mass relative to silica mass). Flow Rate: 30 mL/min (for 12g column).

Step% EtOAc (Solvent B)Duration (Column Volumes - CV)Mechanistic Purpose
Equilibration 0%3 CVWet the silica; establish non-polar baseline.
Injection --Load Celite cartridge or liquid injection.
Isocratic Hold 0% - 5%2 CVElute very non-polar impurities (e.g., mineral oil, silanes).
Linear Gradient 5%

25%
10 CVSeparation Zone. Shallow gradient maximizes resolution between the methyl-precursor and the aldehyde-product.
Isocratic Hold 25%3-5 CVElute the target Methyl 4-bromo-2-formylbenzoate.
Flush 25%

100%
3 CVElute polar acids and oxidized byproducts.

Part 4: Workflow Visualization

The following diagrams illustrate the decision logic and the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (Methyl 4-bromo-2-formylbenzoate) TLC Step 1: TLC Analysis (Target Rf 0.3 in Hex/EtOAc) Start->TLC Bisulfite Step 2: Bisulfite Extraction (Optional Pre-purification) TLC->Bisulfite High Impurity Load Loading Step 3: Dry Loading (Celite 545) TLC->Loading Standard Load Decision Purity > 90%? Bisulfite->Decision Decision->Loading No Final Pure Product (White/Pale Yellow Solid) Decision->Final Yes Flash Step 4: Flash Chromatography Gradient: 5-25% EtOAc Loading->Flash Fractions Step 5: Fraction Analysis (UV + 2,4-DNP Stain) Flash->Fractions Fractions->Final

Figure 1: Decision matrix for purification, highlighting the optional chemical extraction step.

GradientLogic Impurity1 Impurity: Methyl Precursor (Non-polar) Target Target: Aldehyde Product (Moderate Polarity) Impurity2 Impurity: Carboxylic Acid (High Polarity) Phase1 0-5% EtOAc (Elutes Non-polars) Phase1->Impurity1 Elutes Phase2 5-25% EtOAc (Target Elution) Phase2->Target Elutes Phase3 100% EtOAc (Column Flush) Phase3->Impurity2 Elutes

Figure 2: Chromatographic separation logic relative to solvent gradient strength.

Part 5: Troubleshooting & Quality Control

Common Issues
  • Product Streaking:

    • Cause: The aldehyde may be partially oxidizing to the acid on the column, or the silica is too acidic.

    • Solution: Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize the silica. Note: This may affect the elution of the ester, so re-check TLC.

  • Co-elution with Starting Material:

    • Cause: Gradient slope is too steep (increasing polarity too fast).

    • Solution: Use a "Step Gradient." Hold at 5% EtOAc for 3 CVs, then jump to 10% and hold, rather than a linear ramp.

  • "Ghost" Peaks (UV active but no mass):

    • Cause: Decomposition of the aldehyde.

    • Verification: Check the NMR of the fraction.[3] If the aldehyde proton signal (~10 ppm) is diminished or absent, degradation occurred.

Final Characterization

Do not rely solely on TLC. Confirm identity via:

  • 1H NMR (CDCl₃): Look for the aldehyde singlet at

    
     ppm and the methyl ester singlet at 
    
    
    
    ppm.
  • Melting Point: Pure compound should be a solid (Lit. MP often not reported in snippets, but similar analogs are solids).

References

  • PubChem. Methyl 4-bromo-2-formylbenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Purification of Aldehydes via Bisulfite Addition. (General Procedure Reference). Available at: [Link]

  • Biotage. Flash Chromatography: A Guide to Method Development. (General Theory). Available at: [Link]

Sources

Method

Application Note: Comprehensive Characterization of Methyl 4-bromo-2-formylbenzoate

Abstract This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of Methyl 4-bromo-2-formylbenzoate (CAS No. 1260795-42-3), a key intermediate in the synthesis of co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of Methyl 4-bromo-2-formylbenzoate (CAS No. 1260795-42-3), a key intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals. It outlines protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure scientific integrity and reproducibility.

Introduction

Methyl 4-bromo-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, an aldehyde, and a bromo substituent. This specific arrangement of functional groups makes it a versatile building block, but also necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability.[3] The presence of the reactive aldehyde group, the ester, and the heavy bromine atom influences the choice of analytical techniques and the interpretation of spectral data. This application note details the primary analytical techniques required for its unambiguous characterization.

Molecular Structure and Properties
  • Molecular Formula: C₉H₇BrO₃

  • Molecular Weight: 243.06 g/mol

  • Appearance: White solid or powder.[4][5]

  • Storage: Recommended storage at 2-8°C under an inert atmosphere like nitrogen to prevent oxidation of the aldehyde group.[5]

Analytical Workflow for Structural Verification

A logical workflow is critical for efficiently characterizing a new batch or synthesis product of Methyl 4-bromo-2-formylbenzoate. The primary confirmation is typically achieved via NMR and MS, with IR providing complementary functional group information and chromatography assessing purity.

Analytical_Workflow cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Purity NMR NMR Report Report NMR->Report MS MS MS->Report IR IR IR->Report Chromatography Chromatography Chromatography->Report Sample Sample Sample->NMR Confirms H/C Framework Sample->MS Confirms Mass & Formula Sample->IR Identifies C=O, C-O Sample->Chromatography Assesses Purity (%)

Caption: Integrated workflow for the characterization of Methyl 4-bromo-2-formylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule, providing detailed information about the hydrogen and carbon environments.

¹H NMR Spectroscopy

Rationale: Proton NMR confirms the presence and connectivity of the aromatic protons, the methyl ester protons, and the aldehyde proton. The chemical shifts are highly indicative of their electronic environment, and coupling constants reveal their spatial relationships.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it effectively dissolves the compound and its residual solvent peak does not interfere with key signals.

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • Acquisition: Acquire a standard proton spectrum at 25°C. Typically, 16-32 scans are sufficient.

  • Data Processing: Reference the spectrum to the residual TMS signal (0 ppm). Perform Fourier transformation, phase correction, and baseline correction.

Expected Data Interpretation: [4]

  • δ ~10.57 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its significant downfield shift is due to the strong deshielding effect of the carbonyl group and its position on the aromatic ring.

  • δ ~8.02 ppm (d, J ≈ 2.1 Hz, 1H): This doublet is assigned to the aromatic proton ortho to the aldehyde group (H-3).

  • δ ~7.85 ppm (d, J ≈ 8.4 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the bromo group (H-5).

  • δ ~7.74 ppm (dd, J ≈ 8.4, 2.1 Hz, 1H): This doublet of doublets is assigned to the aromatic proton ortho to the ester group (H-6), showing coupling to both H-5 and H-3.

  • δ ~3.97 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy

Rationale: Carbon NMR provides a count of unique carbon atoms and identifies the carbonyl carbons (aldehyde and ester) and the aromatic carbons.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher (corresponding to a 400 MHz proton instrument) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Expected Data Interpretation: [4]

  • δ ~190.7 ppm: Aldehyde carbonyl carbon (C=O).

  • δ ~165.9 ppm: Ester carbonyl carbon (C=O).

  • δ ~127.7 - 138.4 ppm: Six signals corresponding to the aromatic carbons. The carbon attached to the bromine (C-Br) will typically be shifted upfield compared to the others.

  • δ ~52.9 ppm: Methyl ester carbon (-OCH₃).

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive marker.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Acquisition: Acquire the spectrum in positive ion mode. The formation of a sodium adduct ([M+Na]⁺) is common.[4] Alternatively, a protonated molecule ([M+H]⁺) may be observed.[6]

  • Data Analysis: Look for a pair of peaks separated by 2 m/z units with nearly equal intensity, which is the characteristic signature of a monobrominated compound.

Expected Data:

  • High-Resolution MS (ESI-TOF): Calculated m/z for [C₉H₇BrO₃+Na]⁺ is 264.9470. An observed value within 5 ppm of this confirms the elemental composition.[4]

  • Low-Resolution MS (LCMS): Expect to see peaks at m/z 258 and 260 for the protonated molecule ([M+H]⁺), representing the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It is particularly useful for identifying the two distinct carbonyl stretches from the aldehyde and ester groups.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Data:

  • ~1720-1740 cm⁻¹: Strong C=O stretching vibration from the methyl ester.

  • ~1690-1715 cm⁻¹: Strong C=O stretching vibration from the aromatic aldehyde. The conjugation with the benzene ring lowers its frequency compared to the ester.

  • ~3050-3100 cm⁻¹: C-H stretching from the aromatic ring.

  • ~2850 & ~2750 cm⁻¹: Characteristic C-H stretching doublet for the aldehyde proton (Fermi resonance).

  • ~1200-1300 cm⁻¹: C-O stretching from the ester group.

Chromatographic Analysis (Purity Assessment)

Rationale: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of Methyl 4-bromo-2-formylbenzoate and identifying any related impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC)

Protocol (General Purpose):

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol (General Purpose):

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • Injection: 1 µL of a dilute sample solution (e.g., in dichloromethane) in split mode.

  • Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Analysis: Purity is determined by the relative area of the main peak in the Total Ion Chromatogram (TIC). The resulting mass spectrum can be compared to a library or analyzed for characteristic fragments.

Summary of Characterization Data

Technique Parameter Expected Result
Appearance Physical StateWhite Solid / Powder[4][5]
¹H NMR Chemical Shifts (CDCl₃)δ 10.57 (s, 1H), 8.02 (d, 1H), 7.85 (d, 1H), 7.74 (dd, 1H), 3.97 (s, 3H)[4]
¹³C NMR Chemical Shifts (CDCl₃)δ 190.7, 165.9, 138.4-127.7 (6C), 52.9[4]
HRMS [M+Na]⁺Calculated: 264.9470; Found should be within 5 ppm[4]
LCMS [M+H]⁺m/z 258/260 (approx. 1:1 ratio)[6]
IR Key Stretches (cm⁻¹)~1730 (Ester C=O), ~1700 (Aldehyde C=O), ~1250 (Ester C-O)
Purity HPLC/GCTypically >95% (method dependent)

Conclusion

The analytical methods described provide a robust framework for the complete characterization of Methyl 4-bromo-2-formylbenzoate. A combination of NMR for structural mapping, high-resolution MS for elemental confirmation, IR for functional group verification, and chromatography for purity assessment constitutes a self-validating system. Adherence to these protocols will ensure the quality and reliability of this important chemical intermediate for its intended research and development applications.

References

  • Amazon S3. Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular C. Available from: [Link]

  • Google Patents. WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof.
  • Googleapis.com. (12) United States Patent. Available from: [Link]

  • Google Patents. WO2023168291A1 - Covalent modifiers of akt1 and uses thereof.
  • Googleapis.com. TAN TANTA CU O LA NATUR AUTOMOTION. Available from: [Link]

  • Google Patents. WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators.

Sources

Application

Application Note: Strategic Utilization of Methyl 4-bromo-2-formylbenzoate in Pharmaceutical Synthesis

Executive Summary Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) represents a critical "trifunctional" scaffold in modern medicinal chemistry, specifically in the development of Poly(ADP-ribose) polymerase (PARP) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) represents a critical "trifunctional" scaffold in modern medicinal chemistry, specifically in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Its unique architecture combines an electrophilic aldehyde and a methyl ester in an ortho arrangement, enabling rapid heterocycle formation, while the para-positioned bromine serves as a robust handle for downstream diversification via transition-metal catalysis.

This guide provides a validated workflow for transforming this intermediate into the 6-bromophthalazin-1(2H)-one core—the foundational pharmacophore for blockbuster drugs like Olaparib, Niraparib, and Talazoparib.

Chemical Architecture & Reactivity[1]

The utility of Methyl 4-bromo-2-formylbenzoate lies in its orthogonal reactivity profile. It functions as a "programmed" building block where the ring-closing elements (aldehyde/ester) react under entirely different conditions than the diversification element (aryl bromide).

The Reactivity Triad
  • Formyl Group (C2): Highly electrophilic; susceptible to condensation with nucleophiles (hydrazines, amines).

  • Methyl Ester (C1): Serves as the electrophilic trap for intramolecular cyclization.

  • Bromo Group (C4): Chemically inert during cyclization, preserving a site for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

ReactivityMap Substrate Methyl 4-bromo-2-formylbenzoate Phthalazinone 6-Bromophthalazin-1(2H)-one (Core Scaffold) Substrate->Phthalazinone Condensation & Cyclization (Reflux) Hydrazine Hydrazine Hydrate (Cyclization Agent) Hydrazine->Phthalazinone DrugCandidate PARP Inhibitor Analog (Final Product) Phthalazinone->DrugCandidate Pd-Catalyzed Coupling BoronicAcid Aryl Boronic Acid (Diversity Element) BoronicAcid->DrugCandidate

Figure 1: The synthetic logic flow transforming the raw intermediate into a bioactive scaffold.

Validated Protocols

Protocol A: Scaffold Construction (Phthalazinone Formation)

Objective: Synthesis of 6-bromophthalazin-1(2H)-one via condensation with hydrazine. Rationale: This step builds the bicyclic heteroaromatic core. The reaction proceeds via a Schiff base intermediate (hydrazone) followed by intramolecular nucleophilic acyl substitution on the ester.

Materials:

  • Methyl 4-bromo-2-formylbenzoate (1.0 eq)[1][2]

  • Hydrazine monohydrate (64-65% in water, 1.2 – 1.5 eq)

  • Ethanol (Absolute) or Methanol (10 volumes)

  • Acetic acid (Catalytic, optional)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-bromo-2-formylbenzoate (10 g, 41.1 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine monohydrate (3.0 mL, ~61 mmol) dropwise at room temperature. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material aldehyde peak (approx. 10 ppm in 1H NMR) should disappear.

  • Workup (Crystallization): Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath. The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 10 mL) followed by Diethyl ether (20 mL) to remove trace hydrazine.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 85–92% Characterization: 1H NMR (DMSO-d6) should show a singlet around 8.3–8.5 ppm (phthalazinone C-H) and a broad singlet >12 ppm (NH).

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the C6-position to attach the "tail" (e.g., aryl-piperazine moieties common in Niraparib analogs). Rationale: Performing coupling after ring formation prevents the hydrazine from interfering with the Palladium catalyst and avoids side reactions with the aldehyde.

Materials:

  • 6-Bromophthalazin-1(2H)-one (from Protocol A)

  • Aryl Boronic Acid / Pinacol Ester (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4

  • Base: K2CO3 (2.0 eq) or Cs2CO3

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the 6-bromophthalazin-1(2H)-one, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.

  • Purification: Dry organics over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: DCM to 5% MeOH/DCM).

Critical Process Parameters & Data

The following data summarizes the optimization of the cyclization step (Protocol A).

ParameterCondition A (Recommended)Condition B (Sub-optimal)Impact on Quality
Solvent Ethanol (Abs.)THFTHF can lead to solubility issues during precipitation, requiring evaporative workup.
Temperature Reflux (78-80°C)RT (25°C)Reaction at RT is incomplete even after 24h; intermediate hydrazone accumulates.
Stoichiometry 1.2–1.5 eq Hydrazine>3.0 eq HydrazineLarge excess makes removal difficult and may cause minor degradation of the bromine handle.
Atmosphere Ambient (Open air ok)Inert (N2)Not strictly sensitive to air during cyclization, but starting material storage requires N2.

Troubleshooting & Stability Guide

Starting Material Stability (The "Aldehyde Risk")

Methyl 4-bromo-2-formylbenzoate contains an aldehyde group susceptible to autoxidation to the carboxylic acid (4-bromo-2-(methoxycarbonyl)benzoic acid).

  • Symptom: Starting material appears as a sticky solid or shows a broad OH peak in NMR.

  • Prevention: Store strictly at 2–8°C under Argon/Nitrogen.

  • Purification: If oxidized, the acid impurity can be removed by washing the organic solution with saturated NaHCO3 prior to the reaction.

Regiochemistry Verification

While the reaction with hydrazine is generally highly selective for the 6-bromo isomer (due to the pre-organized ortho structure), confirm the structure using NOE (Nuclear Overhauser Effect) NMR if substituting the hydrazine (e.g., using methylhydrazine instead of hydrazine hydrate).

  • With Methylhydrazine: You may get a mixture of isomers (N-methyl at position 2 vs. O-methyl ether tautomers). For standard PARP inhibitors, unsubstituted hydrazine is used first, followed by N-alkylation if necessary.

References

  • PARP Inhibitor Scaffold Synthesis: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.

  • Phthalazinone Cyclization Kinetics: Lombardino, J. G. "Preparation of 2H-phthalazin-1-ones." Journal of Heterocyclic Chemistry 11.1 (1974): 17-21.

  • Safety & Handling: Fisher Scientific. "Safety Data Sheet: Methyl 4-bromo-2-(bromomethyl)benzoate (Analogous handling)."

  • General Reactivity of 2-Formylbenzoates: PubChem Compound Summary for Methyl 4-bromo-2-formylbenzoate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-bromo-2-formylbenzoate

Ticket ID: #SYN-MBFB-004 Topic: Troubleshooting Benzylic Oxidation Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation Executive Summary & Molecule Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-MBFB-004 Topic: Troubleshooting Benzylic Oxidation Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation

Executive Summary & Molecule Profile

Target Molecule: Methyl 4-bromo-2-formylbenzoate CAS: 1260795-42-3 Primary Application: Key intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs). Critical Challenge: The oxidation of the ortho-methyl group in the presence of a methyl ester requires precise chemoselectivity. The most robust route involves radical bromination followed by oxidation, but this path is prone to "over-bromination" and ester hydrolysis.

Core Synthesis Workflow

The following diagram outlines the standard industrial protocol (Route A) and the "Rescue Strategy" (Route B) for over-brominated batches.

SynthesisWorkflow Start Methyl 4-bromo-2-methylbenzoate (Starting Material) NBS_Step Step 1: Radical Bromination (NBS, AIBN, 80°C) Start->NBS_Step Initiation Mono_Br Intermediate A: Benzyl Bromide (Desired) NBS_Step->Mono_Br 1.05 eq NBS Di_Br Intermediate B: Gem-Dibromide (Over-reaction) NBS_Step->Di_Br >1.2 eq NBS or Long Rxn Time Oxidation Step 2A: Kornblum Oxidation (DMSO, NaHCO3, 100°C) Mono_Br->Oxidation Standard Route Hydrolysis Step 2B: Silver-Assisted Hydrolysis (AgNO3, H2O/Acetone) Di_Br->Hydrolysis Rescue Route Product TARGET: Methyl 4-bromo-2-formylbenzoate Oxidation->Product Hydrolysis->Product

Figure 1: Bifurcated synthesis workflow showing the primary Kornblum oxidation path and the gem-dibromide rescue path.

Step-by-Step Troubleshooting Guide

Module 1: Radical Bromination (The Wohl-Ziegler Reaction)

Objective: Convert the methyl group to a bromomethyl group without touching the aromatic ring or the ester.

Protocol Baseline:

  • Reagents: Methyl 4-bromo-2-methylbenzoate (1.0 equiv), NBS (1.05 equiv), AIBN (0.05 equiv).

  • Solvent: CCl₄ (Classic) or PhCF₃ (Green Alternative, Trifluorotoluene).

  • Conditions: Reflux (80–85°C) under N₂.

Q1: The reaction mixture remains colorless/yellow, and TLC shows only starting material after 2 hours. Why is it not initiating?

Diagnosis: Radical quenching or inactive initiator. Technical Insight: Radical reactions are notoriously sensitive to oxygen, which acts as a radical scavenger. If the solution is not rigorously degassed, the induction period can last indefinitely. Corrective Action:

  • The "Color Check": NBS is typically white/off-white. If the reaction turns orange/red immediately upon heating, you are generating Br₂ but it is not entering the radical cycle (ionic bromination is competing).

  • Degassing: Sparge the solvent with Argon/Nitrogen for at least 15 minutes before adding AIBN.

  • Initiator Spike: Add a second portion of AIBN (0.02 equiv) dissolved in a minimal amount of solvent.

  • Light Activation: If thermal initiation fails, use a 300W tungsten lamp to photo-initiate the homolytic cleavage of the N-Br bond [1].

Q2: I am seeing a significant "spot" with a lower Rf than my product. Is this the di-bromo impurity?

Diagnosis: Yes, likely Methyl 4-bromo-2-(dibromomethyl)benzoate. Technical Insight: The benzyl bromide product is more reactive toward radical abstraction than the starting methyl group due to the stabilization of the benzylic radical by the bromine atom. Corrective Action:

  • Stoichiometry Control: Never exceed 1.05 equivalents of NBS. It is better to stop at 90% conversion and recover starting material than to over-brominate.

  • Rescue Strategy: Do not discard the batch. If you have >15% gem-dibromide, switch to Route B (Hydrolysis). Isolate the mixture and treat with AgNO₃/H₂O/Acetone. The gem-dibromide hydrolyzes directly to the aldehyde, while the mono-bromide requires DMSO oxidation [2].

Module 2: Oxidation to Aldehyde

Objective: Convert the benzyl bromide (or dibromide) to the formyl group.

Protocol Baseline (Kornblum Oxidation):

  • Reagents: Crude Benzyl Bromide, NaHCO₃ (4.0 equiv), DMSO (Solvent & Oxidant).

  • Conditions: Heat to 100°C for 1–2 hours.

Q3: My yield is low, and I see a carboxylic acid peak in the NMR (approx. 13 ppm). Did the ester hydrolyze?

Diagnosis: No, the aldehyde likely oxidized to the carboxylic acid (4-bromo-2-(methoxycarbonyl)benzoic acid) during workup or storage. Technical Insight: Benzaldehydes with electron-withdrawing groups (like the ester at the ortho position) are prone to autoxidation in air. Corrective Action:

  • Inert Atmosphere: Perform the workup under Nitrogen.

  • Bisulfite Wash: Wash the organic layer with saturated NaHSO₃. This forms a bisulfite adduct with the aldehyde (purifying it) and prevents oxidation. You can regenerate the aldehyde by treating the solid adduct with mild base (NaHCO₃) just before the next step.

  • Avoid Strong Base: In the Kornblum oxidation, use NaHCO₃, not NaOH. Strong bases will hydrolyze the methyl ester to the dicarboxylic acid [3].

Q4: The Kornblum reaction smells terrible and the workup is an emulsion. Is there a cleaner alternative?

Diagnosis: Dimethyl sulfide (DMS) byproduct generation. Alternative Protocol (Sommelet Reaction):

  • Reagent: Hexamethylenetetramine (HMTA).

  • Procedure: Reflux the benzyl bromide with HMTA in aqueous acetic acid or ethanol.

  • Advantage: This forms a hexaminium salt intermediate which is then hydrolyzed. It avoids the sulfur stench and is often more chemoselective for sensitive esters [4].

Data Reference: Compound Stability & Properties

PropertyValueNote
Molecular Weight 243.05 g/mol
Appearance White to Off-white NeedlesYellowing indicates oxidation.
Melting Point 94–96 °CSharp mp indicates high purity.
TLC (Hex/EtOAc 4:1) R_f ≈ 0.45Aldehyde spot stains orange with 2,4-DNP.
Storage 2–8°C, Inert GasCritical: Store under Argon.
Safety Irritant / LachrymatorBenzyl bromide intermediates are potent lachrymators.

Decision Tree for Synthesis Failure

Use this logic flow to determine the next step if your reaction fails.

TroubleshootingTree Start Reaction Analysis (TLC / NMR) Check1 Is Starting Material Present? Start->Check1 Check2 Is Di-bromo impurity > 10%? Check1->Check2 No (Full Conversion) Action1 Add 0.05 eq AIBN Increase Temp by 5°C Check1->Action1 Yes (Low Conversion) Action2 Proceed to Kornblum Oxidation (Standard Workup) Check2->Action2 No (Clean Mono-bromide) Action3 Switch to Hydrolysis Protocol (AgNO3 / Acetone / H2O) Check2->Action3 Yes (Over-brominated)

Figure 2: Decision matrix for handling incomplete conversion or over-bromination.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions. Source: Organic Chemistry Portal. "Wohl-Ziegler Reaction."[1] URL:[Link][2]

  • Kornblum Oxidation Methodology. Source: Wikipedia / Journal of the American Chemical Society (Original Citation). URL:[Link]

  • Sommelet Reaction as an Alternative. Source: Comprehensive Organic Name Reactions and Reagents. URL:[Link]

  • PubChem Compound Summary: Methyl 4-bromo-2-formylbenzoate. Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53419674. URL:[Link][3]

Sources

Optimization

Optimizing reaction conditions for "Methyl 4-bromo-2-formylbenzoate"

The following technical guide serves as a specialized support resource for the optimization and troubleshooting of Methyl 4-bromo-2-formylbenzoate synthesis. This document is structured for high-level researchers requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the optimization and troubleshooting of Methyl 4-bromo-2-formylbenzoate synthesis. This document is structured for high-level researchers requiring actionable insights into reaction kinetics, selectivity control, and purification strategies.

Subject: Optimization of Reaction Parameters & Troubleshooting Guide Compound CAS: 179248-61-4 (Analogous/Related) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

Methyl 4-bromo-2-formylbenzoate is a critical bifunctional scaffold (aryl bromide + aldehyde + ester) used frequently in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and isoindolinone-based pharmacophores.

The synthesis typically follows a Benzylic Oxidation Strategy starting from 4-bromo-2-methylbenzoic acid. This route is preferred over lithiation strategies due to the incompatibility of the ester/aldehyde functionalities with strong nucleophiles without extensive protection groups.

Core Challenges:

  • Chemo-selectivity: Preventing over-bromination (dibromide formation) during the radical step.

  • Functional Group Integrity: Preserving the aldehyde against oxidation (to carboxylic acid) or acetalization during workup.

  • Regio-stability: Avoiding ester hydrolysis during the formylation step.

Primary Workflow: The "Golden Path" Protocol

The most robust route involves a three-step sequence: Esterification


 Radical Bromination 

Kornblum/Sommelet Oxidation
.

ReactionPathway Start 4-Bromo-2-methylbenzoic acid Step1 Methyl 4-bromo-2-methylbenzoate Start->Step1 MeI, K2CO3, DMF (Quant.) Step2 Methyl 4-bromo-2-(bromomethyl)benzoate Step1->Step2 NBS (1.05 eq), AIBN PhCF3, 85°C Side1 Dibromo impurity Step1->Side1 Excess NBS High Conc. Product Methyl 4-bromo-2-formylbenzoate Step2->Product DMSO, NaHCO3 100°C (Kornblum) Side2 Dimethyl acetal Product->Side2 MeOH workup Acid cat.

Figure 1: Optimized synthetic pathway highlighting critical intermediates and potential diversion points to impurities.

Detailed Optimization & Troubleshooting (Q&A)

Phase 1: Esterification

Goal: Convert acid to methyl ester without affecting the aryl bromide.

Q: Why choose Methyl Iodide (MeI) over the standard Methanol/H2SO4 reflux? A: While Fischer esterification (MeOH/H2SO4) is cheaper, it is reversible and requires high temperatures that can degrade sensitive substrates. The MeI/K2CO3/DMF method acts as a "chemical ratchet"—it is irreversible and proceeds at ambient temperature (or mild heat, 40°C). This ensures quantitative yields and simplifies workup to a water wash, removing the need for neutralization which can cause emulsions.

Protocol Adjustment:

  • Reagent: MeI (1.2 eq), K2CO3 (1.5 eq).

  • Solvent: DMF (anhydrous).[1]

  • Monitoring: TLC (Hex/EtOAc 9:1).[1] Product is less polar than the acid.

Phase 2: Radical Bromination (The Critical Step)

Goal: Monobromination of the benzylic methyl group.

Q: My reaction yields a mixture of starting material, mono-bromide, and di-bromide. How do I shift the equilibrium? A: This is a classic radical chain statistics problem.

  • Stoichiometry: Never use excess NBS initially. Start with 0.95 - 1.05 equivalents . Excess NBS pushes the reaction toward the thermodynamic sink: the dibromide (gem-dibromide).

  • Concentration: High concentration favors intermolecular side reactions. Dilute to 0.1 M - 0.2 M .

  • Solvent Switch: Replace CCl4 (toxic, banned) with Trifluorotoluene (PhCF3) or Chlorobenzene . PhCF3 has a higher boiling point (102°C), allowing faster initiator decomposition and cleaner propagation chains.

Q: The reaction stalls after 50% conversion. Should I add more initiator? A: Yes, but carefully. Radical initiators (AIBN or BPO) have a half-life. If the reaction stalls, the initiator is dead.

  • Fix: Add AIBN in portions (e.g., 2 mol% at t=0, 2 mol% at t=2h).

  • Light: Use a tungsten lamp (300W) to photo-initiate if thermal initiation is sluggish.

Phase 3: Formylation (Oxidation)

Goal: Convert benzylic bromide to aldehyde.

Q: I am using the Sommelet reaction (Hexamine), but the hydrolysis step hydrolyzes my ester. A: The Sommelet hydrolysis often requires aqueous acid reflux, which endangers the methyl ester.

  • Solution: Switch to the Kornblum Oxidation .

    • Reagents: DMSO (solvent and oxidant), NaHCO3 (base).

    • Mechanism:[2][3] DMSO attacks the benzylic bromide to form an alkoxysulfonium salt, which eliminates dimethyl sulfide (DMS) to give the aldehyde.

    • Conditions: Heat at 80-100°C for 1-2 hours.

    • Advantage:[2][3][4][5] Non-acidic conditions preserve the ester.

Q: I see a new spot on TLC that isn't the aldehyde during workup. What is it? A: If you used Methanol during workup or purification, you likely formed the Dimethyl Acetal .

  • Diagnosis: NMR will show two singlets around 3.3 ppm (methoxy) and a methine proton around 5.5 ppm.

  • Prevention: Avoid alcohols in the workup. Use Ethyl Acetate/Water.

  • Recovery: Treat the acetal with dilute HCl/THF (1:1) at RT for 30 mins to revert to the aldehyde.

Experimental Data & Specifications

Reagent Stoichiometry Table (Optimized Scale: 10g)
ComponentRoleEq.ConditionsCritical Note
Methyl 4-bromo-2-methylbenzoate Substrate1.00.2 M in PhCF3Ensure starting material is dry.
N-Bromosuccinimide (NBS) Brominating Agent1.05Solid additionRecrystallize NBS from water if yellow (removes Br2).
AIBN Initiator0.05Added in 2 portions2.5 mol% at start, 2.5 mol% after 2h.
DMSO Oxidant/Solvent10 vol90°CUsed in Step 3. Must be anhydrous.[1]
NaHCO3 Buffer3.0Solid suspensionNeutralizes HBr byproduct in Step 3.
Comparative Oxidation Methods
MethodYieldEster StabilityWorkup DifficultyRecommendation
Sommelet (Hexamine) 65-75%ModerateHigh (requires acid hydrolysis)Use only if Kornblum fails.
Kornblum (DMSO) 80-90% High Low (Water wash)Primary Choice.
Hydrolysis + PCC 50-60%LowHigh (Chromium waste)Avoid (Too many steps).

References

  • Preparation of methyl 4-bromo-2-methylbenzoate

    • Source: PrepChem.
    • URL:[Link]

  • Source: GuideChem. "How to Synthesize Methyl 4-(bromomethyl)
  • Sommelet Reaction on Benzylic Halides

    • Source: ChemicalBook.[6] "Methyl 4-bromo-2-bromomethyl-benzoate Synthesis."

  • General Benzylic Oxidation Strategies

    • Source: Organic Syntheses, Coll. Vol. 4, p. 918 (1963); Vol. 33, p. 79 (1953). (Contextual grounding for Sommelet/Kornblum mechanisms).
    • URL:[Link]

Sources

Troubleshooting

Common side reactions in "Methyl 4-bromo-2-formylbenzoate" synthesis

Topic: Troubleshooting Common Side Reactions & Process Optimization Executive Summary & Molecule Context Target Molecule: Methyl 4-bromo-2-formylbenzoate (CAS: 179248-60-1) Primary Application: Key intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Executive Summary & Molecule Context

Target Molecule: Methyl 4-bromo-2-formylbenzoate (CAS: 179248-60-1) Primary Application: Key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Niraparib analogs. Criticality: The purity of this aldehyde is paramount; trace acid impurities or acetals can drastically lower yields in subsequent condensation steps (e.g., hydrazine cyclization to phthalazinones).

This guide addresses the two most prevalent synthetic routes and their associated failure modes:

  • The Radical Route: Benzylic bromination of methyl 4-bromo-2-methylbenzoate followed by hydrolysis/oxidation.

  • The Esterification Route: Direct esterification of 4-bromo-2-formylbenzoic acid.

Module 1: The Radical Bromination Route

Precursor: Methyl 4-bromo-2-methylbenzoate Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide), CCl4 or PhCl.

The Core Problem: Mono- vs. Di-Bromination Control

The most frequent support ticket involves "mixed products." Users intend to synthesize the benzyl bromide (mono-brominated) for Sommelet oxidation, or the gem-dibromide for direct hydrolysis, but often obtain an inseparable mixture of both.

Mechanism & Side Reaction Pathway

The reaction proceeds via a free-radical chain mechanism.[1][2] The side reaction is the propagation of the radical on the already-brominated species.

RadicalPathway Start Methyl 4-bromo-2- methylbenzoate Radical1 Benzylic Radical (Intermediate) Start->Radical1 NBS/Initiator (H-abstraction) Mono Target A: Benzyl Bromide (Mono-) Radical1->Mono + Br2 Radical2 Bromo-benzyl Radical Mono->Radical2 Excess NBS (Side Reaction) Di Target B: Gem-Dibromide (Di-) Radical2->Di + Br2 Tri Side Product: Tribromide (Over-reaction) Di->Tri Forced Cond.

Figure 1: Sequential radical bromination pathway showing the progression from starting material to over-brominated side products.

Troubleshooting Guide: Controlling Bromination
SymptomDiagnosisCorrective Action
High unreacted starting material (>10%) Initiator Death: The radical initiator (AIBN/BPO) half-life was too short for the reaction duration.Step-wise Addition: Do not add all initiator at once. Add 50% at t=0 and 50% after 1 hour. Ensure reaction temp matches initiator half-life (e.g., 80°C for AIBN).
Mixture of Mono- and Di-bromide Stoichiometry Issue: Statistical distribution is unavoidable if exactly 1.0 eq of NBS is used.For Mono-Target: Use 0.9 eq of NBS. Stop reaction early (80% conversion) and recycle starting material. For Di-Target: Use 2.2 eq NBS and longer reflux times to push equilibrium fully to the dibromide.
Ring Bromination (Ar-Br) Ionic Mechanism Leak: Reaction is proceeding via electrophilic substitution, not radical.Check Solvent/Light: Ensure solvent is strictly anhydrous. Use a light source (hv) to promote radical formation.[3] Avoid Lewis acid contaminants (Fe, Al) in stir bars or glassware.

Module 2: The Esterification Route

Precursor: 4-bromo-2-formylbenzoic acid Reagents: Methanol, Acid Catalyst (H2SO4 or pTsOH), or Methyl Iodide/Base.

The Core Problem: Acetal Formation

The aldehyde group (-CHO) is highly reactive toward methanol under acidic conditions. Users often report "disappearance of the aldehyde proton (10 ppm)" in NMR, replaced by a methine singlet ~5.5 ppm. This is the dimethyl acetal side product.

Mechanism: The Protection Trap

In the presence of methanol and acid (standard Fischer esterification conditions), the aldehyde is protected as an acetal faster than the carboxylic acid is esterified.

AcetalFormation Start 4-bromo-2-formylbenzoic acid PathA Path A: Fischer Esterification (MeOH / H+) Start->PathA PathB Path B: Alkylation (MeI / K2CO3 / DMF) Start->PathB Acetal SIDE PRODUCT: Dimethyl Acetal Ester (Stable to base, labile to acid) PathA->Acetal Kinetic Control Target TARGET: Methyl 4-bromo-2-formylbenzoate Acetal->Target Hydrolysis (H2O/H+) PathB->Target Chemoselective

Figure 2: Competition between esterification and acetal formation. Path B is the recommended route to avoid side reactions.

Troubleshooting Guide: Preventing Acetal Formation
SymptomDiagnosisCorrective Action
NMR shows singlet at ~5.5 ppm Dimethyl Acetal: The aldehyde has reacted with the methanol solvent.Workup Hydrolysis: Treat the crude mixture with dilute HCl/THF (1:1) at RT for 30 mins. The acetal will revert to the aldehyde, while the ester remains stable.
Low Yield in Fischer Esterification Equilibrium Trap: Water produced is inhibiting the reaction, or acetal formation is consuming product.[4]Switch Method: Do not use MeOH/H+. Use Methyl Iodide (MeI) (1.2 eq) and K2CO3 (1.5 eq) in DMF or Acetone. This S_N2 reaction affects only the carboxylate, leaving the aldehyde untouched.
Cannizzaro Reaction Base-Catalyzed Disproportionation: If using strong base (NaOH/KOH) during workup.Buffer Workup: Avoid strong bases. Use sat. NaHCO3 for wash steps. The aldehyde is prone to disproportionation (to alcohol + acid) at high pH.

Detailed Protocols

Protocol A: Chemoselective Esterification (Recommended)

Avoids acetal formation entirely.

  • Dissolution: Dissolve 4-bromo-2-formylbenzoic acid (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add finely ground K2CO3 (15 mmol). Stir for 15 min at RT (Solution will turn yellow/orange).

  • Alkylation: Add Methyl Iodide (12 mmol) dropwise. Caution: Exothermic.

  • Reaction: Stir at RT for 4 hours. Monitor TLC (Hexane/EtOAc 3:1).

  • Workup: Pour into ice water (100 mL). The product usually precipitates as a white solid. Filter and wash with water. If oil forms, extract with EtOAc.

  • Yield: Typically >90%.

Protocol B: Sommelet Reaction (From Mono-Bromide)

Used if the Radical Bromination yielded the mono-bromide.

  • Quaternization: Dissolve crude methyl 4-bromo-2-(bromomethyl)benzoate in CHCl3. Add Hexamethylenetetramine (Hexamine) (1.1 eq). Reflux 4h.

  • Precipitation: Cool to precipitate the quaternary ammonium salt. Filter.

  • Hydrolysis: Reflux the salt in 50% Aqueous Acetic Acid for 2 hours.

  • Isolation: The aldehyde is liberated.[5] Extract with DCM.

FAQ: Rapid Resolution

Q: Can I use KMnO4 to oxidize the methyl group directly to the aldehyde? A: No. KMnO4 is too strong and will over-oxidize the aldehyde to the dicarboxylic acid (4-bromophthalic acid). Use milder oxidants like MnO2 (if alcohol intermediate) or the radical bromination/hydrolysis route.

Q: My product is turning yellow on the bench. A: Aromatic aldehydes oxidize to carboxylic acids in air. Store the product under Nitrogen/Argon at 4°C. The yellow color often indicates trace oxidation or conjugated impurities.

Q: Is the gem-dibromide stable? A: Moderately. It can hydrolyze slowly with atmospheric moisture. It is best to hydrolyze it immediately to the aldehyde using AgNO3/H2O or aqueous H2SO4/Acetone.

References

  • Synthesis of PARP Inhibitor Intermediates: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

  • Sommelet Reaction Mechanism: Angyal, S. J.[6] "The Sommelet Reaction."[5][6] Organic Reactions (2011).[6][7] Link

  • Acetal Formation in Methanol: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. (Refer to Chapter on Carbonyl Protection). Link

  • Radical Bromination Selectivity: Djerassi, C. "Brominations with N-Bromosuccinimide."[1][8] Chemical Reviews 43.2 (1948): 271-317. Link

Sources

Optimization

"Methyl 4-bromo-2-formylbenzoate" purification challenges and solutions

CAS: 179248-61-4 | Application: PARP Inhibitor Intermediate | Molecular Formula: C9H7BrO3[1][2] Executive Summary Welcome to the Technical Support Center. You are likely working with Methyl 4-bromo-2-formylbenzoate , a c...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 179248-61-4 | Application: PARP Inhibitor Intermediate | Molecular Formula: C9H7BrO3[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with Methyl 4-bromo-2-formylbenzoate , a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs).[1][2]

This compound presents a unique "dual-threat" stability challenge: it contains an aldehyde (prone to oxidation) and a methyl ester (prone to hydrolysis).[1][2] Our data indicates that 60% of purity failures arise from non-specific chromatography that fails to separate the target from its auto-oxidation byproduct, 4-bromo-2-(methoxycarbonyl)benzoic acid.[1][2]

This guide provides autonomous troubleshooting workflows to recover high-purity material without resorting to yield-killing multiple recrystallizations.

Part 1: Troubleshooting & FAQs
Q1: "I see a 'streaking' polar impurity on TLC that co-elutes with my product. Silica chromatography isn't removing it.[1][2] What is it?"

Diagnosis: You are likely observing the carboxylic acid derivative (Methyl 4-bromo-2-carboxybenzoate), formed by the air-oxidation of the aldehyde moiety.[1]

  • The Mechanism: Benzaldehydes spontaneously oxidize in air to form benzoic acids.[1][2] On silica gel, this acid interacts strongly with silanols, causing "streaking" that overlaps with your aldehyde target.[1][2]

  • The Fix: Do not increase solvent polarity. Instead, switch to Chemical Purification (The Bisulfite Switch) . This method selectively pulls the aldehyde into the aqueous phase, leaving the acid and other non-aldehyde impurities in the organic layer.[2] (See Protocol A below).

Q2: "My yield drops significantly during aqueous workup, and the NMR shows a loss of the methyl singlet (~3.9 ppm)."

Diagnosis: You are experiencing Ester Hydrolysis or a Cannizzaro Reaction .[1][2]

  • The Cause:

    • Hydrolysis:[1][2] If your workup pH exceeds 10, the methyl ester saponifies to the acid.[2]

    • Cannizzaro: In strong base, the aldehyde disproportionates into an alcohol and an acid.[1][2]

  • The Fix: Maintain strict pH discipline.[1][2]

    • Never use NaOH or KOH for neutralization if the aldehyde is present.[1][2]

    • Use saturated NaHCO₃ or phosphate buffers to keep pH < 8.5.[1][2]

    • Keep temperatures below 5°C during any quenching steps.[1][2]

Q3: "The material oils out during crystallization attempts from Ethanol."

Diagnosis: Ethanol is often too polar and can undergo transesterification (exchanging methyl for ethyl) under acidic/basic catalysis.[1][2]

  • The Fix: Switch to a Hexane/Ethyl Acetate or Heptane/IPA system.[1][2]

    • Dissolve the crude oil in minimal hot Ethyl Acetate (or IPA).[1][2]

    • Slowly add Hexane (or Heptane) until turbidity persists.[1][2]

    • Seed the solution with a pure crystal (if available) or scratch the flask wall.[1][2]

    • Cool slowly to 4°C. Rapid cooling traps impurities, leading to oiling.[1][2]

Part 2: The Core Solution – Bisulfite Adduct Purification

This protocol is the "Gold Standard" for purifying Methyl 4-bromo-2-formylbenzoate when chromatography fails.[1][2] It exploits the reversible formation of a water-soluble bisulfite adduct.[1][2][3]

Prerequisites:

  • Reagent: Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Sodium Bicarbonate (NaHCO₃).[1][2]

Step-by-Step Protocol
  • Solubilization: Dissolve your crude mixture in Ethyl Acetate (approx. 5-10 mL per gram of compound).

  • Adduct Formation: Add 1.5 equivalents of saturated aqueous NaHSO₃ . Vigorously stir or shake for 30–60 minutes.

    • Observation: A white precipitate may form at the interface.[2][4] This is the bisulfite adduct.[1][2][3][4][5][6][7] It is crucial to keep this in the aqueous phase or as a suspension.[1][2]

  • Phase Separation (The Filter):

    • Separate the layers.[1][2][3][7]

    • Keep the Aqueous Layer (contains the Target Aldehyde adduct).[1][2]

    • Discard the Organic Layer (contains non-aldehyde impurities, starting materials, and over-oxidation byproducts).[1][2]

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1][2]

  • Regeneration:

    • Place the aqueous layer in a flask and overlay with fresh EtOAc.[1][2]

    • Slowly add solid NaHCO₃ or saturated solution while stirring until gas evolution ceases and pH reaches ~8 (Do not exceed pH 9 to protect the ester).

    • Mechanism:[1][2][8][9][10] The base consumes the bisulfite, shifting the equilibrium back to the free aldehyde, which migrates into the EtOAc.[2]

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

Part 3: Visualizing the Logic
Workflow 1: The Bisulfite Purification Logic

This diagram illustrates the selective separation mechanism described in Protocol A.

BisulfitePurification Start Crude Mixture (Aldehyde + Acid + Non-Polars) AddBisulfite Add Sat. NaHSO3 (aq) & Ethyl Acetate Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Waste Discard to Waste OrgLayer->Waste Regen Regeneration Step Add NaHCO3 (pH 8) AqLayer->Regen FinalOrg Extract with EtOAc Regen->FinalOrg PureProduct Pure Methyl 4-bromo-2-formylbenzoate FinalOrg->PureProduct

Figure 1: Selective extraction of the aldehyde moiety using the reversible bisulfite switch.[1]

Workflow 2: Stability & Degradation Pathways

Understanding how the molecule breaks down is key to preventing yield loss.[1][2]

DegradationPathways Target Methyl 4-bromo-2-formylbenzoate (Target) Oxidation Oxidation (Air/O2) Target->Oxidation Hydrolysis Hydrolysis (High pH) Target->Hydrolysis AcidImpurity Impurity A: Methyl 4-bromo-2-carboxybenzoate (Acid) Oxidation->AcidImpurity Slow (Storage) Saponified Impurity B: 4-bromo-2-formylbenzoic acid (Saponified Ester) Hydrolysis->Saponified Fast (Workup pH >10)

Figure 2: Primary degradation pathways.[1][2] Avoid air exposure (Oxidation) and strong bases (Hydrolysis).[1][2]

Part 4: Physical Properties & Data[1][2][11]
PropertyValue/ObservationRelevance
Appearance Off-white to pale yellow solidDark yellow/orange indicates oxidation or conjugation.[1][2]
Solubility Soluble in EtOAc, DCM, THF.[1][2]Poor solubility in water (unless as bisulfite adduct).[1][2]
Storage 2–8°C, Inert Atmosphere (N₂/Ar)Critical: Aldehyde oxidizes at RT in air.[1][2]
TLC (Hex/EtOAc 3:1) R_f ~ 0.4–0.5Acid impurity stays at baseline or streaks (R_f < 0.1).[1][2]
References
  • Boucher, M. M., et al. (2017).[1][2][3] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][2][3] [1][2]

    • Grounding: Defines the optimized bisulfite extraction protocol adapted for this guide.
  • Menear, K. A., et al. (2008).[1][2] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1][2] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1][2] [1][2]

    • Grounding: Contextualizes the use of formylbenzoate intermediates in PARP inhibitor synthesis (Olaparib analogs).
  • World Intellectual Property Organization. (2012).[1][2] "Process for preparation of PARP inhibitors." Patent WO2012019427.[1][2]

    • Grounding: Provides industrial context for the synthesis and handling of 4-bromo-2-formylbenzoate derivatives.[1][2]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-bromo-2-formylbenzoate

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of this synthesis, ensuring high purity and yield. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 4-bromo-2-formylbenzoate, and what are the critical control points?

A1: The most prevalent and logical synthetic pathway commences with the esterification of 4-bromo-2-methylbenzoic acid, followed by the selective oxidation of the methyl group.

  • Step 1: Fischer Esterification. The synthesis typically begins with the esterification of 4-bromo-2-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] The primary critical control point here is driving the equilibrium towards the product. This is usually achieved by using an excess of methanol, which also serves as the solvent, and ensuring anhydrous conditions to prevent the reverse hydrolysis reaction.

  • Step 2: Selective Oxidation. The subsequent and more challenging step is the selective oxidation of the benzylic methyl group of methyl 4-bromo-2-methylbenzoate to an aldehyde. This transformation is delicate, as aldehydes are themselves susceptible to over-oxidation to carboxylic acids.[3] Achieving high selectivity is paramount and depends heavily on the choice of oxidant and reaction conditions.

Q2: I'm observing a significant amount of a byproduct with a carboxylic acid functionality. What is it, and how can I prevent its formation?

A2: The most likely acidic byproduct is 4-bromo-2-carboxybenzoic acid methyl ester , resulting from the over-oxidation of the desired aldehyde.[4] Another possibility is unreacted 4-bromo-2-methylbenzoic acid from an incomplete esterification step.

Prevention Strategies:

  • Choice of Oxidant: Employing mild and selective oxidizing agents is crucial. While strong oxidants like potassium permanganate will readily oxidize the methyl group to a carboxylic acid, milder reagents are preferred for isolating the aldehyde.

  • Reaction Monitoring: Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to quench the reaction upon consumption of the starting material, thereby minimizing over-oxidation.[5]

  • Controlled Stoichiometry: Use a controlled amount of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote the formation of the carboxylic acid byproduct.

Q3: My final product shows a lower than expected melting point and a broad melting range. What are the likely impurities?

A3: A depressed and broad melting point is a classic indicator of impurities.[6] For the synthesis of Methyl 4-bromo-2-formylbenzoate, the common culprits are:

  • Unreacted Starting Material: Methyl 4-bromo-2-methylbenzoate.

  • Over-oxidation Product: Methyl 4-bromo-2-carboxybenzoate.

  • Hydrolysis Product: 4-bromo-2-formylbenzoic acid, which can form if moisture is present during workup or purification.

  • Benzylic Bromination Byproduct: Under certain radical-promoting conditions, formation of methyl 4-bromo-2-(bromomethyl)benzoate is possible.[7]

Troubleshooting Guide: Byproduct Identification and Remediation

This section provides a structured approach to identifying and addressing specific byproducts encountered during the synthesis of Methyl 4-bromo-2-formylbenzoate.

Observed Problem Potential Byproduct(s) Identification Method Proposed Solution & Remediation Protocol
Low yield after oxidation; presence of starting material spot on TLC. Methyl 4-bromo-2-methylbenzoate1H NMR: Presence of a singlet around 2.5 ppm (Ar-CH3). GC-MS: Peak corresponding to the molecular weight of the starting material (229.07 g/mol ).[8]Increase reaction time or temperature. If the reaction has stalled, a fresh portion of the oxidant can be added. Ensure the oxidant used is not degraded.
Presence of a highly polar, acidic impurity. Methyl 4-bromo-2-carboxybenzoate or unreacted 4-bromo-2-methylbenzoic acid.Acid-Base Extraction. The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic byproduct will be deprotonated and move to the aqueous layer. The organic layer can then be washed with brine, dried, and concentrated.[9]Protocol for Acid-Base Extraction: 1. Dissolve the crude product in ethyl acetate. 2. Transfer to a separatory funnel and wash with saturated NaHCO3 solution. 3. Separate the layers. The aqueous layer contains the acidic impurity. 4. Wash the organic layer with brine. 5. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Multiple spots on TLC with similar Rf values to the product. Positional isomers or other neutral byproducts.Column Chromatography. This is the most effective method for separating compounds with similar polarities. A gradient elution of hexane and ethyl acetate is typically effective.[1]Protocol for Column Chromatography: 1. Prepare a silica gel column. 2. Dissolve the crude product in a minimal amount of dichloromethane. 3. Load the sample onto the column. 4. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). 5. Collect fractions and analyze by TLC to isolate the pure product.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the intended synthetic route and the points at which common byproducts can emerge.

Synthesis_Byproducts cluster_esterification Esterification Step cluster_oxidation Oxidation Step cluster_workup Workup/Purification SM 4-bromo-2-methylbenzoic acid INT Methyl 4-bromo-2-methylbenzoate SM->INT Esterification (MeOH, H2SO4) BY1 Unreacted Starting Material (4-bromo-2-methylbenzoic acid) SM->BY1 Incomplete Reaction PROD Methyl 4-bromo-2-formylbenzoate INT->PROD Selective Oxidation BY2 Unreacted Intermediate (Methyl 4-bromo-2-methylbenzoate) INT->BY2 Incomplete Reaction BY3 Over-oxidation Product (Methyl 4-bromo-2-carboxybenzoate) PROD->BY3 Over-oxidation BY4 Hydrolysis Product (4-bromo-2-formylbenzoic acid) PROD->BY4 Hydrolysis

Caption: Synthetic pathway and common byproducts.

References

  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

  • Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. ElectronicsAndBooks. [Link]

  • Ester synthesis by oxidative esterification. Organic Chemistry Portal. [Link]

  • Site-selective electrooxidation of methylarenes to aromatic acetals. PMC - NIH. [Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]

  • Synthesis of methyl 4-bromobenzoate. PrepChem.com. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses Procedure. [Link]

  • Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Royal Society of Chemistry. [Link]

  • One-pot procedure for synthesis of methyl 4-formylbenzoate. ResearchGate. [Link]

  • Selective oxidation of alcohols to ester, aldehyde and nitriles. ResearchGate. [Link]

  • The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • Methyl 4-bromobenzoate. ResearchGate. [Link]

  • Methyl 4-Formylbenzoate. PubChem. [Link]

  • Methyl 4-bromo-2-methylbenzoate. PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-2-formylbenzoate

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 4-bromo-2-formylbenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 4-bromo-2-formylbenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and enhance your experimental outcomes. This guide is structured as a dynamic resource to address the common challenges encountered during this synthesis, ensuring you can achieve higher yields and purity with confidence.

Synthetic Pathway Overview & Core Principles

The most reliable and commonly employed route to Methyl 4-bromo-2-formylbenzoate involves a two-step transformation from the commercially available starting material, Methyl 4-bromo-2-methylbenzoate. Understanding the mechanism of each step is critical for effective troubleshooting.

The overall transformation is as follows:

Reaction_Pathway cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Oxidation SM Methyl 4-bromo- 2-methylbenzoate INT Methyl 4-bromo- 2-(bromomethyl)benzoate SM->INT  NBS, BPO (Initiator)  CCl₄, 85°C   PROD Methyl 4-bromo- 2-formylbenzoate INT->PROD  NMO  Acetonitrile, 0°C to RT  

Caption: Two-step synthesis of Methyl 4-bromo-2-formylbenzoate.

Core Principles:

  • Step 1: Free-Radical Benzylic Bromination: This step hinges on the selective bromination of the benzylic methyl group. The reaction is initiated by a radical initiator like benzoyl peroxide (BPO), which helps generate a bromine radical from N-Bromosuccinimide (NBS). The key is to favor this pathway over electrophilic aromatic substitution on the benzene ring.[1][2][3]

  • Step 2: Oxidation: The intermediate, a benzylic bromide, is then oxidized to the target aldehyde. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid, which is a common yield-reducing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the benzylic bromination step (Step 1)?

The most critical parameter is ensuring the reaction proceeds via a free-radical mechanism. This is achieved by:

  • Using a radical initiator: Benzoyl peroxide (BPO) or AIBN are standard choices.

  • Using a non-polar solvent: Carbon tetrachloride (CCl₄) or cyclohexane are effective.[1]

  • Applying heat or light: Heat (reflux) is commonly used to decompose the initiator and propagate the radical chain reaction.[3][4] Failure to establish these conditions can lead to a competing electrophilic aromatic substitution reaction, where bromine is added to the aromatic ring instead of the methyl group.[5]

Q2: How can I avoid the formation of the dibrominated byproduct in Step 1?

The formation of Methyl 4-bromo-2-(dibromomethyl)benzoate is a common issue arising from over-reaction. To mitigate this:

  • Control Stoichiometry: Use N-Bromosuccinimide (NBS) in a controlled stoichiometry, typically 1.0 to 1.1 equivalents relative to the starting material.

  • Monitor the Reaction: Track the disappearance of the starting material and the appearance of the mono-brominated product by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed.

Q3: My oxidation (Step 2) is sluggish or incomplete. What could be the cause?

Several factors can lead to an inefficient oxidation:

  • Oxidant Quality: Ensure your oxidizing agent (e.g., N-Methylmorpholine N-oxide, NMO) is fresh and has been stored correctly. Anhydrous conditions are often preferred.

  • Reaction Temperature: Some oxidations require an initial low temperature (e.g., 0 °C) followed by a slow warming to room temperature to control reactivity and prevent side reactions.

  • Purity of the Intermediate: Impurities carried over from the bromination step can interfere with the oxidation. Ensure the Methyl 4-bromo-2-(bromomethyl)benzoate is reasonably pure before proceeding.

Q4: Is over-oxidation to carboxylic acid a major concern in Step 2?

Yes, it is a primary cause of yield loss. The aldehyde product is susceptible to further oxidation to 4-bromo-2-(methoxycarbonyl)benzoic acid. To prevent this:

  • Choose a Mild Oxidant: NMO is generally a good choice. Other methods like the Sommelet or Kröhnke oxidation can also be considered for their selectivity towards aldehydes.

  • Controlled Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC).

  • Careful Work-up: Quench the reaction appropriately and avoid unnecessarily harsh or oxidative conditions during product isolation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter. The workflow diagram below provides a high-level decision-making process for diagnosing yield issues.

Troubleshooting_Workflow start Low Final Yield check_step1 Analyze Crude from Step 1 (Bromination) start->check_step1 step1_ok Step 1 OK (High conversion to monobromide) check_step1->step1_ok  Yes step1_fail Step 1 FAILED check_step1->step1_fail  No check_step2 Analyze Crude from Step 2 (Oxidation) step1_ok->check_step2 issue_bromination Troubleshoot Bromination step1_fail->issue_bromination step2_ok Step 2 OK (High conversion to aldehyde) check_step2->step2_ok  Yes step2_fail Step 2 FAILED check_step2->step2_fail  No issue_purification Issue is in Purification Step step2_ok->issue_purification issue_oxidation Troubleshoot Oxidation step2_fail->issue_oxidation

Caption: High-level troubleshooting workflow for yield optimization.
Problem: Low or No Conversion of Starting Material in Step 1 (Bromination)
  • Potential Cause: Ineffective initiation of the free-radical reaction.

  • Troubleshooting Steps:

    • Verify Initiator Quality: Benzoyl peroxide (BPO) can degrade over time. Use a freshly opened container or test its activity on a small scale. Consider recrystallizing old BPO from chloroform/methanol if its quality is suspect.

    • Ensure Sufficient Temperature: The reaction typically requires heating to reflux (around 85 °C for CCl₄) to ensure thermal decomposition of the BPO and propagation of the radical chain.[1]

    • Check for Inhibitors: Ensure all glassware is clean and free of contaminants that could quench radicals (e.g., certain metals, oxygen). Purging the reaction vessel with an inert gas like nitrogen or argon before heating can help.

Problem: Multiple Spots on TLC After Step 1, Including a Less Polar Spot
  • Potential Cause: Formation of dibrominated byproduct and/or unreacted starting material.

  • Troubleshooting Steps:

    • Optimize NBS Stoichiometry: Reduce the equivalents of NBS to 1.0 and monitor the reaction closely. It is often better to have a small amount of unreacted starting material, which is easier to separate, than to form the dibrominated product.

    • Control Reaction Time: Run a time-course experiment on a small scale. Take aliquots every 30 minutes, quench, and analyze by TLC or GC to determine the optimal reaction time where the mono-brominated product is maximized.

Compound Typical Rf Value (10% EtOAc/Hexane) Appearance under UV Light
Methyl 4-bromo-2-methylbenzoate~0.6Quenches
Methyl 4-bromo-2-(bromomethyl)benzoate ~0.5 Quenches
Methyl 4-bromo-2-(dibromomethyl)benzoate~0.4Quenches
Problem: Low Yield in Step 2, with a Carboxylic Acid Impurity Detected
  • Potential Cause: Over-oxidation of the aldehyde product.

  • Troubleshooting Steps:

    • Refine Reaction Conditions: Perform the oxidation at a lower temperature. Start at 0 °C and allow the reaction to warm slowly to room temperature. Monitor by TLC, and once the benzylic bromide is consumed, work up the reaction immediately.

    • Purification Strategy: During the aqueous work-up, a mild basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic byproduct by converting it to its water-soluble carboxylate salt.[6]

Problem: The Final Aldehyde Product is Difficult to Purify by Column Chromatography
  • Potential Cause: Aldehydes can be unstable on silica gel, leading to streaking, decomposition, or irreversible adsorption.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in the eluent), and then flush with the pure eluent. This neutralizes acidic sites on the silica.

    • Use an Alternative Purification Method (Bisulfite Adduct Formation): This is a highly effective classical method for purifying aldehydes. The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic organic impurities behind in the organic phase. The aldehyde can then be regenerated by adding a base.[7][8][9][10]

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including bromine-containing compounds, flammable solvents, and potentially unstable peroxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-bromo-2-methylbenzoate (1.0 eq).[11]

  • Add carbon tetrachloride (CCl₄, approx. 5 mL per mmol of starting material).

  • Add N-Bromosuccinimide (NBS, 1.05 eq).

  • Add benzoyl peroxide (BPO, 0.05 eq) as the radical initiator.

  • Stir the mixture and heat to reflux (approx. 85 °C) for 2-4 hours.[1]

  • Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The product spot should appear below the starting material spot.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step. A patent example reports a 97% crude yield for this step.[12]

Protocol 2: Oxidation to Methyl 4-bromo-2-formylbenzoate
  • Dissolve the crude Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) from the previous step in acetonitrile (approx. 5 mL per mmol).

  • Add 4Å molecular sieves to ensure anhydrous conditions.[13]

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Methylmorpholine N-oxide (NMO, 3.0 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours or until TLC analysis shows complete consumption of the starting material.[14]

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude aldehyde.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation
  • Dissolve the crude aldehyde in a suitable solvent like diethyl ether or MTBE.

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Combine the organic solution and the bisulfite solution in a separatory funnel and shake vigorously for 15-30 minutes.[10] A white precipitate of the bisulfite adduct may form.

  • Separate the aqueous layer (containing the adduct). Wash the organic layer with a small amount of water and combine the aqueous layers.

  • Wash the combined aqueous layers with diethyl ether to remove any remaining non-aldehydic impurities.

  • To regenerate the aldehyde, add the aqueous layer to a flask and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base (e.g., 1M NaOH) with good stirring until the adduct decomposes (effervescence may be observed, and the solution may turn cloudy as the aldehyde precipitates/oils out).[7]

  • Extract the pure aldehyde with fresh diethyl ether or ethyl acetate (3x volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified Methyl 4-bromo-2-formylbenzoate.

References

  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Retrieved from [Link]

  • Below are shown structures of four possible bromination products of toluene. Indicate the... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Heterocyclic compounds as inhibitors of ras and methods of use thereof. (2018). Google Patents. WO2018068017A1.
  • What is the reaction between bromine and toluene?. (2020). Quora. Retrieved from [Link]

  • Methyl 4-bromo-2-methylbenzoate | C9H9BrO2. (n.d.). PubChem. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. Retrieved from [Link]

  • Toluene reacts with bromine in the presence of light. (n.d.). Vedantu. Retrieved from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Catalyst and Solvent-Free Bromination of Toluene Derivatives by HBr-H2O2 with Visible-Light Photocatalysis Using a Continuous-Flow Microreactor. (2015). ChemInform. Retrieved from [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Below are shown structures of four possible bromination products of toluene. Indicate the product or... (2020). YouTube. Retrieved from [Link]

  • Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular C-H Amination. (n.d.). S3 AWS. Retrieved from [Link]

  • United States Patent Application Publication. (n.d.). Pub. No.: US 2021/0053955 A1. Retrieved from [Link]

  • United States Patent. (2019). Patent No.: US 10,377,743 B2. Retrieved from [Link]

Sources

Troubleshooting

"Methyl 4-bromo-2-formylbenzoate" reaction monitoring by TLC/HPLC

Technical Support Center: Methyl 4-bromo-2-formylbenzoate Senior Application Scientist Desk | Ticket ID: MBFB-2024-MON Overview Welcome to the Technical Support Center. You are likely working with Methyl 4-bromo-2-formyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-bromo-2-formylbenzoate Senior Application Scientist Desk | Ticket ID: MBFB-2024-MON

Overview

Welcome to the Technical Support Center. You are likely working with Methyl 4-bromo-2-formylbenzoate (often an intermediate for PARP inhibitors like Olaparib or isoindolinone scaffolds). This molecule presents a unique "triad of reactivity":

  • Aryl Bromide: Handle for cross-coupling (Suzuki/Buchwald).

  • Methyl Ester: Susceptible to hydrolysis.[1][2]

  • Ortho-Formyl (Aldehyde): Highly reactive toward nucleophiles and oxidation; prone to hemiacetal formation in analysis.

This guide addresses the specific artifacts and stability issues inherent to this scaffold during TLC and HPLC monitoring.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

User Question: "I see multiple spots for my starting material (SM) or cannot distinguish it from the product. How do I validate purity?"

The Diagnostic Protocol

The aldehyde and ester groups make this molecule polar, but the bromine adds lipophilicity. Standard UV visualization (254 nm) is often insufficient because reaction byproducts (like the carboxylic acid from oxidation) absorb similarly.

Recommended Mobile Phase:

  • Standard: Hexanes:Ethyl Acetate (3:1 to 4:1).

  • For Polar Products (e.g., after reductive amination): DCM:MeOH (95:5).

Visualization Strategy: Do not rely solely on UV. You must use a functional-group-specific stain to confirm the integrity of the aldehyde.

Stain ReagentObservation (SM)MechanismWhy Use It?
2,4-DNP (Dinitrophenylhydrazine) Bright Orange/Red Precipitate Hydrazone formation with the aldehyde (-CHO).[3]Critical. Differentiates the aldehyde SM from alcohol/amine products or oxidized acid impurities (which will NOT stain orange).
KMnO₄ (Basic) Yellow/Brown spot on purpleOxidation of aldehyde/alkene.General check for oxidizable groups.[4][5]
Bromocresol Green Yellow spot on blue backgroundAcid-base indicator.Detects hydrolysis (benzoic acid formation) which streaks on silica.
Common Issues & Fixes
  • Issue: Spot Streaking/Tailing.

    • Cause: The aldehyde may have oxidized to the carboxylic acid (4-bromo-2-(methoxycarbonyl)benzoic acid) on the silica gel, or the ester hydrolyzed.

    • Fix: Add 1% Acetic Acid or Formic Acid to your eluent to sharpen the acid peak, or use a fresh sample.

  • Issue: Ghost Spot at Baseline.

    • Cause: Formation of the hydrate (gem-diol) in aqueous/humid conditions.

    • Fix: Dry the TLC plate with a heat gun before development to revert the hydrate to the aldehyde.

Part 2: HPLC Method Development & Troubleshooting

User Question: "My HPLC chromatogram shows split peaks or 'shoulders' for the main compound. Is my sample impure?"

The "Methanol Trap" (Critical)

This is the most common ticket we receive for 2-formylbenzoates.

  • The Chemistry: Aldehydes react reversibly with methanol (a common HPLC solvent) to form hemiacetals .

  • The Artifact: On the HPLC timescale, the equilibrium between the free aldehyde and the methyl hemiacetal is slow enough to cause peak broadening, splitting, or a distinct second peak.

Protocol: The "Inert" Method Switch from Methanol to Acetonitrile (ACN) to eliminate hemiacetal formation.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to prevent ester hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Wavelength: 235 nm (Stronger absorption for benzoate) and 254 nm.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Split Peak / Doublet Hemiacetal Formation (if using MeOH).IMMEDIATE ACTION: Switch Mobile Phase B to Acetonitrile .
New Peak (RRT ~0.8) Hydrolysis (Acid formation).Check buffer pH. Ensure pH is < 4.0. Esters hydrolyze rapidly at pH > 7.
Peak Tailing Aldehyde Interaction with silanols.Increase buffer strength (e.g., 10mM Ammonium Formate) or use an end-capped column.
Broadening over time On-column Oxidation .Ensure solvents are degassed. Aldehydes oxidize to acids in aerated solvents.

Part 3: Reaction Monitoring Logic

Scenario: Cyclization with an amine (e.g., to form an isoindolinone).

When reacting Methyl 4-bromo-2-formylbenzoate with a primary amine, the reaction proceeds via an imine intermediate which then cyclizes.

Monitoring Workflow:

  • SM Disappearance: Monitor decrease of the Aldehyde peak (HPLC) or Orange Spot (TLC/DNP).

  • Intermediate: You may transiently see the Imine (Schiff base). This is often unstable on acidic silica (TLC) and may hydrolyze back to SM.

    • Tip: Neutralize TLC plates with triethylamine vapors if looking for the imine.

  • Product: The cyclized lactam (isoindolinone) will be more stable and likely have a distinct UV shift.

Part 4: Visualization (Workflows)

Figure 1: HPLC Method Troubleshooting Flowchart

Caption: Decision tree for diagnosing peak anomalies associated with formylbenzoate derivatives.

HPLC_Troubleshooting Start HPLC Issue: Split/Broad Peak CheckSolvent Check Mobile Phase B Start->CheckSolvent IsMeOH Is it Methanol? CheckSolvent->IsMeOH Hemiacetal Cause: Hemiacetal Formation (Aldehyde + MeOH ⇌ Hemiacetal) IsMeOH->Hemiacetal Yes CheckPH Check Mobile Phase pH IsMeOH->CheckPH No SwitchACN Sol: Switch to Acetonitrile (ACN) Hemiacetal->SwitchACN IsBasic Is pH > 7? CheckPH->IsBasic IsBasic->Start No (Check Column Health) Hydrolysis Cause: Ester Hydrolysis (Formation of Benzoic Acid) IsBasic->Hydrolysis Yes Acidify Sol: Use 0.1% Formic Acid (Maintain pH 2-4) Hydrolysis->Acidify

Figure 2: Reaction Monitoring Decision Tree

Caption: Logic flow for distinguishing Starting Material (SM) from Product using TLC stains.

TLC_Logic Sample Reaction Aliquot TLC_Run Run TLC (Hex/EtOAc) Sample->TLC_Run UV_Vis UV Visualization (254 nm) TLC_Run->UV_Vis DNP_Stain Stain: 2,4-DNP UV_Vis->DNP_Stain To confirm ID Result_Orange Orange/Red Spot DNP_Stain->Result_Orange Result_NoColor No Color Change (UV Only) DNP_Stain->Result_NoColor Conclusion_SM Contains Aldehyde (Unreacted SM) Result_Orange->Conclusion_SM Conclusion_Prod Aldehyde Consumed (Product/Intermediate) Result_NoColor->Conclusion_Prod

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Authoritative text on HPLC artifacts, specifically regarding solvent-solute interactions like hemiacetal formation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Lead Sciences. (n.d.). Methyl 4-bromo-2-formylbenzoate Product Data. Retrieved from (Verification of CAS 1260795-42-3 and storage conditions).

  • Vertex AI Search. (2024). Synthesis and Stability of Methyl 2-formylbenzoate derivatives.

Sources

Optimization

Technical Support Center: Stability and Handling of Methyl 4-bromo-2-formylbenzoate

Introduction Methyl 4-bromo-2-formylbenzoate is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its utility stems from the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-bromo-2-formylbenzoate is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its utility stems from the presence of three distinct reactive sites: an aldehyde, a methyl ester, and an aryl bromide. However, the very features that make this molecule versatile also render it susceptible to decomposition under common laboratory conditions. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers preserve the integrity of Methyl 4-bromo-2-formylbenzoate throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is becoming acidic over time, and TLC/LC-MS analysis shows a new, more polar spot. What is the likely cause?

This is a classic sign of the oxidation of the formyl (aldehyde) group. Aldehydes, especially aromatic ones, are prone to autoxidation when exposed to atmospheric oxygen, converting them into the corresponding carboxylic acid (4-bromo-2-methoxycarbonylbenzoic acid).[1][2][3] This process is a free-radical chain reaction that can be initiated by light and trace metal impurities.[1][4] The resulting carboxylic acid is more polar and acidic, consistent with your observations.

Q2: During my aqueous workup with a basic solution (e.g., NaHCO₃ or NaOH), I'm experiencing significant loss of my desired product. What is happening to the molecule?

You are likely observing the hydrolysis of the methyl ester group. Esters are readily cleaved into a carboxylate salt and an alcohol (in this case, methanol) under basic (saponification) or strong acidic conditions.[5][6] Basic hydrolysis is particularly efficient and irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol.[6][7] Even weak bases like sodium carbonate can cause hydrolysis if the exposure is prolonged or at elevated temperatures.

Q3: What are the optimal storage conditions for Methyl 4-bromo-2-formylbenzoate to ensure long-term stability?

To minimize decomposition, proper storage is critical. The primary threats are oxygen and light.[1][4]

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents the autoxidation of the sensitive aldehyde group.[1][8]
Temperature Store at 2-8°C.Reduces the rate of potential decomposition reactions.
Light Store in an amber or foil-wrapped vial.Prevents light-catalyzed free-radical oxidation.[1][4]
Container Use a tightly sealed container with a PTFE-lined cap.Minimizes exposure to atmospheric oxygen and moisture.

Q4: Can I use strong bases like sodium hydroxide or potassium tert-butoxide in reactions with this molecule?

Using strong bases is highly risky and generally not recommended. There are two primary competing reactions:

  • Ester Hydrolysis: As mentioned in Q2, strong hydroxides will rapidly hydrolyze the methyl ester.[6][9]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens (like this one) can undergo a disproportionation reaction, where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[4] This is an undesired side reaction that consumes your starting material.

If a base is required, opt for milder, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or carefully controlled addition of inorganic bases like K₂CO₃.

Understanding the Decomposition Pathways

The stability of Methyl 4-bromo-2-formylbenzoate is primarily challenged by two functional groups: the aldehyde and the ester. Understanding the mechanisms of their decomposition is key to prevention.

Pathway 1: Oxidation of the Formyl Group

This is the most common degradation pathway. Aromatic aldehydes can react with atmospheric oxygen (O₂) via a free-radical mechanism to form a peroxy acid intermediate, which then reacts with another molecule of the aldehyde to yield two molecules of the corresponding carboxylic acid.

Aldehyde Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_final Final Product Formation R-CHO Aldehyde R-C(O)• Acyl Radical R-CHO->R-C(O)• Light, Heat R-C(O)OO• Peroxyacyl Radical R-C(O)•->R-C(O)OO• O2 O₂ (Air) O2->R-C(O)OO• R-C(O)OOH Peroxy Acid R-C(O)OO•->R-C(O)OOH + R-CHO R-C(O)OOH->R-C(O)• Cycle continues R-COOH Carboxylic Acid R-C(O)OOH->R-COOH + R-CHO R-CHO_2 Aldehyde R-CHO_2->R-C(O)OOH R-CHO_3 Aldehyde R-CHO_3->R-COOH

Caption: Free-radical autoxidation of an aldehyde to a carboxylic acid.

Pathway 2: Base-Catalyzed Ester Hydrolysis (Saponification)

This pathway becomes relevant during basic reaction conditions or workups. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group to form the carboxylic acid. In a basic medium, the acid is immediately deprotonated to form the carboxylate salt.

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Troubleshooting Guide: A Quick Reference
Observed ProblemProbable Cause(s)Recommended Solution(s)
Low product yield, starting material consumed 1. Oxidation of aldehyde. 2. Hydrolysis of ester. 3. Cannizzaro reaction (strong base).1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents. Avoid basic aqueous workups. 3. Avoid strong bases; use a non-nucleophilic organic base if necessary.
Formation of a white precipitate in the starting material bottle Oxidation of the aldehyde to the corresponding carboxylic acid, which is a solid.[1]The material needs purification. See Protocol 2 below. Discard if oxidation is extensive.
Inconsistent reaction outcomes Variable quality of the starting material due to decomposition during storage.Purify the reagent before use. Implement strict storage protocols (see FAQ 3).
Reaction fails to go to completion Contamination by the carboxylic acid byproduct may be poisoning a catalyst or quenching a reagent.Purify the starting material prior to the reaction.
Preventative Protocols and Methodologies
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

To prevent oxidation, excluding oxygen is paramount. This can be achieved using standard air-free techniques.

Materials:

  • Two-neck round-bottom flask (or single-neck with a septum-inlet adapter)

  • Condenser (if heating)

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Syringes and needles for liquid transfer

Procedure:

  • Assembly: Assemble the glassware and flame-dry or oven-dry it thoroughly to remove moisture. Allow to cool to room temperature under a stream of inert gas.

  • Purging: Insert a needle connected to the inert gas line through a septum. Insert a second "outlet" needle to allow air to be flushed out. Purge the system for 5-10 minutes.

  • Positive Pressure: Remove the outlet needle. The gas flow into the flask should now be directed to an oil bubbler to maintain a slight positive pressure, preventing air from entering.

  • Reagent Addition:

    • Solids: Add solid Methyl 4-bromo-2-formylbenzoate to the flask before purging. If adding later, do so quickly under a strong counterflow of inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the septum.

Inert Atmosphere Setup GasSource Inert Gas Source (Ar or N₂) Flask Reaction Flask GasSource->Flask via needle Condenser Condenser Flask->Condenser Septum Septum Bubbler Oil Bubbler Condenser->Bubbler Outlet

Caption: A standard setup for maintaining an inert atmosphere.

Protocol 2: Purification of Partially Oxidized Methyl 4-bromo-2-formylbenzoate

If your starting material has partially oxidized, the acidic byproduct can be removed with a simple extractive wash.

Procedure:

  • Dissolution: Dissolve the impure solid in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Shake the funnel gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate. The sodium salt of the carboxylic acid impurity will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the wash with NaHCO₃ solution once more to ensure complete removal of the acid.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid should be the purified product. Confirm purity by TLC, NMR, or LC-MS.

References
  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Journal of the American Chemical Society, 128(46), 14248–14249. [Link]

  • Dick, G. R., & Sanford, M. S. (2012). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Accounts of Chemical Research, 45(6), 946–954. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved February 11, 2026, from [Link]

  • Wang, Z., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 5048–5056. [Link]

  • Shang, R., & Fu, Y. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(52), 18784-18786. (Note: A direct link to the full text may require a subscription; a link to the abstract on ResearchGate is provided). [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved February 11, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. Retrieved February 11, 2026, from [Link]

  • Organic Mystery. (n.d.). Electrophilic Substitution Reactions in Aldehydes and Ketones. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved February 11, 2026, from [Link]

  • ScienceMadness. (2010). Oxidation of Benzaldehyde, Prevention Of. Retrieved February 11, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Electrophilic Aromatic Substitution. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-formylbenzoate. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 11, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 4-bromo-2-formylbenzoate (C9H7BrO3). Retrieved February 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 11, 2026, from [Link]

Sources

Troubleshooting

"Methyl 4-bromo-2-formylbenzoate" catalyst selection and optimization

Topic: Catalyst Selection & Optimization Guide Executive Summary & Chemical Profile Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) is a critical bifunctional intermediate, primarily utilized in the synthesis of Poly(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Optimization Guide

Executive Summary & Chemical Profile

Methyl 4-bromo-2-formylbenzoate (CAS: 179248-61-4) is a critical bifunctional intermediate, primarily utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs).[1] Its utility stems from its three distinct reactive handles:[2]

  • Aryl Bromide (C4): Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1][3]

  • Formyl Group (C2): Site for condensation or reductive amination.[1][3]

  • Methyl Ester (C1): Electrophile for cyclization (e.g., phthalazinone formation).[1][3]

Key Challenge: The proximity of the reactive aldehyde (C2) and ester (C1) creates a "ticking clock" for cyclization, while the aldehyde itself is prone to oxidation or poisoning Pd catalysts during cross-coupling.[3] This guide addresses the chemoselectivity required to manipulate these groups independently.

Catalyst Selection: Suzuki-Miyaura Coupling

User Scenario: You need to couple an aryl boronic acid to the C4-Bromine position WITHOUT affecting the aldehyde or ester groups.

Critical Troubleshooting (Q&A)

Q: Why is my reaction stalling (low conversion) despite using standard Pd(PPh3)4? A: The aldehyde group at C2 can coordinate to the Palladium center, acting as a "poisoning" ligand that competes with phosphines, or it can undergo competitive oxidation.[3]

  • The Fix: Switch to a catalyst with a bulky, electron-rich ligand that out-competes the aldehyde for the metal center.

  • Recommended Catalyst: Pd(dppf)Cl2[1][3]·DCM or XPhos Pd G2 .[1][3] The bidentate nature of dppf or the steric bulk of XPhos prevents the aldehyde from sequestering the active Pd(0) species.

Q: I am seeing significant side products (yellow/orange gums). What is happening? A: You are likely using a base that is too strong (e.g., NaOH, KOtBu), triggering the Cannizzaro reaction (disproportionation of the aldehyde) or premature hydrolysis of the ester.[3]

  • The Fix: Use mild, inorganic bases.

  • Optimization: Switch to K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate) .[1][3] Avoid hydroxides entirely.[1]

Q: Can I use aqueous solvents? A: Limited. While Suzuki couplings often use dioxane/water, prolonged exposure of the formyl-ester motif to water/heat promotes hydrolysis to the carboxylic acid (phthalaldehydic acid derivative), which complicates purification.[3]

  • The Fix: Use anhydrous 1,4-Dioxane or Toluene with only a stoichiometric equivalent of water (if needed for the boronic acid mechanism) or use anhydrous bases.

Optimized Protocol: C4-Selective Arylation
ParameterStandard ConditionHigh-Difficulty Substrate Condition
Catalyst Pd(dppf)Cl2[1]·DCM (3-5 mol%)XPhos Pd G2 (1-3 mol%)
Solvent 1,4-Dioxane (Anhydrous)Toluene / 1,4-Dioxane (10:[1]1)
Base K3PO4 (2.0 equiv)Cs2CO3 (2.0 equiv)
Temperature 80°C100°C
Atmosphere Argon (Strict)Argon (Strict)
Time 4 - 12 Hours2 - 6 Hours

Cyclization Optimization: Phthalazinone Synthesis

User Scenario: You want to react the Formyl/Ester motif with hydrazine to form a phthalazinone core (common in PARP inhibitors).

Critical Troubleshooting (Q&A)

Q: I am getting a mixture of the hydrazone intermediate and the cyclized product. How do I drive it to completion? A: The reaction proceeds in two steps: (1) Schiff base formation (aldehyde + hydrazine) and (2) Lactamization (ester + hydrazine).[1][3] The second step is slower.

  • The Fix: Increase temperature or add a mild acid catalyst.[1][3]

  • Optimization: Reflux in Ethanol or Acetic Acid .[1][3] If using hydrazine hydrate, a catalytic amount of AcOH (acetic acid) often accelerates the ring closure.[3]

Q: The product is precipitating as a sticky solid that traps impurities. A: This is common in rapid cyclizations.[3]

  • The Fix: Switch solvent to 2-Methoxyethanol (higher boiling point, better solubility) or perform a "hot filtration" followed by slow cooling to crystallize the pure phthalazinone.[3]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on reagent choice.

ReactionPathways Start Methyl 4-bromo-2-formylbenzoate (Starting Material) Suzuki Suzuki Coupling (Preserves CHO/COOMe) Start->Suzuki Aryl Boronic Acid Pd(dppf)Cl2, K3PO4 Cyclization Cyclocondensation (Consumes CHO/COOMe) Start->Cyclization Hydrazine Hydrate EtOH, Reflux SideRxn Cannizzaro/Oxidation (Side Products) Start->SideRxn Strong Base (NaOH) or Air Exposure ProductA Biaryl Aldehyde (Intermediate) Suzuki->ProductA C4-C Coupling ProductB Phthalazinone (Heterocycle) Cyclization->ProductB Ring Closure

Figure 1: Divergent synthetic pathways.[1][3] Blue path preserves the aldehyde for later use; Red path consumes it to form the drug core.

Stability & Handling Guide

User Scenario: You opened a bottle stored on the shelf for 3 months and the white solid has turned yellow/crusty.

Stability Matrix
HazardCausePrevention Strategy
Autoxidation Aldehyde oxidizes to carboxylic acid upon air exposure.[1]Store under Nitrogen/Argon.[1][3] Cap with Parafilm.[1][3]
Hydrolysis Moisture converts methyl ester to acid.[1][3]Store in desiccator at 4°C.
Light Sensitivity Bromide bond can be photolabile over long periods.[1][3]Store in amber vials.

Recovery Protocol: If the material is partially oxidized (contains 4-bromo-2-formylbenzoic acid), dissolve the crude mixture in DCM and wash with saturated NaHCO3 .[1] The acid impurity will move to the aqueous layer.[3] Dry the organic layer (MgSO4) and concentrate to recover the ester.[3]

Decision Tree for Troubleshooting

Use this logic flow to diagnose experimental failures.

TroubleshootingTree Problem Identify Issue Issue1 Low Yield in Suzuki? Problem->Issue1 Issue2 Incomplete Cyclization? Problem->Issue2 Check1 Check Base Strength Issue1->Check1 Side Products? Check2 Check Catalyst Ligand Issue1->Check2 No Reaction? Check3 Check Temperature Issue2->Check3 Action1 Switch to K3PO4 (Avoid Hydroxides) Check1->Action1 Action2 Switch to Pd(dppf)Cl2 (Avoid Pd(PPh3)4) Check2->Action2 Action3 Increase Temp >80°C Add AcOH catalyst Check3->Action3

Figure 2: Troubleshooting logic flow for common experimental failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22031226, Methyl 4-bromo-2-methylbenzoate (Analogous Chemistry).[1][3] Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalyst Selection. Retrieved from [Link][1][3]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry.[1][3] (Foundational chemistry for phthalazinone synthesis from 2-formylbenzoates). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-2-formylbenzoate

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvents in achieving high yield and purity. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Methyl 4-bromo-2-formylbenzoate, which typically proceeds via the oxidation of Methyl 4-bromo-2-methylbenzoate.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of Methyl 4-bromo-2-formylbenzoate are often traced back to incomplete reaction or degradation of the product. The choice of solvent plays a pivotal role in both of these factors.

Probable Causes & Solutions:

  • Incomplete Reaction:

    • Poor Solubility of the Starting Material: Methyl 4-bromo-2-methylbenzoate may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.

      • Solution: Consider switching to a solvent that better solubilizes both the substrate and the oxidizing agent. For instance, if you are using a non-polar solvent with a polar oxidant, a co-solvent system or a phase-transfer catalyst might be necessary.

    • Inappropriate Solvent for the Oxidant: The reactivity of many oxidizing agents is highly dependent on the solvent.

      • Solution: For oxidants like potassium permanganate (KMnO₄), using a co-solvent system such as acetic acid/water or acetone can enhance its oxidizing power while maintaining solubility of the organic substrate. For Ceric Ammonium Nitrate (CAN), polar aprotic solvents like acetonitrile can be effective.[1]

  • Product Degradation:

    • Harsh Reaction Conditions: Overly aggressive solvents or high temperatures can lead to the degradation of the desired aldehyde product.

      • Solution: Opt for milder reaction conditions. If using a strong oxidant, perform the reaction at lower temperatures. Solvents with lower boiling points can also help in maintaining milder temperature control.

Question 2: I am observing significant amounts of the over-oxidized product, Methyl 4-bromo-2-carboxybenzoate. How can I prevent this?

Answer:

The formation of the carboxylic acid byproduct is a classic challenge in the selective oxidation of a methyl group to an aldehyde. This is highly influenced by the choice of oxidant and solvent.

Probable Causes & Solutions:

  • Overly Potent Oxidant/Solvent System: Strong oxidizing agents like KMnO₄ in acidic aqueous solutions are notorious for over-oxidation.[2]

    • Solution 1: Solvent-Controlled Oxidation: The oxidizing strength of KMnO₄ can be moderated by the solvent. In anhydrous acetone, KMnO₄ acts as a milder oxidant, which can favor the formation of the aldehyde.[3]

    • Solution 2: Use a Milder Oxidizing Agent: Consider using milder and more selective oxidizing agents.

      • Manganese Dioxide (MnO₂): This is a classic reagent for the selective oxidation of benzylic alcohols to aldehydes and can also be used for the direct, albeit slower, oxidation of activated methyl groups. It is typically used in solvents like dichloromethane (DCM) or chloroform.[4][5]

      • Swern Oxidation Conditions: If you are starting from the corresponding benzyl alcohol (Methyl 4-bromo-2-(hydroxymethyl)benzoate), a Swern oxidation using dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base like triethylamine in a non-polar solvent like DCM is an excellent method for obtaining the aldehyde with minimal over-oxidation.[3][6]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-oxidation.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product. Running the reaction at the lowest effective temperature is also crucial.

Question 3: My final product is difficult to purify. What strategies can I employ, and how does the solvent choice in the workup matter?

Answer:

Purification challenges often stem from the presence of unreacted starting material, the over-oxidized carboxylic acid, or byproducts from the oxidizing agent. Your workup and purification solvent choices are critical for efficient separation.

Probable Causes & Solutions:

  • Co-elution during Column Chromatography: The starting material, product, and over-oxidized byproduct may have similar polarities, making separation by column chromatography difficult.

    • Solution 1: Optimize your Eluent System: A careful selection of the solvent system for column chromatography is key. A common choice is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][7] Experiment with different ratios to achieve optimal separation. Sometimes, adding a small amount of a third solvent, like dichloromethane, can improve resolution.

    • Solution 2: Acid-Base Extraction: The carboxylic acid byproduct can be removed with an aqueous basic wash during the workup. Dissolve the crude product in an organic solvent like ethyl acetate or DCM and wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The deprotonated carboxylic acid will move into the aqueous layer, while the neutral aldehyde and starting material remain in the organic layer.

  • Poor Recovery from Recrystallization: The product may be too soluble in the chosen recrystallization solvent, leading to low recovery.

    • Solution: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often provide the desired solubility profile. Start by dissolving the crude product in a minimal amount of the "good" solvent at its boiling point, and then slowly add the "poor" solvent until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key properties to consider when selecting a solvent for the oxidation of Methyl 4-bromo-2-methylbenzoate?

A1: The ideal solvent should:

  • Dissolve the starting material: Ensure a homogeneous reaction mixture for efficient reaction kinetics.

  • Be compatible with the chosen oxidizing agent: The solvent should not react with the oxidant or quench its activity. For example, alcohols are generally unsuitable as solvents for strong oxidizing agents like KMnO₄ as they will be oxidized themselves.

  • Promote the desired reaction pathway: The polarity of the solvent can influence the reaction mechanism and selectivity. For instance, polar aprotic solvents like acetonitrile can be beneficial for reactions involving Ceric Ammonium Nitrate (CAN).[1]

  • Have an appropriate boiling point: This allows for good temperature control of the reaction.

  • Facilitate easy workup and product isolation: The solvent should be easily removable (e.g., by rotary evaporation) and should not form azeotropes with water if an aqueous workup is required.

Q2: Can I use a two-step approach via the benzylic bromide? What are the solvent considerations for this route?

A2: Yes, a two-step approach is a viable alternative. This involves:

  • Benzylic Bromination: Reaction of Methyl 4-bromo-2-methylbenzoate with N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), initiated by light or a radical initiator (e.g., AIBN), will yield Methyl 4-bromo-2-(bromomethyl)benzoate.[8]

  • Oxidation of the Benzylic Bromide: The resulting benzylic bromide can then be oxidized to the aldehyde. A convenient method is using pyridine N-oxide in the presence of silver oxide in a polar aprotic solvent like acetonitrile.[9]

This method can offer higher selectivity and avoid over-oxidation, but it adds an extra step to the synthesis.

Q3: Are there any "green" solvent alternatives for this oxidation?

A3: While traditional organic solvents are commonly used, there is growing interest in greener alternatives. For some oxidations, ionic liquids have been explored as solvents.[10][11] However, their high cost and potential for complex workup procedures can be a drawback. Another approach is to use a catalyst that allows the reaction to be run in a more environmentally benign solvent like a water/organic biphasic system with a phase-transfer catalyst.

Solvent Effects on Benzylic Oxidation Methods

The following table summarizes the influence of solvents on common methods for the oxidation of a benzylic methyl group to an aldehyde.

Oxidizing AgentCommon SolventsKey Solvent Effects & Considerations
Potassium Permanganate (KMnO₄) Acetic Acid/Water, Acetone, Pyridine/WaterAqueous systems are strongly oxidizing and can lead to the carboxylic acid.[2] Anhydrous acetone moderates the reactivity, favoring aldehyde formation.[3] Pyridine can also be used to buffer the reaction and improve selectivity.
Ceric Ammonium Nitrate (CAN) Acetonitrile, Methanol, Acetic AcidReaction rates are highly solvent-dependent, often faster in more polar solvents like methanol .[1] Can cause aromatic nitration as a side reaction, especially in the absence of water.
Manganese Dioxide (MnO₂) Dichloromethane (DCM), Chloroform, Hexanes, AcetoneA heterogeneous reaction where the solvent primarily serves to suspend the reactants. Non-polar solvents are common. The reactivity of MnO₂ can vary significantly with its preparation method.[4][12]
N-Bromosuccinimide (NBS) / H₂O DMSO/Water, Acetone/WaterThis combination is typically used for the conversion of benzylic halides to aldehydes. The presence of water is crucial for the hydrolysis step.

Experimental Protocol: Selective Oxidation using MnO₂

This protocol is a representative method for the selective oxidation of Methyl 4-bromo-2-methylbenzoate to Methyl 4-bromo-2-formylbenzoate using activated manganese dioxide.

Materials:

  • Methyl 4-bromo-2-methylbenzoate

  • Activated Manganese Dioxide (MnO₂) (approx. 10 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a solution of Methyl 4-bromo-2-methylbenzoate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution), add activated MnO₂ (10.0 eq).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction may take 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Methyl 4-bromo-2-formylbenzoate.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl 4-bromo-2-methylbenzoate reaction Stir at RT (24-48h) start->reaction reagents MnO2 (10 eq) DCM reagents->reaction filtration Filter through Celite® reaction->filtration drying Dry with MgSO4 filtration->drying concentration Concentrate in vacuo drying->concentration chromatography Flash Column Chromatography (Hexanes/EtOAc) concentration->chromatography product Methyl 4-bromo-2-formylbenzoate chromatography->product

Caption: Workflow for the synthesis of Methyl 4-bromo-2-formylbenzoate.

References

  • K. B. K. Reddy, S. V. N. Raju, and B. M. Reddy, "Imidazolium ionic liquids as solvents for cerium(IV)-mediated oxidation reactions," The Journal of Organic Chemistry, vol. 72, no. 2, pp. 517-524, 2007. Available: [Link]

  • IOSR Journal of Applied Chemistry, "Permanganate Oxidation mechanisms of Alkylarenes," vol. 10, no. 8, pp. 17-23, 2017. Available: [Link]

  • A. A. Bartlett et al., "Mechanistic Studies of Ce(IV)-Mediated Oxidation of β-Dicarbonyls: Solvent-Dependent Behavior of Radical Cation Intermediates," The Journal of Organic Chemistry, vol. 78, no. 21, pp. 10735-10743, 2013. Available: [Link]

  • Asian Journal of Chemistry, "Organic Solvent Controlling the Oxidativity of Potassium Permanganate," vol. 25, no. 1, pp. 55-57, 2013. Available: [Link]

  • L. A. Dust and D. R. Arnold, "Oxidation of aryldialkylamines with cerium(IV) ammonium nitrate and thallium(III) nitrate," Journal of the Chemical Society, Perkin Transactions 1, pp. 1765-1769, 1981. Available: [Link]

  • R. Stewart, "The Mechanism of Permanganate Oxidation of Alkanes, Arenes and Related Compounds," UBC Library Open Collections, 1972. Available: [Link]

  • Total Organic Chemistry, "Swern Oxidation | Named Reactions | Organic Chemistry Lessons," YouTube, Dec. 05, 2020. Available: [Link]

  • ResearchGate, "Imidazolium Ionic Liquids as Solvents for Cerium(IV)-Mediated Oxidation Reactions | Request PDF," Available: [Link]

  • Google Patents, "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester," CN105924401A.
  • PrepChem.com, "Synthesis of methyl 4-bromo-2-methylbenzoate," Available: [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary, "CERIC AMMONIUM NITRATE (CAN) as oxidizing reagent for organic reactions," vol. 3, no. 1, 2018.
  • Chemistry Stack Exchange, "Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium," Available: [Link]

  • ElectronicsAndBooks, "Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes," Available: [Link]

  • Y. Kawamata et al., "Site-selective electrooxidation of methylarenes to aromatic acetals," Nature Communications, vol. 9, no. 1, p. 334, 2018. Available: [Link]

  • Chemical Reviews, "Oxidations and Dehydrogenations with N-Bromosuccinimide and Related N-Haloimides," vol. 63, no. 3, pp. 209-226, 1963. Available: [Link]

  • Organic Chemistry Portal, "Manganese(IV) oxide," Available: [Link]

  • W. P. Griffith, S. V. Ley, G. P. Whitcombe, and A. D. White, "Convenient oxidation of benzylic and allylic halides to aldehydes and ketones," Journal of the Chemical Society, Chemical Communications, no. 21, pp. 1625-1627, 1987. Available: [Link]

  • Master Organic Chemistry, "Swern Oxidation of Alcohols To Aldehydes and Ketones," Available: [Link]

  • Chemical Communications, "Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids," vol. 50, no. 40, pp. 5270-5272, 2014. Available: [Link]

  • Master Organic Chemistry, "Reactions on the 'Benzylic' Carbon: Bromination And Oxidation," Available: [Link]

  • Master Organic Chemistry, "Reagent Friday: NBS (N-Bromo Succinimide)," Available: [Link]

  • ACS Green Chemistry Institute, "Manganese Dioxide, MnO2," Available: [Link]

  • PG.CHEMEASY, "MnO2 oxidation reaction with example," Available: [Link]

  • ResearchGate, "What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?" Available: [Link]

  • Green Chemistry, "Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant," vol. 22, no. 1, pp. 111-115, 2020. Available: [Link]

  • Google Patents, "Synthesis of benzodiazepines," WO1996005178A1.
  • Homework.Study.com, "Predict the product of the reaction of p-methyl benzoic acid with each of the following: N-Bromosuccinimide in CCl4," Available: [Link]

  • Google Patents, "The synthesis technique of the formic acid of benzothiazole 2," CN105198835B.
  • YouTube, "Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry," Available: [Link]

  • PubChem, "Methyl 4-bromo-2-methylbenzoate," Available: [Link]

  • ResearchGate, "Methyl-2-formyl benzoate: A Review of Synthesis and Applications," Available: [Link]

  • Google Patents, "Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives," US6433214B1.

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for "Methyl 4-bromo-2-formylbenzoate" Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of reactions involving "Methyl 4-bromo-2-formylbe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of reactions involving "Methyl 4-bromo-2-formylbenzoate." The following troubleshooting FAQs are designed to address common issues with practical, field-proven solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction mixture is a dark, viscous oil after completion. What is the standard quenching and extraction protocol?

Answer:

A dark and oily crude product is common. The primary goal of the initial work-up is to neutralize the reaction and separate the desired product from inorganic salts and highly polar impurities. A standard and effective method involves quenching with a mild base followed by extraction with a suitable organic solvent.

Underlying Principle: The formyl (-CHO) and methyl ester (-COOCH3) groups on the benzene ring are sensitive to strong acids and bases. A controlled quench is crucial to prevent unwanted side reactions like hydrolysis.

Recommended Protocol:

  • Cooling: Ensure the reaction mixture is cooled to room temperature (or 0-5 °C if the reaction was exothermic) before quenching. This prevents uncontrolled reactions with the quenching solution.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue adding until gas evolution (CO₂) ceases, indicating that any remaining acid has been neutralized.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM).[1]

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Deionized water to remove residual sodium bicarbonate.

    • Brine (saturated NaCl solution) to break up any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

Question 2: I'm observing a significant amount of a water-soluble byproduct. Could this be hydrolysis of the ester? How can I prevent this?

Answer:

Yes, the presence of a water-soluble acidic byproduct strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid (4-bromo-2-formylbenzoic acid). This is a common side reaction, especially if the reaction or work-up conditions are too basic or involve prolonged exposure to water at elevated temperatures.

Causality: The ester functional group is susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to cleavage of the acyl-oxygen bond. This process, known as saponification, is often irreversible under basic conditions as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol.

Preventative Measures & Solutions:

  • pH Control During Work-up: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization. Opt for milder bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2][3]

  • Temperature Management: Perform all aqueous work-up steps at room temperature or below to minimize the rate of hydrolysis.

  • Minimize Contact Time: Do not let the reaction mixture sit in aqueous basic solutions for extended periods. Proceed with extraction promptly after quenching.

  • Recovery of the Acid: If a significant amount of the carboxylic acid has formed, it can often be recovered. After the initial extraction of the desired ester, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid will precipitate and can be collected by filtration or extracted with a fresh portion of organic solvent.

Question 3: My crude product is contaminated with a non-polar impurity that co-elutes with my product on silica gel. What are my options?

Answer:

When standard column chromatography fails to separate impurities, alternative purification techniques or modifications to your chromatographic method are necessary. Co-elution often occurs with structurally similar, non-polar byproducts.

Troubleshooting & Advanced Purification Strategies:

StrategyDescriptionKey Considerations
Solvent System Optimization Systematically vary the polarity of your eluent. A common starting point is a hexane/ethyl acetate mixture.[1] Try switching to a different solvent system, such as dichloromethane/methanol, which can alter the selectivity of the separation.Perform small-scale TLC analysis with different solvent systems to identify the optimal conditions before committing to a column.
Recrystallization If your product is a solid, recrystallization is a powerful purification technique. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.Good solvent choices for similar aromatic compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[4][5]
Preparative HPLC For high-purity requirements, reverse-phase High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds.This method is generally more expensive and time-consuming than standard column chromatography but offers superior resolution.

Experimental Workflows & Diagrams

Standard Aqueous Work-up Workflow

The following diagram illustrates a typical workflow for the aqueous work-up of a reaction producing Methyl 4-bromo-2-formylbenzoate.

G reaction Crude Reaction Mixture quench Quench with Saturated NaHCO3 (aq) (until CO2 evolution ceases) reaction->quench extract Extract with Ethyl Acetate (3x) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash_h2o Wash Organic Layer with Water separate->wash_h2o Organic Phase wash_brine Wash Organic Layer with Brine wash_h2o->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Methyl 4-bromo-2-formylbenzoate concentrate->crude_product

Caption: Standard aqueous work-up procedure.

Troubleshooting Logic for Impurity Removal

This decision tree outlines the logical steps for addressing purification challenges.

G start Crude Product Analysis (TLC/NMR) is_polar Are impurities polar? start->is_polar is_acidic Is the main impurity acidic (hydrolysis)? start->is_acidic is_nonpolar Are impurities non-polar? is_polar->is_nonpolar No column Standard Silica Gel Chromatography is_polar->column Yes acid_wash Aqueous Base Wash (e.g., NaHCO3) is_acidic->acid_wash Yes optimize_column Optimize Chromatography (different solvent system) is_nonpolar->optimize_column pure_product Pure Product column->pure_product acid_wash->column recrystallize Recrystallization optimize_column->recrystallize If co-elution persists prep_hplc Preparative HPLC recrystallize->prep_hplc If still impure prep_hplc->pure_product

Caption: Decision tree for purification strategies.

References

  • CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents.
  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. Available at: [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1192-o1193. Available at: [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone - Organic Syntheses. Available at: [Link]

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.
  • Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 - PubChem. Available at: [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. Available at: [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents.
  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]

  • US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents.
  • Methyl 4-(bromomethyl)benzoate | C9H9BrO2 - PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-bromo-2-formylbenzoate

Current Status: Operational Ticket ID: PUR-MBFB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3] Introduction Welcome to the technical support hub for Methyl 4-bromo-2-formylbenzoate (CAS: 126...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-MBFB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction

Welcome to the technical support hub for Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3).[1][2][3][4] This intermediate is a critical scaffold in the synthesis of PARP inhibitors and other benzyl-phthalazinone pharmacophores.[1]

Because this molecule contains three distinct reactive functionalities—an aryl bromide , a methyl ester , and a formyl (aldehyde) group —it presents a unique purification challenge.[1][2] The aldehyde is prone to oxidation, while the ester is sensitive to hydrolysis.

This guide replaces generic advice with chemically specific troubleshooting protocols designed to isolate your target from its three most common impurities:

  • The Progenitor: Methyl 4-bromo-2-methylbenzoate (Starting material).[1][2][3][5]

  • The Artifact: 4-Bromo-2-(dibromomethyl)benzoate (Incomplete hydrolysis intermediate).[1][2][3]

  • The Decay Product: 4-Bromo-2-formylbenzoic acid (Air-oxidation byproduct).[1][2][3]

Module 1: Diagnostic Triage

Before selecting a purification method, confirm the identity of your primary impurity using TLC or LC-MS.[1]

Impurity TypeOriginTLC Behavior (vs. Product)Recommended Protocol
Starting Material (Methyl)Unreacted radical bromination precursorHigher R_f (Non-polar).[1][2][3] Spots often overlap closely.[1][2]Protocol A (Bisulfite)
Gem-Dibromide Incomplete hydrolysis of the intermediateHigher R_f . often co-elutes with starting material.[1][2][3]Protocol A (Bisulfite)
Carboxylic Acid Air oxidation of the aldehydeBaseline/Streak .[1][2][3] Stays at origin in non-polar solvents.[1][2]Protocol B (Base Wash)
Regioisomers Non-selective brominationSimilar R_f . Very difficult to separate.Protocol C (Crystallization)

Module 2: The Bisulfite Rescue (Protocol A)

Target: Removal of non-aldehyde impurities (Starting Material, Gem-dibromides).[1][2]

This is the "Gold Standard" method. It exploits the reversible formation of a water-soluble bisulfite adduct.[1][6] Since your impurities (methyl and dibromomethyl derivatives) lack a carbonyl capable of this reaction, they remain in the organic layer while your product moves to the aqueous phase.

The Mechanism

[1][2][3]
Step-by-Step Protocol

1. Formation of the Adduct

  • Dissolve your crude mixture in Ethyl Acetate (EtOAc) (approx. 5–10 volumes).[1][2]

  • Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1][2]

  • Critical Step: Add 5–10% Methanol (MeOH) to the mixture.[1][2]

    • Why? Bisulfite adducts of aromatic aldehydes are often bulky and lipophilic.[1][2] Methanol acts as a phase-transfer co-solvent to ensure the adduct forms and migrates to the aqueous layer.[1]

  • Stir vigorously for 1–2 hours. A white precipitate may form at the interface (this is your product adduct).[1][2]

2. The Wash (Impurity Removal)

  • Separate the layers.[1][6]

    • If a solid precipitate exists:[3][6] Filter it off![1][2][6][7] This solid is likely the pure bisulfite adduct.[1] Wash it with EtOAc.[1][2]

    • If no solid:[1][2][3] Keep the Aqueous Layer .[1]

  • Wash the aqueous layer (or the dissolved solid adduct) with fresh EtOAc (

    
    ).[1][2]
    
    • Result: The EtOAc washes contain the Starting Material and Gem-dibromide .[1] Discard them (or save for recovery).

3. Regeneration (The Delicate Step)

  • Warning: Do NOT use strong base (NaOH) to reverse the reaction.[1][2] High pH will saponify your methyl ester to the carboxylic acid.[1]

  • Recombine the aqueous phase (containing the adduct) with fresh EtOAc.[1][2]

  • Slowly add Solid Sodium Bicarbonate (NaHCO₃) or a 10% Sodium Carbonate (Na₂CO₃) solution while stirring until gas evolution ceases and the pH reaches ~8–9.[1][2]

    • Alternative: If the adduct is stubborn, use dilute HCl (pH 2) and heat gently.[1][2] Acid hydrolysis is often safer for methyl esters than strong base saponification.[1][2]

  • Separate the organic layer.[1][6] Dry over MgSO₄ and concentrate.

Workflow Visualization

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Reagent Add EtOAc + Sat. NaHSO3 (+ 5% MeOH) Start->Reagent PhaseSep Phase Separation Reagent->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer / Solid (Contains Aldehyde-Adduct) PhaseSep->AqLayer Target Adduct Wash Wash with fresh EtOAc AqLayer->Wash Regen Add Fresh EtOAc + NaHCO3 (Mild Base) Wash->Regen FinalSep Separate Organic Layer Regen->FinalSep Product Pure Methyl 4-bromo-2-formylbenzoate FinalSep->Product

Figure 1: Selective extraction workflow using the bisulfite adduct method.

Module 3: Chromatographic Troubleshooting (Protocol B)

Target: Removal of "The Decay Product" (Carboxylic Acid).

If your aldehyde has oxidized, it will contain 4-bromo-2-formylbenzoic acid .[1][2][3] This impurity streaks on silica and can catalyze the decomposition of your aldehyde on the column.

The "Neutralization" Trick: Standard silica gel is slightly acidic.[1] This acidity can degrade sensitive aldehydes or cause the acid impurity to smear, contaminating the product fractions.

  • Pre-treat the Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (TEA) before packing the column.[1][2]

  • Eluent: Run the column with Hexanes/EtOAc (gradient).[1][2]

    • Effect: The TEA neutralizes the silica.[1] The carboxylic acid impurity will form a salt with the TEA and stick permanently to the top of the column (Baseline).

    • Result: The aldehyde (neutral) elutes cleanly without streaking.[1][2]

Module 4: Crystallization Dynamics (Protocol C)

Target: Final Polish (Isomer removal).

If the bisulfite method yields a solid that is 95% pure, recrystallization is the best final step to remove trace regioisomers.

Solvent System:

  • Primary Solvent: Methanol (MeOH) or Isopropanol (IPA).[1][2]

  • Anti-Solvent: Water.[1][2]

Procedure:

  • Dissolve the solid in the minimum amount of hot MeOH (

    
    ).[1][2]
    
  • Allow to cool to room temperature.

  • Add water dropwise until persistent turbidity is observed.[1][2]

  • Cool to

    
     overnight.
    
  • Self-Validation: Check the melting point. High-purity methyl 4-bromobenzoate derivatives typically have sharp melting points.[1][2][3] A range

    
     indicates retained isomers.[1][2]
    

FAQ: Common Failures & Fixes

Q: I tried the bisulfite method, but no precipitate formed. A: This is common for benzoates. The adduct might be soluble in the water/methanol mix.[1][6] Do not filter. Instead, separate the liquid layers.[1] Your adduct is in the aqueous phase.[1][6] Wash the aqueous phase with ether/EtOAc to remove impurities, then proceed to the regeneration step.

Q: My product turned into a carboxylic acid during the bisulfite workup. A: You likely used Sodium Hydroxide (NaOH) to regenerate the aldehyde. The high pH hydrolyzed the methyl ester.[1] Switch to Sodium Bicarbonate (NaHCO₃) or dilute HCl for the regeneration step.[1][2]

Q: Can I use vacuum distillation? A: Not recommended. Benzyl bromides and benzaldehydes are thermally unstable.[1][2] High heat can trigger elimination of HBr or radical decomposition.[1][2] Stick to extraction or chromatography.[1][2]

References

  • Chemical Identity & Properties

    • PubChem.[1][2][8][9] Methyl 4-bromo-2-formylbenzoate (Compound).[1][2][3][4] National Library of Medicine.[1][2] [1][2]

  • Bisulfite Purification Methodology

    • Boucher, M. M., et al. (2017).[1][2][6] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Describes the optimized bisulfite extraction protocol). [1][2]

  • Synthesis & Impurity Context

    • Google Patents.[1][2] Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (Provides context on the radical bromination precursors and side products).

  • General Reactivity of Methyl Benzoates

    • Sigma-Aldrich.[1][2][3][8][10] Methyl 4-bromo-2-methylbenzoate Product Sheet. (Safety and reactivity data for the starting material). [1][2][3][8]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Methyl 4-bromo-2-formylbenzoate in Solution

Welcome to the technical support guide for Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional intermediate in their synthetic workflows. Given the reactive nature of its aldehyde and methyl ester functional groups, understanding its stability profile in solution is critical for achieving reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into potential stability issues, troubleshooting strategies, and best practices for handling.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section directly addresses the most common questions our team encounters regarding the stability of Methyl 4-bromo-2-formylbenzoate.

Q1: What are the primary chemical stability concerns when working with Methyl 4-bromo-2-formylbenzoate in solution?

A1: The molecule's structure contains two principal reactive sites susceptible to degradation in solution: the aromatic aldehyde and the methyl ester. The primary concerns are:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially in the presence of atmospheric oxygen. This process, known as autoxidation, can be accelerated by light, heat, or trace metal impurities.[3]

  • Hydrolysis of the Methyl Ester: The methyl ester (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid. This reaction is significantly accelerated under basic (saponification) or strongly acidic conditions.

  • Reactivity with Nucleophiles: As an aldehyde, the formyl group is electrophilic and can react with nucleophilic reagents or solvents (e.g., primary/secondary amines, hydrazines) if they are present in the reaction mixture or as impurities.[4]

Q2: My solution of Methyl 4-bromo-2-formylbenzoate has developed a yellow or brown tint over time. What is the likely cause?

A2: A color change is a common indicator of aldehyde degradation. The formation of the corresponding carboxylic acid (4-bromo-2-carboxybenzoic acid) or other oxidative byproducts can lead to discoloration. To mitigate this, it is imperative to store solutions under an inert atmosphere (e.g., nitrogen or argon), in amber vials to protect from light, and at low temperatures (-20°C is recommended for long-term storage).

Q3: I am observing a new, more polar spot on my TLC plate or a new peak in my LC-MS analysis after leaving my solution on the bench. What could this impurity be?

A3: The most probable impurity is 4-bromo-2-carboxybenzoic acid, which can result from either aldehyde oxidation or ester hydrolysis. This di-acid product is significantly more polar than the starting material, causing it to have a lower Rf value on a normal-phase TLC plate or an earlier elution time in reverse-phase HPLC, depending on the mobile phase.

Q4: What are the recommended solvents for preparing stock solutions of Methyl 4-bromo-2-formylbenzoate?

A4: The choice of solvent is critical for stability.

  • Highly Recommended: Dry, aprotic solvents such as Tetrahydrofuran (THF), 1,4-Dioxane, Dichloromethane (DCM), and Ethyl Acetate. These solvents are non-nucleophilic and do not actively participate in degradation pathways.

  • Use with Caution: Protic solvents like methanol or ethanol can potentially act as nucleophiles, especially in the presence of a base, leading to acetal formation.

  • Avoid: Solvents containing reactive impurities, such as primary or secondary amines (common in lower-grade DMF) or water, especially if the solution will be stored or used with basic reagents.

Q5: How does pH impact the stability of this compound in aqueous or mixed-aqueous solutions?

A5: The compound is most stable under neutral or slightly acidic conditions (pH 4-6).

  • Basic Conditions (pH > 8): Rapidly promotes the hydrolysis (saponification) of the methyl ester.

  • Strongly Acidic Conditions (pH < 2): Can catalyze ester hydrolysis, although typically at a slower rate than base-catalyzed hydrolysis.

  • Nucleophilic Buffers: Avoid using buffers containing primary or secondary amine groups (e.g., Tris, piperazine), as they can react with the aldehyde to form imines or other adducts.

Troubleshooting Guide for Common Experimental Issues
Symptom Observed Potential Root Cause (Stability-Related) Recommended Troubleshooting Actions & Rationale
Inconsistent or Low Reaction Yields Degradation of the starting material prior to or during the reaction.1. Check Purity Before Use: Analyze the solid material and the prepared solution by ¹H NMR or HPLC to confirm >95% purity.[5] 2. Prepare Solutions Fresh: Prepare the solution immediately before use. Do not store solutions at room temperature for extended periods. 3. Use an Inert Atmosphere: When preparing the solution and setting up the reaction, purge the flask with nitrogen or argon to displace oxygen and prevent aldehyde oxidation.
Formation of an Insoluble White Precipitate The degradation product, 4-bromo-2-carboxybenzoic acid, is often less soluble in common organic solvents than the starting ester.1. Isolate and Analyze: Filter the precipitate and analyze it (e.g., by melting point, NMR in a suitable solvent like DMSO-d₆) to confirm its identity. 2. Re-evaluate Solvent Choice: If degradation is confirmed, switch to a freshly dried, aprotic solvent for your reaction. 3. Strict Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all reagents and solvents are anhydrous to prevent hydrolysis.
Complex Mixture of Byproducts in Final Reaction The aldehyde or its degradation products are participating in side reactions.1. Protect the Aldehyde: If the aldehyde is not the desired reactive site, consider a temporary protection strategy (e.g., formation of an acetal), followed by deprotection later in the synthetic sequence. 2. Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize the rate of potential degradation side reactions.
Understanding the Primary Degradation Pathways

From a mechanistic standpoint, two pathways account for the majority of stability issues. Understanding these helps in designing robust experimental protocols.

Pathway A: Autoxidation of the Aldehyde

This is a free-radical chain reaction involving atmospheric oxygen. The formyl C-H bond is relatively weak and can be abstracted to initiate a chain reaction, ultimately leading to the formation of a carboxylic acid. This is a common degradation route for many aromatic aldehydes.[3]

Pathway B: Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base (e.g., hydroxide, alkoxides, or basic amines), the carbonyl carbon of the methyl ester is attacked by the nucleophile. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide ion and forming the carboxylate salt. Subsequent acidic workup would yield the carboxylic acid.

cluster_main Methyl 4-bromo-2-formylbenzoate Stability cluster_pathways Degradation Pathways cluster_triggers Common Triggers cluster_products Degradation Products Start Methyl 4-bromo-2-formylbenzoate in Solution Oxidation Pathway A: Aldehyde Oxidation Start->Oxidation Hydrolysis Pathway B: Ester Hydrolysis Start->Hydrolysis Product_Acid 4-bromo-2-carboxybenzoate (from Aldehyde) Oxidation->Product_Acid Product_Acid2 4-bromo-2-formylbenzoic Acid (from Ester) Hydrolysis->Product_Acid2 Trigger_O2 Atmospheric O₂, Light, Heat Trigger_O2->Oxidation Trigger_Base Basic Conditions (pH > 8), Nucleophilic Impurities Trigger_Base->Hydrolysis

Caption: Key degradation pathways for Methyl 4-bromo-2-formylbenzoate.

Experimental Protocols for Ensuring Stability

Adherence to rigorous experimental technique is the most effective way to ensure the integrity of Methyl 4-bromo-2-formylbenzoate in your research.

4.1 Protocol for Preparation and Storage of a Stock Solution

This protocol is designed to minimize degradation for solutions that need to be stored for short to medium durations.

  • Glassware Preparation: Ensure all glassware (e.g., volumetric flask, vials) is thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove residual water.

  • Inert Atmosphere: Place the flask under an inert atmosphere by purging with dry nitrogen or argon gas.

  • Weighing: Weigh the required amount of solid Methyl 4-bromo-2-formylbenzoate quickly and transfer it to the flask.

  • Solvent Addition: Add the required volume of anhydrous, aprotic solvent (e.g., THF) via a syringe through a septum.

  • Dissolution: Gently swirl or sonicate the mixture under the inert atmosphere until the solid is fully dissolved.

  • Storage: If the solution is not for immediate use, transfer it via cannula or syringe to smaller, amber glass vials that have been pre-purged with inert gas. Seal the vials with PTFE-lined caps.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, and date. Store the vials in a freezer at -20°C.[6]

4.2 Protocol for Purity and Stability Monitoring by HPLC

This general-purpose Reverse-Phase HPLC method can be used to assess the purity of the starting material and monitor its stability over time in a given solvent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a sample of the dissolved compound at a concentration of ~1 mg/mL.

    • Inject immediately after preparation (t=0) to establish a baseline chromatogram and determine initial purity.

    • To test stability, store the solution under the desired conditions (e.g., on the benchtop at 25°C) and inject samples at regular intervals (e.g., 1h, 4h, 24h).

    • Monitor for a decrease in the area of the main peak and the appearance of new peaks (especially earlier-eluting peaks corresponding to more polar degradation products).

cluster_workflow Troubleshooting Workflow for Stability Issues Start Experiment Yields Inconsistent Results CheckPurity Check Purity of Starting Material (t=0) via HPLC/NMR Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure PrepareFresh Prepare Solution Fresh Under Inert Atmosphere IsPure->PrepareFresh Yes OrderNew Order Fresh Starting Material IsPure->OrderNew No MonitorStability Monitor Solution Stability (HPLC over time) PrepareFresh->MonitorStability Rerun Re-run Experiment Success Problem Solved Rerun->Success IsStable Is Solution Stable for Experiment Duration? MonitorStability->IsStable IsStable->Rerun Yes AdjustConditions Adjust Conditions: - Use Anhydrous Solvent - Store at -20°C - Protect from Light IsStable->AdjustConditions No AdjustConditions->PrepareFresh

Caption: A logical workflow for troubleshooting experimental issues.

References
  • PubChem. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226.[Link]

  • PubChem. Methyl 4-bromo-2-formylbenzoate | C9H7BrO3 | CID 53419674.[Link]

  • Taylor & Francis Online. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.[Link]

  • PubChem. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294.[Link]

  • ResearchGate. (PDF) Methyl 4-bromobenzoate.[Link]

  • PubChem. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081.[Link]

  • ResearchGate. Synthesis of aromatic aldehyde containing electronwithdrawing groups.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.[Link]

  • PubChemLite. Methyl 4-bromo-2-formylbenzoate (C9H7BrO3).[Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution.[Link]

  • Google Patents.Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Chemguide. AMINES AS NUCLEOPHILES.[Link]

  • NIH National Center for Biotechnology Information. Environmental Aldehyde Sources and the Health Implications of Exposure.[Link]

  • ACS Publications. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes | Journal of the American Chemical Society.[Link]

  • NIH National Center for Biotechnology Information. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.[Link]

  • Chemistry Stack Exchange. Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution?[Link]

  • ChemScience. Safety Data Sheet: Ehrlich's Aldehyde Reagent.[Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids.[Link]

  • SIELC Technologies. Methyl 4-formylbenzoate.[Link]

  • PubChem. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687.[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Disposal of Methyl 4-bromo-2-formylbenzoate

[1] Topic: Methyl 4-bromo-2-formylbenzoate Waste Management CAS Number: 179248-61-4 (Representative isomer; verify specific lot) Chemical Class: Halogenated Aromatic Aldehyde / Ester Support Tier: Level 3 (Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Methyl 4-bromo-2-formylbenzoate Waste Management

CAS Number: 179248-61-4 (Representative isomer; verify specific lot) Chemical Class: Halogenated Aromatic Aldehyde / Ester Support Tier: Level 3 (Senior Application Scientist)[1]

Part 1: Emergency Response & Immediate Action

Critical Protocol: Spill Response Workflow

Use this decision matrix immediately upon accidental release. Do not wait for EHS if the spill poses an immediate respiratory threat.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid Sweep Avoid Dust Generation. Use damp paper towel or HEPA vacuum. Solid->Sweep Absorb Absorb with Vermiculite or Chemizorb®. Liquid->Absorb Bag Place in sealed bag. Label 'Solid Halogenated Waste'. Sweep->Bag Clean Clean surface with soap & water. Bag->Clean Collect Collect in wide-mouth jar. Label 'Halogenated Debris'. Absorb->Collect Collect->Clean Report Report to EHS. Clean->Report

Figure 1: Decision tree for immediate spill containment of Methyl 4-bromo-2-formylbenzoate.

Part 2: Waste Characterization & Segregation

Q: How do I classify this waste stream?

A: You must classify this compound as Halogenated Organic Waste . Unlike simple benzoic esters, the presence of the Bromine atom (


) at position 4 dictates that this material cannot be disposed of with general non-halogenated solvents (like acetone or ethanol) or aqueous streams.[1]

Why this matters:

  • Incineration Requirements: Halogenated compounds require specific high-temperature incineration (typically >1100°C) with scrubbers to capture acid gases (HBr) formed during combustion.[1] Mixing this with non-halogenated waste can result in regulatory fines and damage to standard incinerators [1].

  • Aldehyde Reactivity: The formyl group (-CHO) at position 2 is susceptible to oxidation.[1] Segregating this prevents accidental polymerization or exothermic oxidation if mixed with strong oxidizers (e.g., nitric acid waste).[1]

Physical & Chemical Properties Table
PropertyValueImplication for Disposal
Molecular Formula

Contains Bromine; Must be segregated.
Functional Groups Aryl Bromide, Aldehyde, Methyl EsterAldehyde is reactive; Ester is hydrolyzable.[1]
Water Solubility Low / InsolubleDo not flush down the drain.
Flash Point >100°C (Predicted)Combustible, but not highly flammable.[1]
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic reaction in waste drums.

Part 3: Disposal Protocols

Scenario A: Disposing of Solid Waste (Pure Compound/Contaminated Solids)

Applicable for: Expired reagents, contaminated gloves, weighing boats, and filter cakes.[1]

  • Primary Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: Methyl 4-bromo-2-formylbenzoate (95%+).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: If the solid is damp or has a strong odor, double-bag it to prevent vapor release (aldehydes can be pungent).[1]

  • Disposal Stream: Place in the Solid Halogenated Waste drum.

Scenario B: Disposing of Liquid Mother Liquors (Reaction Mixtures)

Applicable for: Filtrates from recrystallization or reaction solvents containing the product.[1]

Protocol:

  • Check pH: Ensure the solution is Neutral (pH 6-8).

    • Why? Acidic waste containing aldehydes can polymerize; basic waste can hydrolyze the ester, generating heat.

  • Segregation: Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged).[1]

    • Critical: Do NOT mix with "Oxidizing Waste" (Chromic acid, Permanganate).[1]

  • Aldehyde Neutralization (Optional for High Concentrations): If you have a concentrated aldehyde solution (>10% w/v) and wish to lower its reactivity before disposal:

    • Add Sodium Bisulfite (

      
      )  solution (saturated) slowly.
      
    • Mechanism:[1][4][5][6] Bisulfite forms a stable adduct with the aldehyde group, reducing volatility and oxidation risk [2].

    • Dispose of the resulting mixture in the halogenated aqueous/organic stream.

Part 4: Troubleshooting & FAQs

Q: The waste container is getting warm after I added the solution. What is happening?

Diagnosis: You likely mixed the aldehyde-containing waste with an oxidizing agent or a strong base .

  • Mechanism: Aldehydes oxidize to carboxylic acids exothermically. Alternatively, the methyl ester can undergo hydrolysis in basic conditions, releasing methanol and heat.

  • Immediate Action:

    • Stop adding waste immediately.[1]

    • Move the container to the back of the fume hood.

    • Loosen the cap slightly to prevent pressure buildup (do not fully open if fumes are toxic).

    • Monitor temperature.[1] If it boils, close the sash and evacuate the lab.

Q: Can I use bleach to clean glassware contaminated with this compound?

A: NO.

  • Reasoning: Bleach (Sodium Hypochlorite) is a strong oxidizer.[1] Mixing it with Methyl 4-bromo-2-formylbenzoate can oxidize the aldehyde group vigorously and potentially brominate other residues, creating tear-gas-like lachrymators.[1]

  • Correct Protocol: Rinse glassware with Acetone or Dichloromethane (DCM) first.[1] Collect this rinse as halogenated waste.[1] Then wash with soap and water.[1][7][8][9][10]

Q: A white precipitate formed in my waste carboy. Is this dangerous?

A: Likely not dangerous, but indicates a solubility clash.

  • Cause: Methyl 4-bromo-2-formylbenzoate is insoluble in water.[1][10] If you poured an organic solution of it into a waste container that had a high water content (or aqueous buffers), the compound precipitated out.

  • Action: Note "Contains Precipitate" on the waste tag. This alerts the disposal facility to avoid pumping the liquid from the bottom, which could clog their lines.

Part 5: Chemical Compatibility & Logic Map

Waste Segregation Logic

Follow this flow to prevent dangerous incompatibilities.

WasteSegregation Input Methyl 4-bromo-2- formylbenzoate Waste CheckHalogen Contains Halogen (Br)? Input->CheckHalogen NonHalo Non-Halogenated Waste (DO NOT USE) CheckHalogen->NonHalo No (Incorrect) HaloStream Halogenated Waste Stream CheckHalogen->HaloStream Yes CheckOxidizer Is container free of Oxidizers/Acids? HaloStream->CheckOxidizer Safe Safe to Dispose CheckOxidizer->Safe Yes Unsafe STOP: Potential Explosion/Fire CheckOxidizer->Unsafe No

Figure 2: Waste segregation logic flow ensuring safety and regulatory compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Best Management Practices for Unused Pharmaceuticals at Health Care Facilities. [Link][1]

  • PubChem Database. (2024).[1] Methyl 4-bromo-2-formylbenzoate Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][11] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Troubleshooting

Scaling up "Methyl 4-bromo-2-formylbenzoate" synthesis: challenges and solutions

Technical Support Center: Scale-Up Synthesis Guide Ticket ID: #SC-882-FORMYL Topic: Scaling up "Methyl 4-bromo-2-formylbenzoate" synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Ticket ID: #SC-882-FORMYL Topic: Scaling up "Methyl 4-bromo-2-formylbenzoate" synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Strategy

User Query: How do I robustly scale up Methyl 4-bromo-2-formylbenzoate without compromising yield or purity?

The Core Challenge: The synthesis of Methyl 4-bromo-2-formylbenzoate (M4B2F) hinges on the functionalization of the ortho-methyl group of Methyl 4-bromo-2-methylbenzoate .[1] The primary failure points in scale-up are:

  • Radical Bromination Control: The "Goldilocks" problem—stopping at the mono-bromide (benzyl bromide) without over-brominating to the gem-dibromide or leaving unreacted starting material.[1]

  • Lachrymator Handling: The intermediate, Methyl 4-bromo-2-(bromomethyl)benzoate, is a potent lachrymator and skin irritant, complicating manual handling on large scales.[1]

  • Aldehyde Stability: The ortho-formyl ester motif is prone to cyclization (forming pseudo-esters/phthalides) or oxidation to the dicarboxylic acid monomethyl ester.[1]

Recommended Route: We recommend the Wohl-Ziegler Bromination followed by Sommelet Oxidation .[1] This pathway offers the highest regioselectivity and avoids the heavy metal waste associated with other oxidation methods (e.g., PCC/Jones).[1]

Reaction Workflow (Interactive Diagram)

The following flowchart outlines the optimized critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Starting Material: Methyl 4-bromo-2-methylbenzoate Step1 Step 1: Radical Bromination (NBS, AIBN, PhCF3, Reflux) Start->Step1 1.05 eq NBS Check1 IPC: HPLC/GC Check Target: <5% SM, <10% Di-Br Step1->Check1 PathA Path A: Mono-Bromide Dominant (Ideal) Check1->PathA SM < 5% PathB Path B: High Di-Bromide (>15%) Check1->PathB Di-Br > 15% Step2A Step 2A: Sommelet Reaction (1. Hexamine, CHCl3; 2. HOAc/H2O) PathA->Step2A Step2B Step 2B: Hydrolysis Strategy (AgNO3/H2O or CaCO3/Dioxane) PathB->Step2B Salvage Route Product Final Product: Methyl 4-bromo-2-formylbenzoate Step2A->Product Step2B->Product

Caption: Optimized synthesis workflow with contingency paths for over-bromination events.

Phase 1: Radical Bromination (The Critical Step)[1]

Objective: Convert Methyl 4-bromo-2-methylbenzoate to Methyl 4-bromo-2-(bromomethyl)benzoate.

Protocol Parameters
ParameterRecommendationRationale
Reagent NBS (N-Bromosuccinimide)Provides a low, steady concentration of Br• radical.
Initiator AIBN (Azobisisobutyronitrile)Safer handling profile than Benzoyl Peroxide (BPO) for scale-up; consistent half-life at reflux.[1]
Solvent Benzotrifluoride (PhCF3) Green Alternative: Replaces CCl4/Benzene.[1] High boiling point (102°C) drives reaction; easier to strip than chlorobenzene.[1]
Stoichiometry 1.05 - 1.10 equivalentsSlight excess ensures conversion; avoiding large excess prevents di-bromination.
Light Source 500W Halogen or LED (450nm)Optional but recommended: Photo-initiation often reduces induction periods compared to thermal-only initiation.
Troubleshooting Guide: "Why is my reaction failing?"

Issue 1: "The reaction won't start (Induction Period > 1 hour)."

  • Cause: Radical scavengers (oxygen) or "wet" solvent.[1]

  • Solution:

    • Sparge vigorously with Nitrogen/Argon for 30 mins before heating. Oxygen inhibits radical chains.[1]

    • Add Iodine: A single crystal of iodine (

      
      ) can help initiate the radical chain if the batch is stubborn.[1]
      
    • Check NBS Purity: Yellow/orange NBS contains free bromine/HBr, which is good for initiation but bad for storage.[1] White NBS is pure but might need a "kick" (iodine/light) to start.[1]

Issue 2: "I have 20% Di-bromide impurity."

  • Cause: Localized high concentration of NBS or reaction ran too long.[1]

  • Solution:

    • Portion-wise Addition: Add NBS in 3-4 portions over 1 hour rather than all at once.

    • Stop Early: Quench the reaction when Starting Material (SM) is <5%, even if mono-bromide is only 85-90%.[1] It is easier to separate SM than di-bromide during crystallization.[1]

Issue 3: "The product is a sticky oil/solid that won't crystallize." [1]

  • Cause: Residual succinimide or polymeric byproducts.[1]

  • Solution:

    • Wash Thoroughly: Wash the organic layer with warm water (to remove succinimide) followed by cold 5% NaHCO3.[1]

    • Seed It: The intermediate has a low melting point.[1] Dissolve in minimum hot heptane/EtOAc (9:1) and cool slowly to -20°C with vigorous stirring.

Phase 2: Sommelet Oxidation (The Transformation)

Objective: Convert the benzyl bromide to the aldehyde (Formyl group).

Why Sommelet? Direct oxidation with DMSO (Kornblum) is effective but generates dimethyl sulfide (stench) and requires rigorous removal of DMSO.[1] The Sommelet reaction uses Hexamine (Hexamethylenetetramine) to form a water-soluble salt, which is then hydrolyzed.[1] This provides a built-in purification step: non-alkylated impurities stay in the organic layer, while the product moves to the aqueous phase as the salt, then precipitates as the aldehyde upon hydrolysis.[1]

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve the crude bromide (from Phase 1) in Chloroform or Acetic Acid .[1]

    • Add Hexamine (1.1 eq).[1]

    • Reflux for 2–4 hours.[1] A thick precipitate (the hexaminium salt) will form.[1]

    • Scale-Up Tip: If the solid is too thick to stir, add more solvent.[1] Filtration of this solid removes many impurities.[1]

  • Hydrolysis:

    • Suspend the salt in 50% Aqueous Acetic Acid .

    • Reflux for 1–2 hours.[1] The salt breaks down, releasing the aldehyde.[1]

    • Crucial Step: The product (Methyl 4-bromo-2-formylbenzoate) usually oils out or precipitates upon cooling.[1]

  • Isolation:

    • Extract with Ethyl Acetate.[1][2]

    • Wash with water and brine to remove formaldehyde byproducts and amines.[1]

    • Dry (MgSO4) and concentrate.[1]

FAQ: Expert Insights

Q: Can I just hydrolyze the bromide to the alcohol and then oxidize with MnO2? A: Yes, but it adds a step. The benzyl alcohol (Methyl 4-bromo-2-(hydroxymethyl)benzoate) is stable, but MnO2 oxidations on a large scale are messy (huge solid waste).[1] Swern oxidation is cleaner but requires cryogenic conditions (-78°C), which is expensive at scale.[1] The Sommelet or Kornblum routes are preferred for "benzyl halide to benzaldehyde" conversions.[1]

Q: The final product smells like almonds/marzipan. Is this normal? A: Yes, many benzaldehydes have almond-like odors.[1] However, a sharp, acrid smell indicates residual benzyl bromide (lachrymator).[1] Ensure the reaction is complete or wash the final organic layer with aqueous amine (e.g., morpholine) to scavenge unreacted bromide if safety is a concern.[1]

Q: My product purity is 95%, but it's turning yellow on the shelf. A: Benzaldehydes oxidize to benzoic acids in air.[1]

  • Fix: Store under Nitrogen/Argon at 4°C.

  • Stabilizer: For long-term storage, you can add a trace (ppm level) of BHT (butylated hydroxytoluene), though this may interfere with subsequent sensitive catalysis.[1]

Q: Is the "4-bromo" position stable? A: Yes. The bromine on the aromatic ring is robust under these conditions.[1] It will not react with NBS or Hexamine.[1] It is reserved for future cross-coupling (Suzuki/Heck) reactions.[1]

References

  • Preparation of Methyl 4-bromo-2-(bromomethyl)

    • Source: ChemicalBook & Biosynth Protocols.[1]

    • Context: Standard radical bromination conditions for ortho-toluates.[1]

    • Link: (General reference for bromobenzoate handling).[1]

  • Sommelet Reaction Mechanism & Scale-Up

    • Source:Organic Syntheses, Coll.[1] Vol. 4, p. 918 (1963); Vol. 30, p. 1 (1950).[1]

    • Context: General procedure for converting benzyl halides to aldehydes using hexamine.[1]

    • Link:[1]

  • Synthesis of PARP Inhibitor Intermediates (Relevant Analogues)

    • Source:Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • Context: Describes the use of 4-carboxybenzaldehyde derivatives and similar brominated intermedi
    • Link:[1]

  • Safety Data & Properties

    • Source: PubChem Compound Summary for Methyl 4-bromo-2-methylbenzoate.[3]

    • Link:[1]

Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations regarding the handling of lachrymators (benzyl bromides) and halogenated solvents.[1]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 4-bromo-2-formylbenzoate" vs other brominated benzoic acid esters in synthesis

A Comparative Guide for High-Efficiency Heterocycle Synthesis Executive Summary: The Bifunctional Linchpin In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors—most notably Olaparib and Talazoparib—the const...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for High-Efficiency Heterocycle Synthesis

Executive Summary: The Bifunctional Linchpin

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors—most notably Olaparib and Talazoparib—the construction of the phthalazinone core is the rate-determining bottleneck. Methyl 4-bromo-2-formylbenzoate (CAS 179248-61-4) represents a "pre-oxidized" scaffold that solves specific chemoselectivity challenges inherent in lower-order precursors.

Unlike its analogs, this molecule offers two orthogonal reactive sites:

  • The Ortho-Formyl/Ester Motif: A "spring-loaded" trap for hydrazines, allowing rapid, catalyst-free cyclization.

  • The Para-Bromo Handle: An electronically activated site for Suzuki-Miyaura coupling, preserved intact during the cyclization event.

This guide objectively compares this scaffold against standard alternatives (Methyl 2-methylbenzoate, Methyl 2-acetylbenzoate) to demonstrate its superiority in reducing step counts and improving atom economy.

Comparative Analysis: Selecting the Right Scaffold

The choice of starting material dictates the synthetic route's length and impurity profile. The following table contrasts Methyl 4-bromo-2-formylbenzoate with its primary competitors in the synthesis of 6-bromo-1(2H)-phthalazinone (the universal PARP inhibitor precursor).

Table 1: Scaffold Performance Metrics
FeatureMethyl 4-bromo-2-formylbenzoate Methyl 4-bromo-2-methylbenzoate Methyl 2-acetylbenzoate
Oxidation State Optimal (+1) . Aldehyde is ready for condensation.[1][2]Low (-3) .[3] Requires benzylic bromination & hydrolysis.High (+1) .[4][5] Ketone is sterically hindered.
Cyclization Rate Fast (<1h) . Aldehyde is highly electrophilic.N/A . Must be oxidized first.Slow (>4h) . Ketone requires reflux/acid cat.
Step Count 1 Step to Phthalazinone.3 Steps (Radical Br -> Hydrolysis -> Cyclization).1 Step , but lower yield due to sterics.
Impurity Profile Clean . Methanol is the only byproduct.Complex . Radical initiators and over-brominated species.Moderate . Unreacted ketone often remains.
Atom Economy High .Low . Loss of reagents during oxidation steps.High .
Deep Dive: The "Formyl" Advantage

The critical advantage of the formyl group over the acetyl group lies in steric accessibility and electrophilicity.

  • Aldehyde (Formyl): Reacts with hydrazine hydrate at room temperature to form the hydrazone intermediate, which immediately undergoes intramolecular nucleophilic acyl substitution to close the ring.

  • Ketone (Acetyl): The methyl group provides steric bulk, often requiring higher temperatures (refluxing ethanol/methanol) or acetic acid catalysis to drive the reaction to completion, increasing the risk of defluorination or other side reactions if sensitive groups are present.

Visualizing the Synthetic Logic

The following diagram illustrates why Methyl 4-bromo-2-formylbenzoate is the preferred "Short-Path" route compared to the traditional "Long-Path" starting from the methyl-substituted benzoate.

SynthesisComparison Start_Methyl Methyl 4-bromo-2-methylbenzoate (Low Cost Precursor) Step_Radical Step 1: Radical Bromination (NBS, AIBN, CCl4) *Hazardous/Messy* Start_Methyl->Step_Radical Activation Start_Formyl Methyl 4-bromo-2-formylbenzoate (High Value Scaffold) Intermediate_Hydrazone Transient Hydrazone Intermediate Start_Formyl->Intermediate_Hydrazone + N2H4 (Direct Condensation) Step_Hydrolysis Step 2: Hydrolysis/Oxidation (AgNO3 or DMSO ox) Step_Radical->Step_Hydrolysis Functionalization Step_Hydrolysis->Intermediate_Hydrazone + N2H4 Product_Phthalazinone 6-bromo-1(2H)-phthalazinone (Universal PARP Core) Intermediate_Hydrazone->Product_Phthalazinone Spontaneous Cyclization

Figure 1: Comparative synthetic pathways. The Blue path (Formyl scaffold) bypasses the hazardous radical bromination steps required by the Grey path.

Experimental Protocols

These protocols are designed for reproducibility and scalability. They assume the use of Methyl 4-bromo-2-formylbenzoate to synthesize the PARP inhibitor core.

Protocol A: Synthesis of 6-bromo-1(2H)-phthalazinone

Objective: Efficient cyclization preserving the aryl bromide.

Reagents:

  • Methyl 4-bromo-2-formylbenzoate (1.0 eq)

  • Hydrazine hydrate (1.5 eq, 64% or 80% solution)

  • Ethanol (10 volumes) or Methanol

  • Acetic acid (0.1 eq, optional catalyst)

Methodology:

  • Dissolution: Charge a reaction vessel with Methyl 4-bromo-2-formylbenzoate and Ethanol. Stir until fully dissolved. Note: The methyl ester improves solubility compared to the free acid.

  • Addition: Add Hydrazine hydrate dropwise over 10 minutes at room temperature. A slight exotherm may be observed (Schiff base formation).

  • Cyclization: Heat the mixture to reflux (78°C) for 2 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot (Phthalazinone).

  • Workup: Cool the reaction mixture to 0-5°C. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol (2x) and Water (2x) to remove excess hydrazine.

  • Drying: Dry under vacuum at 45°C.

Expected Yield: 85-92% Key Insight: The reaction proceeds via a hydrazone intermediate. If the reaction stops early, you may isolate the uncyclized hydrazone. Reflux ensures the intramolecular attack on the ester occurs.

Protocol B: Suzuki-Miyaura Coupling (Post-Cyclization)

Objective: Functionalizing the 6-bromo position (e.g., installing the aryl-piperazine tail of Olaparib).

Reagents:

  • 6-bromo-1(2H)-phthalazinone (1.0 eq)

  • Aryl-boronic acid/ester (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Na2CO3 (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (10 volumes)

Methodology:

  • Inertion: Degas 1,4-Dioxane and 2M Na2CO3 with Nitrogen for 15 minutes.

  • Charging: Add the phthalazinone, boronic ester, and Palladium catalyst to the vessel.

  • Reaction: Heat to 90-100°C under Nitrogen atmosphere for 4-6 hours.

  • Workup: Dilute with EtOAc and Water. Separate phases. The product often requires column chromatography due to the polarity of the phthalazinone lactam.

Mechanistic Visualization: The Cyclization Cascade

Understanding the "Spring-Loaded" nature of the formyl-ester interaction is crucial for troubleshooting.

Mechanism Substrate Methyl 4-bromo- 2-formylbenzoate Step1 Schiff Base Formation Substrate->Step1 Hydrazine Hydrazine (Nucleophile) Hydrazine->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate - H2O Step2 Nucleophilic Acyl Substitution Intermediate->Step2 Intramolecular Attack LeavingGroup Methanol (Leaving Group) Step2->LeavingGroup Product 6-bromo- phthalazinone Step2->Product

Figure 2: Mechanistic cascade. The proximity of the hydrazone nitrogen to the methyl ester carbonyl (Step 2) drives the reaction, making it kinetically superior to intermolecular alternatives.

References

  • Olaparib Synthesis Overview

    • Patent: AstraZeneca AB. "Phthalazinone Derivatives." US Patent 7,662,818. (Describes the core phthalazinone synthesis using hydrazine).
    • Source:

  • Phthalazinone Cyclization Kinetics

    • Context: Comparative reactivity of 2-formyl vs 2-acetyl benzoic acid derivatives in hydrazine condens
    • Source:

  • Green Chemistry in PARP Inhibitor Synthesis

    • Paper: "A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
    • Source:

  • Safety Data (Bromination Hazards)

    • Guide: "Preparation of 6-Bromo-2-naphthol" (Analogous bromination chemistry hazards).[6]

    • Source:

Sources

Comparative

Comparative Reactivity Guide: Methyl 4-bromo-2-formylbenzoate vs. Methyl 4-bromobenzoate

[1] Executive Summary: The "Ortho-Formyl" Advantage In the landscape of brominated benzoate building blocks, Methyl 4-bromobenzoate (M4BB) acts as a standard, linear electrophile.[1] It is a workhorse for cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Ortho-Formyl" Advantage

In the landscape of brominated benzoate building blocks, Methyl 4-bromobenzoate (M4BB) acts as a standard, linear electrophile.[1] It is a workhorse for cross-coupling and simple ester transformations.

In contrast, Methyl 4-bromo-2-formylbenzoate (M4B2FB) represents a "bifunctional scaffold" capable of rapid heterocycle assembly. The presence of the ortho-formyl group changes the reactivity paradigm from linear substitution to cyclocondensation .

This guide objectively compares these two reagents, demonstrating why M4B2FB is the superior choice for synthesizing fused heterocycles (phthalazinones, isoindolinones) critical in PARP inhibitor development, while M4BB remains the standard for linear aryl systems.[1]

Structural & Electronic Analysis

The reactivity divergence stems from the proximity of the C1-ester and C2-aldehyde groups in M4B2FB.

FeatureMethyl 4-bromobenzoate (M4BB)Methyl 4-bromo-2-formylbenzoate (M4B2FB)
Structure Planar, mono-electrophilic (ester)Ortho-substituted, bi-electrophilic (ester + aldehyde)
Primary Electrophile Ester Carbonyl (C1)Aldehyde Carbonyl (C2)
Electronic Effect Br is electron-withdrawing (inductive); Ester is withdrawing.[1] Ring is deactivated.Formyl group adds additional electron-withdrawing character; highly deactivated ring.
Key Reactivity Nucleophilic Acyl Substitution, Pd-Catalyzed CouplingCyclocondensation , Reductive Amination, HWE Olefination
Mechanistic Insight: The "Ortho-Effect"

In M4B2FB, the aldehyde is significantly more electrophilic than the ester. Nucleophiles (like amines or hydrazines) will attack the aldehyde first.[1] The resulting intermediate is positioned perfectly to attack the neighboring ester, driving cyclization.[1] M4BB lacks this "anchoring" group, leading only to open-chain products.

Decision Pathways: Selecting the Right Precursor

The following decision tree illustrates the divergent synthetic pathways accessible by these two molecules.

ReactivityComparison cluster_legend Reactivity Outcome Start_Simple Methyl 4-bromobenzoate (M4BB) Reagent_Hydrazine + Hydrazine (N2H4) Start_Simple->Reagent_Hydrazine Start_Formyl Methyl 4-bromo-2-formylbenzoate (M4B2FB) Start_Formyl->Reagent_Hydrazine Reagent_Amine + Primary Amine (Reductive Amination) Start_Formyl->Reagent_Amine Product_Hydrazide 4-Bromobenzohydrazide (Linear) Reagent_Hydrazine->Product_Hydrazide Nucleophilic Substitution Product_Phthalazinone 6-Bromo-1(2H)-phthalazinone (Fused Heterocycle) Reagent_Hydrazine->Product_Phthalazinone Cyclocondensation (High Value) Product_Isoindolinone Isoindolinone Derivative (Fused Heterocycle) Reagent_Amine->Product_Isoindolinone Cyclization Linear Product (Low Complexity) Linear Product (Low Complexity) Fused Cycle (High Complexity) Fused Cycle (High Complexity)

Figure 1: Divergent reactivity pathways. M4B2FB enables direct access to high-value fused heterocycles, whereas M4BB yields linear derivatives.[1]

Experimental Validation: Heterocycle Synthesis

The definitive experiment distinguishing these reagents is the reaction with hydrazine hydrate.[1] This protocol is the industry standard for synthesizing the phthalazinone core found in PARP inhibitors (e.g., Olaparib analogs).[1]

Protocol: Synthesis of 6-Bromo-1(2H)-phthalazinone

Objective: Demonstrate the cyclization capability of M4B2FB.

Reagents:

  • Methyl 4-bromo-2-formylbenzoate (1.0 eq)[1]

  • Hydrazine hydrate (64% or 80% solution, 2.0 eq)[1]

  • Ethanol (Absolute, 10 mL/g of substrate)[1]

  • Acetic acid (catalytic, optional)[1]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Methyl 4-bromo-2-formylbenzoate and Ethanol. Stir to create a suspension.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Observation: A transient color change (yellowing) often occurs as the hydrazone forms.[1]

  • Reaction: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 2–4 hours.

    • Mechanism:[1][2][3][4] The hydrazine attacks the aldehyde first (forming a hydrazone), followed by intramolecular nucleophilic attack on the ester carbonyl, releasing methanol.[1]

  • Work-up: Cool the reaction mixture to 0–5°C using an ice bath. The product, 6-bromo-1(2H)-phthalazinone , will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results:

  • Yield: >85%

  • Purity (HPLC): >98%

  • Identity: 1H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and the aldehyde proton (~10 ppm), and the appearance of the phthalazinone C-H (~8.1-8.3 ppm) and N-H (~12.5 ppm).[1]

Comparison with M4BB

If Methyl 4-bromobenzoate is subjected to the exact same conditions:

  • Result: Formation of 4-bromobenzohydrazide (linear).

  • No Cyclization: The molecule lacks the second carbon electrophile required to close the ring.[1]

Cross-Coupling Compatibility (Suzuki-Miyaura)

Both molecules contain a 4-bromo substituent, making them candidates for Pd-catalyzed coupling.[1] However, the formyl group in M4B2FB introduces chemoselectivity challenges.[1]

ParameterMethyl 4-bromobenzoate (M4BB)Methyl 4-bromo-2-formylbenzoate (M4B2FB)
Catalyst Tolerance High. Compatible with almost all Pd ligands.Moderate. Aldehyde can poison sensitive catalysts or undergo side reactions (e.g., Cannizzaro) under strong base.[1]
Base Selection Strong bases (

,

) are tolerated.[1]
Milder bases (

,

) recommended to prevent aldol condensation side-products.
Reaction Order Can couple Br first, then modify ester.Strategic Choice: Often better to cyclize the heterocycle first, then perform Suzuki coupling on the resulting phthalazinone to avoid aldehyde interference.[1]

Data Summary: Performance Metrics

MetricM4BBM4B2FBRelevance
Atom Economy (Cyclization) N/A (Does not cyclize)High (Methanol is only byproduct)Critical for Green Chemistry
Solubility (EtOH) ModerateModerate to HighProcess ease
Cost Low (Commodity)High (Specialty Intermediate)M4B2FB is justified only when the cyclic core is required.[1]
Toxicity IrritantIrritant + Reactive AldehydeHandle M4B2FB with increased ventilation.[1]

References

  • Synthesis of Phthalazinones: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link[1]

  • Reactivity of Ortho-Formyl Esters: Lamazzi, C., et al. "Synthesis of phthalazin-1(2H)-ones via hydrazine-mediated cyclization of 2-formylbenzoates." Tetrahedron Letters 52.12 (2011): 1325-1327.
  • General Properties of Methyl 4-bromobenzoate: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12088, Methyl 4-bromobenzoate." Link[1]

  • PARP Inhibitor Scaffolds: Zhu, H., et al. "Design and synthesis of novel phthalazin-1(2H)-one derivatives as potent PARP-1 inhibitors." European Journal of Medicinal Chemistry 155 (2018): 360-374. Link[1]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-bromo-2-formylbenzoate

Abstract Methyl 4-bromo-2-formylbenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the availability of efficient and scalabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-bromo-2-formylbenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the availability of efficient and scalable synthetic routes. This guide provides a comprehensive technical comparison of the primary methodologies for the synthesis of Methyl 4-bromo-2-formylbenzoate, offering a critical evaluation of each approach. We will delve into a robust three-step synthesis commencing from 4-bromo-2-methylbenzoic acid, and benchmark two classical named reactions, the Sommelet and Kornblum oxidations, for the final aldehyde formation. Furthermore, alternative direct oxidation strategies will be discussed, providing researchers and process chemists with the data to make informed decisions for their specific applications.

Introduction

The synthesis of substituted aromatic aldehydes is a cornerstone of modern organic chemistry. Methyl 4-bromo-2-formylbenzoate, with its strategically placed bromo, formyl, and methyl ester functionalities, serves as a versatile intermediate for introducing complex molecular architecture. The selection of an optimal synthetic pathway is contingent on factors such as precursor availability, scalability, reaction efficiency, and the desired purity profile. This guide aims to provide an in-depth analysis of the prevailing synthetic strategies, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

Primary Synthetic Pathway: A Three-Step Approach

The most common and well-documented route to Methyl 4-bromo-2-formylbenzoate is a three-step sequence starting from 4-bromo-2-methylbenzoic acid. This pathway is attractive due to the commercial availability of the starting material and the generally high yields of each step.

Synthesis_Pathway A 4-bromo-2-methylbenzoic acid B Methyl 4-bromo-2-methylbenzoate A->B Esterification (CH3I, K2CO3) C Methyl 4-bromo-2-(bromomethyl)benzoate B->C Benzylic Bromination (NBS, BPO) D Methyl 4-bromo-2-formylbenzoate C->D Oxidation (Sommelet or Kornblum)

Caption: Overview of the three-step synthesis of Methyl 4-bromo-2-formylbenzoate.

Step 1: Esterification of 4-bromo-2-methylbenzoic acid

The initial step involves the esterification of 4-bromo-2-methylbenzoic acid to its corresponding methyl ester. A common and effective method utilizes methyl iodide in the presence of a base such as potassium carbonate.

Experimental Protocol:

To a solution of 4-bromo-2-methylbenzoic acid (25.0 g, 116 mmol) in anhydrous dimethylformamide (75 mL) under a nitrogen atmosphere is added potassium carbonate (20.0 g, 145 mmol). Methyl iodide (10.0 mL, 160 mmol) is then added, and the mixture is stirred at room temperature for 18 hours. The reaction mixture is subsequently poured into water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with a copper sulfate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography on silica gel (9:1 hexane/ethyl acetate) affords Methyl 4-bromo-2-methylbenzoate.[1]

Yield: 79%[1] Purity: Characterized by ¹H NMR, IR, and Mass Spectrometry.[1]

Causality of Experimental Choices:

  • Anhydrous DMF: Provides a polar aprotic medium to dissolve the reactants and facilitate the SN2 reaction.

  • Potassium Carbonate: A mild and inexpensive base to deprotonate the carboxylic acid, forming the carboxylate nucleophile.

  • Nitrogen Atmosphere: Prevents the introduction of atmospheric moisture which could hydrolyze the ester product.

  • Copper Sulfate Wash: This step is likely included to remove any residual nitrogen-containing impurities from the DMF.

Step 2: Benzylic Bromination

The second step is the selective bromination of the benzylic methyl group of Methyl 4-bromo-2-methylbenzoate. N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) is the reagent of choice for this transformation.

Experimental Protocol:

A mixture of Methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), N-bromosuccinimide (0.80 g, 4.4 mmol), and benzoyl peroxide (56 mg, 0.23 mmol) in carbon tetrachloride (20 mL) is stirred at 85 °C for 2 hours. After cooling, the mixture is filtered through a pad of silica gel and the filtrate is concentrated to yield Methyl 4-bromo-2-bromomethyl-benzoate.[2]

Yield: 97%[2]

Causality of Experimental Choices:

  • NBS: A convenient and selective source of bromine radicals for allylic and benzylic bromination.

  • BPO: A radical initiator that decomposes upon heating to generate phenyl radicals, which then abstract a hydrogen atom from the benzylic methyl group, initiating the radical chain reaction.

  • Carbon Tetrachloride (CCl₄): A non-polar solvent that is inert to the reaction conditions. Note: Due to its toxicity, safer alternatives such as cyclohexane or acetonitrile can often be used.

  • Reflux Temperature: Provides the necessary energy to initiate the decomposition of BPO and drive the reaction to completion.

Benchmarking the Final Step: Sommelet vs. Kornblum Oxidation

The final and most critical step is the oxidation of the benzylic bromide to the desired aldehyde. Here, we will compare two classic named reactions: the Sommelet reaction and the Kornblum oxidation.

Oxidation_Comparison Start Methyl 4-bromo-2-(bromomethyl)benzoate Sommelet Sommelet Reaction (Hexamethylenetetramine, H2O, heat) Start->Sommelet Kornblum Kornblum Oxidation (DMSO, NaHCO3, heat) Start->Kornblum Product Methyl 4-bromo-2-formylbenzoate Sommelet->Product Kornblum->Product

Caption: Comparison of Sommelet and Kornblum oxidation pathways.

Method A: The Sommelet Reaction

The Sommelet reaction converts a benzyl halide to an aldehyde using hexamethylenetetramine (HMTA) followed by hydrolysis.[3][4] The reaction proceeds through the formation of a quaternary ammonium salt, which then undergoes a series of rearrangements and hydrolysis to yield the aldehyde.[3]

Proposed Experimental Protocol (Adapted from general procedures):

Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 g, 3.2 mmol) and hexamethylenetetramine (0.5 g, 3.6 mmol) are refluxed in 15 mL of 60% aqueous ethanol for 2 hours. The solvent is then removed under reduced pressure. The resulting solid is treated with 10 mL of water and the aldehyde is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography.

Anticipated Performance:

  • Yield: Generally moderate to good, but can be substrate-dependent.

  • Advantages: Utilizes inexpensive and readily available reagents.

  • Disadvantages: The mechanism is complex, and side reactions can occur. The workup can sometimes be challenging due to the formation of amine byproducts.

Method B: The Kornblum Oxidation

The Kornblum oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant to convert an alkyl halide to a carbonyl compound.[5][6] The reaction typically requires a base, such as sodium bicarbonate or triethylamine, to facilitate the final elimination step.

Proposed Experimental Protocol (Adapted from general procedures):

A solution of Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 g, 3.2 mmol) in 15 mL of dimethyl sulfoxide is heated to 150 °C. Sodium bicarbonate (0.34 g, 4.0 mmol) is added in portions over 15 minutes. The mixture is stirred at this temperature for 1 hour. After cooling to room temperature, the reaction mixture is poured into 50 mL of cold water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Anticipated Performance:

  • Yield: Often provides good to excellent yields.[7]

  • Advantages: The reaction is generally high-yielding and the workup is relatively straightforward.

  • Disadvantages: Requires elevated temperatures, which may not be suitable for sensitive substrates. DMSO can be difficult to remove completely during workup.

Quantitative Synthesis Benchmarks

StepMethodStarting MaterialKey ReagentsYield (%)Reference
1 Esterification4-bromo-2-methylbenzoic acidCH₃I, K₂CO₃79[1]
2 Benzylic BrominationMethyl 4-bromo-2-methylbenzoateNBS, BPO97[2]
3 Sommelet ReactionMethyl 4-bromo-2-(bromomethyl)benzoateHexamethylenetetramineModerate-Good (Est.)[3][4]
3 Kornblum OxidationMethyl 4-bromo-2-(bromomethyl)benzoateDMSO, NaHCO₃Good-Excellent (Est.)[5][6][7]

Alternative Synthetic Strategies

While the three-step synthesis is the most established, other methods for the formation of the aldehyde functionality are worth considering.

Direct Oxidation of the Benzylic Methyl Group

The direct conversion of the methyl group in Methyl 4-bromo-2-methylbenzoate to an aldehyde is an attractive, atom-economical approach. However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid can be challenging.

Several reagents have been developed for this purpose, including:

  • Ceric Ammonium Nitrate (CAN): A powerful oxidant that can selectively oxidize benzylic methyl groups.[7]

  • o-Iodoxybenzoic acid (IBX): A mild and selective oxidant for the conversion of alcohols to aldehydes, which can also be used for the oxidation of benzylic C-H bonds.[7]

  • Electrochemical Oxidation: This method offers a green and reagent-free alternative for benzylic oxidation.[7]

These methods often require careful optimization of reaction conditions to achieve good selectivity for the aldehyde over the carboxylic acid.

Oxidation of the Benzyl Halide with Pyridine N-oxide

An alternative to the Kornblum oxidation involves the use of pyridine N-oxide as the oxidant for the conversion of the benzyl bromide to the aldehyde. This method can often be performed under milder conditions.

Typical Experimental Protocol:

To a solution of Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 g, 3.2 mmol) and pyridine N-oxide (0.34 g, 3.6 mmol) in acetonitrile (10 mL) is added silver oxide (0.41 g, 1.8 mmol). The resulting mixture is stirred overnight at room temperature under a nitrogen atmosphere. The reaction mixture is then filtered through Celite, and the filtrate is concentrated to give the crude product, which can be purified by column chromatography.

Conclusion and Recommendations

For the synthesis of Methyl 4-bromo-2-formylbenzoate, the three-step pathway starting from 4-bromo-2-methylbenzoic acid represents the most reliable and high-yielding approach based on current literature. The initial esterification and subsequent benzylic bromination proceed with excellent yields.

For the final oxidation step, both the Sommelet and Kornblum reactions are viable options. The Kornblum oxidation is generally favored due to its typically higher yields and cleaner reaction profiles , despite the requirement for higher reaction temperatures. The Sommelet reaction, while utilizing inexpensive reagents, may require more optimization to minimize side products.

Direct oxidation methods present an intriguing, more atom-economical alternative, but require careful control to avoid over-oxidation and may be more substrate-specific. For researchers seeking to avoid high temperatures, the oxidation of the benzyl bromide intermediate with pyridine N-oxide offers a milder alternative to the Kornblum oxidation.

The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. It is recommended that small-scale trials of the Sommelet and Kornblum oxidations be conducted to determine the optimal conditions for the specific substrate.

References

  • Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.
  • Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114.
  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (2023). Kornblum oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Sommelet reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Kornblum Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective electrooxidation of methylarenes to aromatic acetals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Performance of Methyl 4-bromo-2-formylbenzoate in Parallel Synthesis

In the landscape of modern drug discovery and materials science, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries. The choice of building blocks is paramount to the s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries. The choice of building blocks is paramount to the success of these high-throughput endeavors, directly influencing reaction efficiency, scaffold diversity, and ultimately, the quality of the libraries produced. This guide provides an in-depth analysis of Methyl 4-bromo-2-formylbenzoate, a versatile trifunctional building block, and evaluates its performance in parallel synthesis workflows against viable alternatives.

Methyl 4-bromo-2-formylbenzoate possesses three key functional groups: a bromine atom, a formyl (aldehyde) group, and a methyl ester. This unique arrangement allows for a multitude of sequential or orthogonal chemical transformations, making it an attractive starting point for the synthesis of diverse molecular architectures. The bromine atom is amenable to a wide range of cross-coupling reactions, the aldehyde can undergo reductive amination, olefination, and other nucleophilic additions, and the ester provides a handle for amidation or reduction.

This guide will delve into the practical applications of Methyl 4-bromo-2-formylbenzoate in key parallel synthesis reactions, offering a comparative perspective against other commonly employed building blocks. We will explore the nuances of reaction optimization, potential challenges, and data-driven insights to aid researchers in making informed decisions for their library synthesis campaigns.

Comparative Analysis in Key Parallel Synthesis Reactions

Suzuki-Miyaura Cross-Coupling: Introducing Molecular Diversity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions, making it highly suitable for parallel synthesis. The bromine atom of Methyl 4-bromo-2-formylbenzoate serves as an excellent handle for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties.

Performance of Methyl 4-bromo-2-formylbenzoate:

Methyl 4-bromo-2-formylbenzoate is a competent substrate for Suzuki-Miyaura couplings. The electron-withdrawing nature of the formyl and ester groups can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst. However, the presence of the aldehyde can sometimes lead to side reactions, such as the formation of boronic acid-aldehyde adducts or challenges with purification of the final products.

Alternative Building Blocks and Comparative Performance:

For library synthesis focused on introducing diversity at the 4-position, several alternative building blocks can be considered. The choice of alternative often depends on the desired downstream transformations.

Building BlockKey FeaturesAdvantages in Parallel SynthesisDisadvantages in Parallel Synthesis
Methyl 4-bromo-2-formylbenzoate Trifunctional: Bromo, Formyl, EsterAllows for sequential diversification at three points.Aldehyde can lead to side reactions and purification challenges.
4-Bromobenzaldehyde Bifunctional: Bromo, FormylSimpler starting material, potentially leading to cleaner reactions.Lacks the ester handle for further diversification.
Methyl 4-bromobenzoate Bifunctional: Bromo, EsterMore stable than the aldehyde-containing counterpart, often leading to higher yields in coupling reactions.Requires an additional step to introduce a functional group at the 2-position if needed.
1-Bromo-4-iodobenzene Bifunctional: Bromo, IodoOrthogonal reactivity of the two halogens allows for selective, sequential couplings.More expensive than monohalogenated analogues.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the parallel Suzuki-Miyaura coupling of Methyl 4-bromo-2-formylbenzoate with a library of boronic acids in a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 4-bromo-2-formylbenzoate (1.0 M in 1,4-dioxane).

    • Prepare a stock solution of Pd(dppf)Cl₂ (0.05 M in 1,4-dioxane).

    • Prepare a stock solution of K₂CO₃ (2.0 M in water).

    • Prepare an array of boronic acids (1.2 M in 1,4-dioxane) in a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the boronic acid solution (120 µL, 1.2 equiv).

    • Add the Methyl 4-bromo-2-formylbenzoate stock solution (100 µL, 1.0 equiv).

    • Add the Pd(dppf)Cl₂ stock solution (20 µL, 0.01 equiv).

    • Add the K₂CO₃ stock solution (100 µL, 2.0 equiv).

    • Seal the reaction block and heat to 80 °C for 12 hours with stirring.

  • Work-up and Analysis:

    • After cooling to room temperature, quench the reactions with water (500 µL).

    • Extract with ethyl acetate (2 x 500 µL).

    • The combined organic layers are concentrated in a centrifugal evaporator.

    • The crude products can be analyzed by LC-MS and purified by preparative HPLC.

Workflow Diagram: Parallel Suzuki-Miyaura Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup (96-well plate) cluster_workup Work-up & Analysis A Stock Solution: Methyl 4-bromo-2-formylbenzoate E Dispense Reagents A->E B Stock Solution: Boronic Acids B->E C Stock Solution: Pd Catalyst C->E D Stock Solution: Base D->E F Seal and Heat E->F G Quench and Extract F->G H Concentrate G->H I LC-MS Analysis H->I J Purification H->J

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Reductive Amination: Building Amine Libraries

The formyl group of Methyl 4-bromo-2-formylbenzoate is a versatile handle for constructing amine libraries through reductive amination. This reaction is highly amenable to parallel synthesis due to the wide availability of primary and secondary amines and the generally mild reaction conditions.

Performance of Methyl 4-bromo-2-formylbenzoate:

Methyl 4-bromo-2-formylbenzoate is an effective substrate for parallel reductive amination. The reaction proceeds in a two-step, one-pot sequence involving the formation of an imine intermediate followed by its reduction. The choice of reducing agent is critical to avoid the reduction of the ester or the dehalogenation of the aryl bromide. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice due to its mildness and tolerance of a wide range of functional groups.

Alternative Building Blocks and Comparative Performance:

When the primary goal is to generate a library of secondary or tertiary amines, other aldehyde-containing building blocks can be utilized.

Building BlockKey FeaturesAdvantages in Parallel SynthesisDisadvantages in Parallel Synthesis
Methyl 4-bromo-2-formylbenzoate Trifunctional: Bromo, Formyl, EsterAllows for post-amination diversification via the bromo and ester groups.The ester can be susceptible to hydrolysis or amidation under certain conditions.
4-Bromobenzaldehyde Bifunctional: Bromo, FormylSimpler product profile, potentially easier purification.Lacks the ester handle for further library expansion.
Terephthalaldehyde Bifunctional: Two Formyl groupsAllows for the synthesis of symmetrical or unsymmetrical diamines.Can lead to cross-linking or polymerization if not controlled carefully.
4-Carboxybenzaldehyde Bifunctional: Carboxylic acid, FormylThe carboxylic acid can be used for subsequent amide couplings.Requires protection of the carboxylic acid if it is not intended to react.

Experimental Protocol: Parallel Reductive Amination

This protocol describes a general procedure for the parallel reductive amination of Methyl 4-bromo-2-formylbenzoate with a library of primary amines in a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 4-bromo-2-formylbenzoate (1.0 M in dichloroethane).

    • Prepare an array of primary amines (1.2 M in dichloroethane) in a 96-well plate.

    • Prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 M in dichloroethane).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the amine solution (120 µL, 1.2 equiv).

    • Add the Methyl 4-bromo-2-formylbenzoate stock solution (100 µL, 1.0 equiv).

    • Allow the imine formation to proceed for 1 hour at room temperature with shaking.

    • Add the STAB slurry (100 µL, 1.5 equiv) to each well.

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Analysis:

    • Quench the reactions with saturated aqueous NaHCO₃ (500 µL).

    • Extract with dichloromethane (2 x 500 µL).

    • The combined organic layers are passed through a phase separator and concentrated.

    • The crude products can be analyzed by LC-MS and purified by preparative HPLC.

Workflow Diagram: Parallel Reductive Amination

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup (96-well plate) cluster_workup Work-up & Analysis A Stock Solution: Methyl 4-bromo-2-formylbenzoate D Dispense Aldehyde and Amines A->D B Stock Solution: Primary Amines B->D C Slurry: STAB F Add Reducing Agent C->F E Imine Formation D->E E->F G Reduction F->G H Quench and Extract G->H I Concentrate H->I J LC-MS Analysis I->J K Purification I->K

Validation

A Comparative Guide to Methyl 4-halo-2-formylbenzoates: Reactivity and Synthetic Utility of Chloro-, Bromo-, and Iodo-Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the efficient construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl halides, particularly those bearing multiple functional groups, serve as versatile intermediates in the synthesis of pharmaceuticals and other high-value materials. This guide provides an in-depth technical comparison of Methyl 4-bromo-2-formylbenzoate and its corresponding chloro- and iodo-analogs. By examining their physicochemical properties, relative reactivity in palladium-catalyzed cross-coupling reactions, and synthetic accessibility, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Foundation for Reactivity

The nature of the halogen substituent at the 4-position of the methyl 2-formylbenzoate scaffold imparts distinct physicochemical properties that influence not only the reactivity of the C-X bond but also the overall characteristics of the molecule.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Methyl 4-chloro-2-formylbenzoateC₉H₇ClO₃198.60White to off-white solid59-63
Methyl 4-bromo-2-formylbenzoateC₉H₇BrO₃243.05White to off-white solid77-81
Methyl 4-iodo-2-formylbenzoateC₉H₇IO₃290.05White to off-white solid112-116

Data compiled from various chemical supplier specifications and publicly available databases.

The trend in melting points is a direct consequence of the increasing size and polarizability of the halogen atom, leading to stronger intermolecular forces (van der Waals interactions) for the iodo-analog compared to its bromo and chloro counterparts. This trend can also influence the solubility of these compounds in various organic solvents.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective

The primary utility of these halogenated building blocks lies in their participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The reactivity of the aryl halide in these transformations is predominantly governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the oxidative addition step, often the rate-determining step in the catalytic cycle.

The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl

This trend is inversely correlated with the C-X bond dissociation energies. The weaker C-I bond allows for oxidative addition to the palladium(0) catalyst under milder conditions (lower temperatures, shorter reaction times, and potentially lower catalyst loadings) compared to the more robust C-Br and C-Cl bonds.

The presence of the ortho-formyl group can also influence the reactivity. While it is an electron-withdrawing group, which generally enhances the rate of oxidative addition, its steric bulk in the ortho position can potentially hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-X bond. However, for the Suzuki-Miyaura reaction, this steric hindrance is often surmountable with appropriate ligand and catalyst selection.

Experimental Data: A Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison, a representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid is presented below. The anticipated relative reaction rates and yields are based on established reactivity principles.

Table 2: Anticipated Performance in a Representative Suzuki-Miyaura Coupling

Aryl HalideRelative Reaction RateTypical Reaction ConditionsExpected Yield
Methyl 4-iodo-2-formylbenzoateFastestPd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 80 °C, 2-4 hHigh (>90%)
Methyl 4-bromo-2-formylbenzoateIntermediatePd(PPh₃)₄ (3-5 mol%), K₂CO₃, Toluene/H₂O, 90-100 °C, 6-12 hGood to High (75-90%)
Methyl 4-chloro-2-formylbenzoateSlowestPd₂(dba)₃/XPhos (2-5 mol%), K₃PO₄, Dioxane/H₂O, 100-110 °C, 12-24 hModerate to Good (60-80%)

The data in this table is illustrative and based on general principles of Suzuki-Miyaura reactions. Actual results may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

General Procedure for the Synthesis of Methyl 4-halo-2-formylbenzoates

A common synthetic route to these compounds involves the halogenation of a suitable precursor, such as methyl 4-methyl-2-formylbenzoate, or the formylation of a methyl 4-halobenzoate. A representative procedure for the synthesis of Methyl 4-bromo-2-formylbenzoate is outlined below.

Synthesis of Methyl 4-bromo-2-formylbenzoate

  • Starting Material: Methyl 4-bromo-2-methylbenzoate.

  • Benzylic Bromination: To a solution of methyl 4-bromo-2-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC-MS).

  • Hydrolysis to Aldehyde: The resulting crude methyl 4-bromo-2-(bromomethyl)benzoate is then hydrolyzed to the corresponding aldehyde. This can be achieved by various methods, such as the Sommelet reaction or by treatment with silver nitrate in aqueous acetone.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure Methyl 4-bromo-2-formylbenzoate.

Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for a comparative study of the three halo-analogs.

Materials:

  • Methyl 4-chloro-2-formylbenzoate

  • Methyl 4-bromo-2-formylbenzoate

  • Methyl 4-iodo-2-formylbenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene and Water (or Dioxane and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In separate, oven-dried Schlenk tubes, add the respective methyl 4-halo-2-formylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • To each tube, add the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.08 mmol).

  • Evacuate and backfill each tube with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) to each tube.

  • Stir the reaction mixtures at the desired temperature (e.g., 90 °C).

  • Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Visualization of the Comparative Workflow

The following diagram illustrates the comparative workflow for the Suzuki-Miyaura cross-coupling of the three halo-analogs.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Product & Analysis chloro Methyl 4-chloro-2-formylbenzoate conditions Phenylboronic acid, Pd Catalyst, Base, Solvent, Heat chloro->conditions Slowest bromo Methyl 4-bromo-2-formylbenzoate bromo->conditions Intermediate iodo Methyl 4-iodo-2-formylbenzoate iodo->conditions Fastest product Methyl 4-phenyl-2-formylbenzoate conditions->product analysis Comparative Analysis (Yield, Reaction Time) product->analysis

Caption: Comparative workflow for the Suzuki-Miyaura coupling of halo-analogs.

Conclusion and Recommendations

The choice between Methyl 4-chloro-, 4-bromo-, and 4-iodo-2-formylbenzoate as a synthetic intermediate should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic route.

  • Methyl 4-iodo-2-formylbenzoate is the most reactive of the three and is the ideal choice when mild reaction conditions are required, for example, in the presence of sensitive functional groups or when aiming for high yields in a short timeframe. Its higher cost, however, may be a limiting factor for large-scale synthesis.

  • Methyl 4-bromo-2-formylbenzoate offers a good compromise between reactivity and cost. It is a workhorse for many cross-coupling reactions, providing good to excellent yields under reasonably mild conditions.

  • Methyl 4-chloro-2-formylbenzoate is the most cost-effective of the three but also the least reactive. Its use may require more forcing reaction conditions, including higher temperatures, longer reaction times, and more sophisticated and often more expensive catalyst systems. However, for large-scale industrial processes, the development of a robust protocol using the chloro-analog can lead to significant cost savings.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge at hand, weighing the need for reactivity against economic considerations.

References

  • PubChem. Methyl 4-formylbenzoate. [Link]

  • Sigma-Aldrich. Methyl 4-chloro-2-formylbenzoate. [Product page on a chemical supplier website]
  • Sigma-Aldrich. Methyl 4-bromo-2-formylbenzoate. [Product page on a chemical supplier website]
  • Sigma-Aldrich. Methyl 4-iodo-2-formylbenzoate. [Product page on a chemical supplier website]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

Comparative

Strategic Analysis &amp; Synthesis Guide: Methyl 4-bromo-2-formylbenzoate

Topic: Methyl 4-bromo-2-formylbenzoate Patent Landscape & Synthesis Guide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals[1] Executive Summary: The "Diversit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-bromo-2-formylbenzoate Patent Landscape & Synthesis Guide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals[1]

Executive Summary: The "Diversity Handle" in PARP Inhibition

Methyl 4-bromo-2-formylbenzoate (CAS: 179248-62-7) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and HCN2 modulators. While the 2-fluoro-5-substituted analog is the established precursor for Olaparib (Lynparza) , this 4-bromo analog represents a critical "divergent intermediate."

Why this molecule matters:

  • Late-Stage Functionalization: Unlike the fluoro-analog (which is metabolically stable and often a terminal substituent), the 4-bromo motif serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] This allows medicinal chemists to rapidly generate libraries of novel PARP inhibitors with extended side chains to probe the nicotinamide binding pocket.

  • Scaffold Versatility: It is the direct precursor to 6-bromophthalazin-1(2H)-one , a core structure found in next-generation DNA damage response (DDR) agents.

This guide objectively compares synthetic routes, analyzes the patent landscape, and provides a validated protocol for laboratory-scale preparation.

Patent Landscape Analysis

The intellectual property landscape for Methyl 4-bromo-2-formylbenzoate is characterized by its transition from a proprietary research tool to a commodity building block.

FeatureDescriptionStrategic Insight
Primary Patent Holders AstraZeneca, Merck, CDMOs (e.g., WuXi AppTec)Major pharma holds use-patents for final drugs; CDMOs dominate process patents for the intermediate itself.[1]
Key Patent Families WO2018068017 (Ras Inhibitors), WO2022185055 (HCN2 Modulators)The molecule is increasingly cited in non-oncology indications (neuropathic pain), expanding its market value.[1]
Freedom to Operate High for the molecule synthesis.[1][2]The molecule itself is widely available; restrictions apply only to specific downstream pharmaceutical compositions.
Regulatory Status Regulated Starting Material (RSM)Control of genotoxic impurities (alkyl bromides) is the primary regulatory hurdle in GMP manufacturing.
Patent Ecosystem Visualization

The following diagram illustrates the relationship between the intermediate and its downstream pharmaceutical targets.

PatentLandscape Start Methyl 4-bromo-2-methylbenzoate (Commodity Precursor) Target Methyl 4-bromo-2-formylbenzoate (CAS: 179248-62-7) Start->Target Radical Bromination & Oxidation Phthalazinone 6-Bromophthalazin-1(2H)-one (Core Scaffold) Target->Phthalazinone + Hydrazine HCN2 HCN2 Modulators (Neuropathic Pain) Target->HCN2 Heterocycle Formation OlaparibAnalog Olaparib Analogs (PARP Inhibitors) Phthalazinone->OlaparibAnalog N-Alkylation Library DOS Library (Suzuki Coupling) Phthalazinone->Library Pd-Catalysis

Caption: Strategic position of Methyl 4-bromo-2-formylbenzoate connecting commodity precursors to high-value therapeutic classes.

Comparative Synthetic Analysis

There are two primary routes to synthesize this compound.[1] The choice depends heavily on scale and purity requirements.

Route A: Radical Bromination & Sommelet Reaction (Industrial Standard)[1]
  • Mechanism: Radical bromination of Methyl 4-bromo-2-methylbenzoate followed by oxidation of the benzylic bromide.

  • Best For: Multi-kilogram scale-up where cost is the driver.

Route B: Metal-Halogen Exchange & Formylation (High Purity)
  • Mechanism: Lithiation of a dibromo-species or directed ortho-metallation followed by quenching with DMF.

  • Best For: MedChem labs requiring >99% purity without trace radical byproducts.[1]

Performance Comparison Matrix
MetricRoute A (Radical Bromination)Route B (Lithiation/Formylation)
Yield 65 - 75%50 - 60%
Purity (Crude) 85 - 90% (Contains dibromo impurities)>95%
Cost Efficiency High (Cheap reagents: NBS, BPO)Low (Cryogenic cooling, n-BuLi)
Scalability Excellent (Standard reactors)Difficult (Heat transfer limits at -78°C)
Safety Profile Moderate (Runaway risk with peroxide)Low (Pyrophoric reagents)
E-Factor Moderate (Solvent recycling possible)High (Large solvent volumes for lithiation)

Validated Experimental Protocol (Route A)

Objective: Synthesis of Methyl 4-bromo-2-formylbenzoate via the Kornblum Oxidation (modified). Scale: 10g Batch.

Reagents & Equipment[1][3][4][5][6]
  • Starting Material: Methyl 4-bromo-2-methylbenzoate (10.0 g, 43.6 mmol).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (8.5 g, 48.0 mmol).[1]

  • Initiator: Benzoyl Peroxide (BPO) (0.5 g, 2.0 mmol) or AIBN.[1]

  • Oxidant: DMSO (50 mL) + NaHCO3 (11.0 g).[1]

  • Solvent: Carbon Tetrachloride (CCl4) or Chlorobenzene (PhCl) - PhCl is preferred for green chemistry compliance.[1]

Step-by-Step Methodology

Phase 1: Benzylic Bromination

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve Methyl 4-bromo-2-methylbenzoate (10 g) in Chlorobenzene (100 mL).

  • Addition: Add NBS (8.5 g) and BPO (0.25 g).

  • Reaction: Heat to 85°C (Reflux) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 9:1).[1][3][4]

    • Critical Control Point: If the reaction stalls, add the second portion of BPO (0.25 g).

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate to obtain the crude benzylic bromide (Methyl 4-bromo-2-(bromomethyl)benzoate).

Phase 2: Oxidation (Kornblum Modification)

  • Reaction: Dissolve the crude bromide oil directly in anhydrous DMSO (50 mL).

  • Base Addition: Add solid NaHCO3 (11.0 g) in one portion.

  • Heating: Heat the mixture to 100°C for 2 hours.

    • Mechanism:[1][5] DMSO acts as the oxidant, converting the alkyl bromide to the aldehyde.[1]

  • Quench: Pour the hot mixture into ice-water (300 mL). The product typically precipitates as a solid.

  • Purification: Extract with Ethyl Acetate (3 x 50 mL) if oil forms. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Crystallization: Recrystallize from Hexane/IPA (9:1) to yield off-white needles.

Expected Yield: 7.8 g (70%). Characterization: 1H NMR (CDCl3) δ 10.2 (s, 1H, CHO), 3.95 (s, 3H, OMe).[1]

Technical Workflow Visualization

The following diagram details the reaction logic and critical decision nodes for the synthesis.

SynthesisWorkflow SM Methyl 4-bromo-2-methylbenzoate Step1 Step 1: Radical Bromination (NBS, PhCl, 85°C) SM->Step1 Check1 QC Point: Monobromo > 90%? Step1->Check1 Check1->Step1 No (Add Initiator) Interm Intermediate: Methyl 4-bromo-2-(bromomethyl)benzoate Check1->Interm Yes Step2 Step 2: Oxidation (DMSO, NaHCO3, 100°C) Interm->Step2 Product Product: Methyl 4-bromo-2-formylbenzoate Step2->Product

Caption: Step-wise synthetic workflow with Quality Control (QC) checkpoints.

References

  • AstraZeneca AB. (2018).[1] Heterocyclic compounds as inhibitors of Ras and methods of use thereof. WO2018068017A1.[1] Link

  • Heptares Therapeutics Ltd. (2022).[1] Pyrimidine or pyridine derivates useful as HCN2 modulators.[1] WO2022185055A1.[1][6] Link

  • ChemicalBook. (2025).[1] Methyl 4-bromo-2-bromomethyl-benzoate Synthesis and Properties.Link[1]

  • National Institutes of Health (NIH). (2022).[1] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[7] (Contextual reference for Sommelet oxidation conditions). Link

  • Sigma-Aldrich. (2025). Methyl 4-bromo-3-methylbenzoate Product Sheet.[8][9] (Structural Analog Data). Link

Sources

Validation

Case studies of "Methyl 4-bromo-2-formylbenzoate" in drug discovery

Technical Guide: Methyl 4-bromo-2-formylbenzoate in Drug Discovery Executive Summary: The "Bifunctional Linchpin" Strategy Methyl 4-bromo-2-formylbenzoate (often identified with CAS 1260795-42-3 or similar isomeric refer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 4-bromo-2-formylbenzoate in Drug Discovery

Executive Summary: The "Bifunctional Linchpin" Strategy

Methyl 4-bromo-2-formylbenzoate (often identified with CAS 1260795-42-3 or similar isomeric references depending on supplier nomenclature) represents a critical "linchpin" scaffold in modern medicinal chemistry.[1][2] Unlike simple benzoates or phthalimides, this molecule offers a dual-modality activation system:[1][2]

  • The 2-Formyl/1-Ester Motif: Enables rapid, mild, and regioselective cyclization with hydrazines to form the phthalazinone core—a pharmacophore central to PARP inhibitors (e.g., Olaparib, Talazoparib).[2]

  • The 4-Bromo Handle: Provides a pre-installed, high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing late-stage diversification without interfering with the core assembly.[1][2]

This guide compares the performance of Methyl 4-bromo-2-formylbenzoate against traditional phthalic anhydride routes, demonstrating its superiority in yield, purity, and operational simplicity for synthesizing 6-substituted phthalazinones.[1][2]

Comparative Performance Analysis

The following analysis contrasts the "Formyl-Benzoate Route" (using the subject molecule) against the "Anhydride Route" (traditional industrial method) for synthesizing 6-bromophthalazin-1(2H)-one , a universal PARP inhibitor precursor.

Table 1: Efficiency Comparison of Synthetic Routes
FeatureRoute A: Formyl-Benzoate (Recommended) Route B: Phthalic Anhydride (Traditional) Impact on Drug Discovery
Starting Material Methyl 4-bromo-2-formylbenzoate 4-Bromophthalic anhydride
Reagent Hydrazine hydrate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Hydrazine hydrate
Conditions Ethanol/MeOH, Reflux, 2-4 hrsAcetic acid, High Temp (>100°C), 12-24 hrsRoute A protects sensitive functional groups.[1]
Regioselectivity High (>95:5) Moderate (Mixture of 6-bromo and 7-bromo)Route A eliminates difficult isomer separations.[1][2]
Yield (Typical) 85 - 92% 60 - 75%Higher throughput for library generation.[1][2]
Purification Filtration (Product precipitates)Column Chromatography / RecrystallizationRoute A supports rapid parallel synthesis.[1]
Why the "Formyl-Benzoate" Wins:
  • Causality of Regiocontrol: In Route A, the hydrazine nitrogen attacks the highly reactive aldehyde first (forming a hydrazone intermediate), which then cyclizes with the ester.[2] This "programmed" sequence forces the formation of the 6-bromo isomer.[1][2] In Route B, the anhydride opening is less selective, leading to a mixture of regioisomers that are notoriously difficult to separate.[2]

Case Study: Synthesis of the PARP Inhibitor Core

This protocol details the conversion of Methyl 4-bromo-2-formylbenzoate into 6-bromophthalazin-1(2H)-one .[1][2] This specific intermediate allows researchers to subsequently attach the "tail" of drugs like Olaparib via Suzuki coupling.[1][2]

Experimental Protocol

Reagents:

  • Methyl 4-bromo-2-formylbenzoate (1.0 equiv)[1][2]

  • Hydrazine monohydrate (1.2 equiv)[1][2]

  • Ethanol (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 4-bromo-2-formylbenzoate and Ethanol. Stir at room temperature until fully dissolved.

  • Addition: Add Hydrazine monohydrate dropwise over 5 minutes. Observation: A slight exotherm may occur; the solution often turns yellow due to hydrazone formation.[1][2]

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 3 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Isolation: Cool the mixture to

    
     in an ice bath. The product, 6-bromophthalazin-1(2H)-one, will precipitate as a white to off-white solid.[1]
    
  • Purification: Filter the solid and wash with cold ethanol (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     volumes) followed by diethyl ether. Dry under vacuum.[1]
    

Expected Result:

  • Yield: 88-92%[1][2]

  • Purity: >98% (HPLC)

  • Appearance: White crystalline solid[1]

Visualization: Mechanism & Workflow

The following diagram illustrates the "Programmed Cyclization" mechanism that ensures regioselectivity, followed by the downstream utility in drug synthesis.

G Start Methyl 4-bromo- 2-formylbenzoate Inter Hydrazone Intermediate Start->Inter + Hydrazine (Aldehyde Attack) Product 6-Bromophthalazin- 1(2H)-one (The Core) Inter->Product Cyclization (Ester Attack) Drug PARP Inhibitor (e.g., Olaparib Analog) Product->Drug Suzuki Coupling (Pd-Catalyzed)

Caption: The "Programmed Cyclization" pathway ensures the nitrogen attacks the aldehyde first, locking the regiochemistry before the final ring closure.[1][2]

Strategic "Decision Tree" for Scaffold Selection

When should you choose Methyl 4-bromo-2-formylbenzoate over cheaper alternatives?

  • Is Regiochemistry Critical?

    • Yes: Use Methyl 4-bromo-2-formylbenzoate .[1][2][3] The aldehyde directs the cyclization.[1][2]

    • No (Symmetrical target): Phthalic anhydride is acceptable.[1][2]

  • Do you need a Handle for Coupling?

    • Yes: Use Methyl 4-bromo-2-formylbenzoate .[1][2][3] The bromine is stable during cyclization but reactive under Pd-catalysis.[1][2]

    • No: Use Methyl 2-formylbenzoate (cheaper, lacks bromine).[1][2]

  • Are you synthesizing a Library?

    • Yes: Use Methyl 4-bromo-2-formylbenzoate .[1][2][3] The filtration-based purification removes the bottleneck of column chromatography.[1][2]

References

  • Synthesis of Phthalazinones via 2-Formylbenzoates

    • Title: "Efficient Synthesis of Phthalazin-1(2H)
    • Source:Chemical Papers, 2018.[2]

    • Relevance: Establishes the baseline efficiency of the formyl-ester cycliz
    • (Representative)

  • PARP Inhibitor Discovery (Olaparib Context)

    • Title: "Discovery and Synthesis of Olaparib and Analogs."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Highlights the 6-substituted phthalazinone as the essential pharmacophore.[1][2]

    • [1][2]

  • Regioselectivity in Heterocycle Synthesis

    • Title: "Regioselective Synthesis of 2H-Indazoles and Phthalazinones."
    • Source:Organic Letters.
    • Relevance: Explains the mechanistic advantage of aldehyde-first nucleophilic
    • [1][2]

(Note: Specific CAS 179248-60-9 provided in the prompt may refer to a specific proprietary salt or catalog entry; however, the chemical entity described and analyzed here is the standard Methyl 4-bromo-2-formylbenzoate, commercially indexed as CAS 1260795-42-3 or 90484-52-9 depending on the exact isomer required for 6- vs 7-substitution.)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 4-bromo-2-formylbenzoate: Ensuring Safety and Compliance

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. Methyl 4-bromo-2-formylb...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. Methyl 4-bromo-2-formylbenzoate, a key building block in various synthetic pathways, requires careful handling not only during its use but also in its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of methyl 4-bromo-2-formylbenzoate, grounded in scientific principles and regulatory compliance.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of methyl 4-bromo-2-formylbenzoate. As a brominated aromatic aldehyde, this compound is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact, which can lead to irritation.
Body Protection A lab coat that is fully buttonedProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodEnsures that any harmful vapors or dusts are effectively removed from the breathing zone of the operator.

The Cardinal Rule: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management lies in correct segregation. Methyl 4-bromo-2-formylbenzoate is a halogenated organic compound due to the presence of bromine. Halogenated and non-halogenated waste streams must never be mixed.[1][2] Co-mingling these waste types can lead to complex and costly disposal procedures, and in some cases, dangerous chemical reactions.[1]

The rationale for this strict segregation is twofold:

  • Environmental & Safety: Halogenated organic compounds can form highly toxic byproducts, such as dioxins, if incinerated improperly.[3] Dedicated high-temperature incineration facilities with specialized flue gas scrubbing are required for their safe destruction.

  • Economic: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[1] Keeping these streams separate is a crucial aspect of cost-effective laboratory management.

Step-by-Step Disposal Protocol for Methyl 4-bromo-2-formylbenzoate

This protocol outlines the standard operating procedure for the collection and disposal of waste methyl 4-bromo-2-formylbenzoate and materials contaminated with it.

Part 1: Waste Collection
  • Select an Appropriate Waste Container:

    • Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[2][4]

    • The container should be constructed of a chemically resistant material, such as high-density polyethylene (HDPE).[5] Chemical compatibility charts confirm that HDPE is suitable for storing halogenated aromatic compounds.

    • Ensure the container has a secure, vapor-tight screw cap to prevent the escape of fumes.[4]

  • Labeling the Waste Container:

    • Proper labeling is a critical compliance step. The label must be affixed to the container before any waste is added.[1][6]

    • According to the Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations, the label must include the following information:[6][7][8][9]

      • The words "Hazardous Waste" prominently displayed.[6][9]

      • The full chemical name: "Methyl 4-bromo-2-formylbenzoate" . Avoid abbreviations or chemical formulas.

      • The accumulation start date (the date the first drop of waste is added to the container).[6][9]

      • An indication of the hazards (e.g., "Irritant," "Toxic").[6]

      • The name and contact information of the generating laboratory or researcher.[9]

  • Transferring the Waste:

    • All transfers of waste methyl 4-bromo-2-formylbenzoate, whether in solid or solution form, must be conducted in a chemical fume hood.[1]

    • If transferring a solid, use a dedicated, clean spatula. Do not return any excess solid to the original container to prevent contamination.

    • If transferring a solution, use a funnel to minimize the risk of spills.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in the designated halogenated waste container.

Part 2: Storage of Waste
  • Designated Satellite Accumulation Area (SAA):

    • The labeled waste container must be stored in a designated SAA within the laboratory.[1] This area should be clearly marked and known to all laboratory personnel.

    • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Secondary Containment:

    • The waste container should be placed within a secondary containment bin or tray.[1] This will contain any potential leaks or spills from the primary container.

    • The secondary containment should be made of a compatible material and be large enough to hold the entire contents of the primary container in the event of a failure.

  • Incompatible Materials:

    • Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][5]

Part 3: Final Disposal
  • Arrange for Pickup:

    • Once the waste container is full, or if the experiment generating the waste is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Do not attempt to dispose of methyl 4-bromo-2-formylbenzoate down the drain or in the regular trash.[5] This is a serious regulatory violation and poses a significant threat to the environment.

  • In-Lab Treatment is NOT Recommended:

    • While chemical methods for the degradation of aldehydes and the debromination of aromatic compounds exist in the scientific literature, these are not recommended for routine in-lab disposal of methyl 4-bromo-2-formylbenzoate.

    • Such procedures can be hazardous, may produce other toxic byproducts, and can be in violation of institutional and federal regulations regarding the treatment of hazardous waste. The most prudent and compliant course of action is to dispose of the chemical through your institution's official hazardous waste program.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the correct procedures, the following workflow diagram illustrates the decision-making process and steps for the proper disposal of methyl 4-bromo-2-formylbenzoate.

DisposalWorkflow Disposal Workflow for Methyl 4-bromo-2-formylbenzoate cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled HDPE Container for 'Halogenated Organic Waste' fume_hood->select_container Critical Step: Halogenated Waste Stream label_container Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazards select_container->label_container transfer_waste Transfer Waste and Contaminated Materials label_container->transfer_waste store_saa Store in Designated Satellite Accumulation Area (SAA) transfer_waste->store_saa secondary_containment Place in Secondary Containment store_saa->secondary_containment check_incompatible Ensure Segregation from Incompatible Materials secondary_containment->check_incompatible contact_ehs Contact EHS for Waste Pickup check_incompatible->contact_ehs Container Full or Project Complete end End: Proper Disposal contact_ehs->end

Caption: Decision-making workflow for the safe and compliant disposal of methyl 4-bromo-2-formylbenzoate.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.).
  • Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]

  • MCF Environmental Services. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements | OSHA and EHS Compliance Texas. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Bucknell University. (2016, April 15).
  • Vanecht, E., et al. (n.d.).
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive Bromination of Aromatic Aldehydes Using Alkylboron Dibromides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic.
  • American Chemical Society. (2023, August 16).
  • New Pig. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]

  • GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]

  • Absorbents Online. (n.d.). Chemical Resistance Guide for High Density Polyethylene HDPE. Retrieved from [Link]

  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene.

Sources

Handling

Personal protective equipment for handling Methyl 4-bromo-2-formylbenzoate

This guide outlines the safety, logistical, and operational protocols for handling Methyl 4-bromo-2-formylbenzoate . Chemical Identity Verification: Chemical Name: Methyl 4-bromo-2-formylbenzoate[1][2] Functional Groups:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling Methyl 4-bromo-2-formylbenzoate .

Chemical Identity Verification:

  • Chemical Name: Methyl 4-bromo-2-formylbenzoate[1][2]

  • Functional Groups: Aryl Bromide, Benzaldehyde, Methyl Ester[2]

  • CAS Registry Number: 1260795-42-3 (Note: Often confused with the fluoro analog CAS 179232-29-2; verify your specific lot).[2]

  • Physical State: Solid (White to off-white powder).[2]

Part 1: Risk Assessment & Hazard Identification

To select the correct Personal Protective Equipment (PPE), we must first understand the reactivity and physiological risks inherent to the molecule's structure.[2]

Functional GroupHazard CharacteristicOperational Implication
Aryl Bromide Lipophilic halogen; potential for skin absorption.[2]Standard nitrile gloves may degrade in organic solvents; splash protection is critical.[2]
Aldehyde (Formyl) Air Sensitive (Oxidation). Potential respiratory sensitizer.[2]Must handle under inert atmosphere (N₂/Ar). strictly inside a fume hood to prevent inhalation.
Methyl Ester Hydrolysis risk; general organic irritant.[2]Eye protection is mandatory to prevent hydrolysis on the corneal surface.[2]

GHS Classification (Predicted):

  • Skin Irritation: Category 2 (Causes skin irritation)[2][3]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[2]

  • STOT-SE: Category 3 (May cause respiratory irritation)[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.[2]

Scenario A: Handling Solid (Weighing/Transfer)
  • Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Hand Protection: Single Nitrile Gloves (4 mil minimum).[2]

    • Reasoning: Solids have low permeation risk unless dissolved in sweat/lipids.[2]

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.[2]

  • Respiratory: None required if working in a hood.[2] If weighing on an open bench (not recommended), use an N95 particulate respirator.[2]

Scenario B: Handling Solution (Reaction/Work-up)
  • Engineering Control: Chemical Fume Hood.

  • Hand Protection: Double Gloving Protocol or Silver Shield® liners.[2]

    • Reasoning: If dissolved in Dichloromethane (DCM) or DMF, the solvent acts as a carrier, pulling the bromide through standard nitrile in <2 minutes.[2]

  • Eye Protection: Chemical Splash Goggles.[2]

    • Reasoning: Vapors and splashes can bypass safety glasses.[2]

  • Body Protection: Lab coat (100% Cotton or Nomex).[2] Avoid synthetic blends that melt on skin during fire.[2]

Part 3: Operational Protocol (Step-by-Step)

Objective: Transfer 1.0g of Methyl 4-bromo-2-formylbenzoate for a reaction without degrading the aldehyde group or exposing the operator.

Preparation (The "Inert" Rule)

The aldehyde moiety is susceptible to autoxidation to the carboxylic acid (4-bromo-2-(methoxycarbonyl)benzoic acid) upon exposure to air.[2]

  • Step 1: Remove the reagent bottle from the 2–8°C refrigerator .

  • Step 2: Allow the closed container to warm to room temperature inside a desiccator or under a nitrogen stream.[2] Why? Opening a cold bottle condenses atmospheric moisture, hydrolyzing the ester.[2]

Weighing & Transfer
  • Step 1: Place the balance inside the fume hood if possible.[2] If not, tare your receiving flask (containing a stir bar) and seal it before moving to the balance.[2]

  • Step 2: Rapidly weigh the solid.

  • Step 3: Purge Cycle: Immediately flush the receiving flask with Nitrogen or Argon for 2 minutes before adding solvent.[2]

Solubilization
  • Step 1: Add anhydrous solvent (e.g., MeOH, DCM) via syringe through a septum to maintain the inert atmosphere.[2]

  • Step 2: Agitate until fully dissolved.[2] The solution is now a high-permeation risk; upgrade to Scenario B PPE.[2]

Part 4: Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate action prevents contamination spread.[2]

SpillResponse Start Spill Detected Assess Assess State: Solid or Solution? Start->Assess Solid Solid Spill Assess->Solid Solution Solution Spill Assess->Solution Cover Cover with wet paper towel (prevents dust) Solid->Cover Sweep Sweep into bag (Do not generate dust) Cover->Sweep Disposal Label as 'Halogenated Organic Waste' Contact EHS Sweep->Disposal SolventCheck Check Solvent: Is it Flammable? Solution->SolventCheck Ignition Eliminate Ignition Sources SolventCheck->Ignition Yes Absorb Absorb with Vermiculite or Spill Pillow SolventCheck->Absorb No Ignition->Absorb Absorb->Disposal

Figure 1: Decision logic for containing spills of Methyl 4-bromo-2-formylbenzoate. Note the specific handling for solids to prevent dust inhalation.

Disposal Plan
  • Waste Stream: Halogenated Organic Waste .[2]

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases (which will hydrolyze the ester and generate heat).[2]

  • Labeling: Clearly mark "Contains Bromides and Aldehydes."[2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12081, Methyl 4-bromobenzoate (Analogous Structure Safety Data). Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-bromo-2-formylbenzoate
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